molecular formula C35H52O6 B3427613 Lantanilic acid CAS No. 60657-41-2

Lantanilic acid

Cat. No.: B3427613
CAS No.: 60657-41-2
M. Wt: 568.8 g/mol
InChI Key: HGMVESCHSMFWDD-ZUQXEZLCSA-N
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Description

Lantanilic acid has been reported in Lantana cujabensis, Lippia turbinata, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60657-41-2

Molecular Formula

C35H52O6

Molecular Weight

568.8 g/mol

IUPAC Name

(1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(3-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid

InChI

InChI=1S/C35H52O6/c1-21(2)17-27(36)41-26-19-29(3,4)18-23-22-9-10-25-32(8,31(22,7)13-15-34(23,26)28(37)38)12-11-24-30(5,6)35(39)16-14-33(24,25)20-40-35/h9,17,23-26,39H,10-16,18-20H2,1-8H3,(H,37,38)/t23-,24-,25-,26+,31+,32+,33+,34-,35-/m0/s1

InChI Key

HGMVESCHSMFWDD-ZUQXEZLCSA-N

Isomeric SMILES

CC(=CC(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C

Canonical SMILES

CC(=CC(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C)C(=O)O)(C)C)C

Origin of Product

United States

Foundational & Exploratory

Lantanilic Acid: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: [AI Assistant Contact Information]

Abstract

Lantanilic acid, a pentacyclic triterpenoid isolated from the plant species Lantana camara, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, aimed at researchers, scientists, and professionals in drug development. This document collates available data on its chemical identity, solubility, and partition coefficient, and outlines detailed experimental protocols for its isolation and characterization. While specific experimental data for some properties remain to be published, this guide serves as a foundational resource for future research and development involving this natural compound.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid found in various parts of the Lantana camara plant, a species with a history of use in traditional medicine.[1] As a member of the triterpenoid class of compounds, this compound possesses a complex chemical architecture that contributes to its bioactive potential.[1] Preliminary studies have indicated that this compound exhibits a range of biological effects, including antimicrobial, antifungal, and cytotoxic activities, making it a molecule of interest for further pharmacological investigation.[1] A thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are crucial for understanding the molecule's behavior in various experimental and physiological settings.

Table 1: Chemical Identification of this compound
IdentifierValueSource
IUPAC Name (1S,2S,6S,10R,11S,14S,15R,18R,20S)-20-hydroxy-8,8,14,15,19,19-hexamethyl-10-(3-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.0¹’¹⁸.0²’¹⁵.0⁵’¹⁴.0⁶’¹¹]tetracos-4-ene-11-carboxylic acidPubChem[2]
CAS Number 60657-41-2PubChem[2]
Molecular Formula C₃₅H₅₂O₆PubChem[2]
Molecular Weight 568.8 g/mol PubChem[2]
Canonical SMILES CC(=CC(=O)O[C@@H]1CC(C)(C)C[C@H]2[C@@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC--INVALID-LINK--(OC6)O)C)C)C(=O)O)CPubChem[2]
InChI Key HGMVESCHSMFWDD-ZUQXEZLCSA-NPubChem[2]
Table 2: Physicochemical Data of this compound
PropertyValueMethodSource
Physical State Solid (Powder)Not specifiedBioCrick
Melting Point Data not availableNot applicable
Boiling Point Data not availableNot applicable
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneNot specifiedBioCrick
logP (Octanol/Water) 7.4Computed (XLogP3)PubChem[2]
pKa Data not availableNot applicable
Hydrogen Bond Donors 2ComputedPubChem[2]
Hydrogen Bond Acceptors 6ComputedPubChem[2]
Rotatable Bond Count 3ComputedPubChem[2]

Experimental Protocols

This section details the methodologies for the isolation and characterization of this compound, as well as general protocols for determining key physicochemical properties for which specific experimental data for this compound are not yet available.

Isolation and Purification of this compound from Lantana camara

The following protocol is based on a published method for the successful isolation of this compound.

3.1.1. Plant Material Collection and Preparation

  • Collect fresh leaves of Lantana camara.

  • Wash the leaves thoroughly with distilled water to remove any debris.

  • Oven-dry the leaves at a controlled temperature of 45°C.

  • Grind the dried leaves into a coarse powder using a suitable grinding apparatus.

3.1.2. Extraction

  • Soak approximately 22 g of the dried leaf powder in 100% ethyl acetate.

  • Concentrate the resulting extract using a rotary evaporator at 45°C to obtain the crude extract.

3.1.3. Chromatographic Purification

  • Subject the crude ethyl acetate extract to column chromatography.

  • Use a silica gel 60 (230-400 mesh) column with dimensions of approximately 40 cm in length and 5 cm in internal diameter.

  • Perform isocratic elution with a solvent system of n-hexane and ethyl acetate in an 80:20 ratio.

  • Collect fractions of 100 ml each and monitor by thin-layer chromatography (TLC) to pool fractions containing this compound.

Structural Characterization

The identity and purity of the isolated this compound can be confirmed by spectroscopic methods.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be acquired in deuterated chloroform. Key characteristic signals for this compound include six three-proton singlets for the tertiary methyl groups (at approximately δ 0.76, 0.86, 0.94, 0.98, 1.01, and 1.14 ppm), a multiplet for the olefinic proton H-2' (around δ 5.56 ppm), and two three-proton doublets for the β-methyl groups (at approximately δ 1.83 and 2.12 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum in deuterated chloroform will show 36 carbon resonances. Notable signals include a carbonyl carbon at approximately δ 165.3 ppm and a carboxylic acid carbon at around δ 177.3 ppm. DEPT-135 experiments can be used to differentiate between methyl, methylene, and methine carbons.

3.2.2. Mass Spectrometry (MS)

  • Mass spectral analysis should be performed to confirm the molecular weight of the isolated compound, which is expected to be 568.8 g/mol .

General Protocol for Melting Point Determination

While an experimental melting point for this compound is not currently published, the following standard procedure using a Mel-Temp apparatus can be employed.

  • Ensure the this compound sample is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the Mel-Temp apparatus.

  • Heat the block rapidly to about 20°C below the expected melting point (a preliminary rapid run can be performed to estimate this).

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

General Protocol for pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. The following is a general protocol for its determination.

  • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable co-solvent system if insolubility in water is an issue.

  • Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with a standard acid solution (e.g., 0.1 M HCl).

  • Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Record the pH after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

  • Plot the pH values against the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Visualizations

Experimental Workflow for Isolation and Characterization of this compound

The following diagram illustrates the logical flow of the experimental procedures described for obtaining and verifying this compound.

Lantanilic_Acid_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction and Purification cluster_characterization Structural Characterization start Collect Lantana camara leaves wash Wash with distilled water start->wash dry Oven-dry at 45°C wash->dry grind Grind to coarse powder dry->grind extract Soak in 100% Ethyl Acetate grind->extract concentrate Concentrate with Rotary Evaporator extract->concentrate column Silica Gel Column Chromatography (n-hexane:EtOAc 80:20) concentrate->column fractions Collect and Pool Fractions column->fractions nmr NMR Spectroscopy (¹H and ¹³C) fractions->nmr ms Mass Spectrometry fractions->ms structure Confirm Structure of this compound nmr->structure ms->structure

Caption: Workflow for the isolation and characterization of this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. While key experimental data such as melting point and pKa are yet to be reported in the literature, the provided protocols offer a clear path for their determination. The detailed methodology for isolation and structural elucidation serves as a valuable tool for researchers aiming to work with this promising natural product. Further investigation into the physicochemical and biological properties of this compound is warranted to fully explore its therapeutic potential.

References

Isolating Lantanilic Acid from Lantana camara Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantana camara, a plant recognized for its diverse phytochemical composition, is a significant source of lantanilic acid, a pentacyclic triterpenoid with notable biological activities. This technical guide provides a comprehensive overview of the isolation of this compound from the leaves of Lantana camara. It details the necessary experimental protocols, from extraction to purification, and presents quantitative data in a structured format for easy comparison. Furthermore, this guide includes visual representations of the experimental workflow and potential signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Introduction

Lantana camara L., a member of the Verbenaceae family, is a widely distributed shrub known for its traditional medicinal uses and as a source of various bioactive compounds, including triterpenoids, flavonoids, and steroids. Among these, this compound, an oleanane-type triterpene, has garnered interest for its potential therapeutic properties, including nematicidal and antimicrobial activities. The isolation and characterization of this compound are crucial steps in harnessing its full pharmacological potential. This guide outlines the key methodologies for its successful isolation from Lantana camara leaves.

Experimental Protocols

The isolation of this compound from Lantana camara leaves typically involves a multi-step process encompassing sample preparation, extraction, and chromatographic purification. The following protocols are synthesized from established methodologies.

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Lantana camara are collected.

  • Cleaning and Drying: The leaves are washed thoroughly with distilled water to remove any debris and then oven-dried at a controlled temperature of 45°C to preserve the chemical integrity of the constituents.

  • Grinding: The dried leaves are ground into a coarse powder using a grinding machine to increase the surface area for efficient solvent extraction.

Extraction

The powdered leaf material is subjected to solvent extraction to isolate the crude mixture of phytochemicals.

  • Solvent Extraction: Methanol or ethyl acetate are commonly used solvents for the extraction of triterpenoids from Lantana camara.

    • Methanol Extraction: The powdered leaves are refluxed with methanol. The resulting extract is then concentrated under vacuum.

    • Ethyl Acetate Soaking: The powdered leaf material is soaked in 100% ethyl acetate. The mixture is then concentrated using a rotary evaporator at 45°C.

  • Solvent Partitioning: The concentrated crude extract is suspended in water and sequentially partitioned with different solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their solubility.

Chromatographic Purification

Column chromatography is the primary technique used for the purification of this compound from the crude extract.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used adsorbent for the column.

  • Mobile Phase: A gradient of solvents is typically employed to elute the compounds from the column. Common solvent systems include:

    • n-hexane and ethyl acetate in increasing polarity.

    • Chloroform and methanol in increasing polarity.

  • Fraction Collection: The eluent is collected in numerous small fractions.

  • Monitoring: The separation process is monitored using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

  • Isolation of this compound: Fractions containing this compound are combined and concentrated. The pure compound can be obtained as clear crystals upon evaporation of the solvent.

Quantitative Data

The yield of this compound and other phytochemicals can vary depending on the plant source, collection time, and the extraction and purification methods employed. The following tables summarize the quantitative data from various studies.

Parameter Value Source
Starting Material22 g of dry leaf powder
Crude Extract (Methanol)660 g (from a larger batch)
Ethyl Acetate Fraction185 g (from 660 g crude extract)
Purified this compound 5120 mg (from 185 g ethyl acetate fraction) ****

Table 1: Yield of this compound from Lantana camara Leaves (Huang et al., 2005)

Phytochemical Concentration (mg/100g of dry leaf material) Source
Alkaloids349.92 - 506.74
Flavonoids231.99 - 372.04
Phenols1425.23 - 1563.85
Tannins1351.62 - 1426.43

Table 2: General Phytochemical Composition of Lantana camara Leaves (Methanol and Aqueous Extracts)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Lantana camara leaves.

experimental_workflow start Collection of Lantana camara Leaves prep Washing, Drying (45°C), and Grinding start->prep extraction Solvent Extraction (Methanol or Ethyl Acetate) prep->extraction partitioning Solvent Partitioning (e.g., with Ethyl Acetate) extraction->partitioning chromatography Silica Gel Column Chromatography partitioning->chromatography elution Gradient Elution (n-hexane:EtOAc or CHCl3:MeOH) chromatography->elution fractions Fraction Collection and TLC Monitoring elution->fractions isolation Isolation and Crystallization of this compound fractions->isolation end Pure this compound isolation->end

Caption: Experimental workflow for this compound isolation.

Potential Signaling Pathways

This compound, as a pentacyclic triterpenoid, is likely to modulate various intracellular signaling pathways implicated in inflammation and cell proliferation. The following diagrams depict hypothetical signaling pathways that may be affected by this compound, based on the known activities of similar compounds.

Pentacyclic triterpenoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses.

nfkb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB Releases lantanilic_acid This compound lantanilic_acid->IKK Inhibits DNA DNA NFkB_nucleus->DNA genes Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) DNA->genes

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival that can be modulated by triterpenoids.

mapk_pathway cluster_stimulus Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor Ras Ras receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates (P) ERK_nucleus ERK (P) ERK->ERK_nucleus Translocation lantanilic_acid This compound lantanilic_acid->Raf Inhibits? lantanilic_acid->MEK Inhibits? transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) ERK_nucleus->transcription_factors gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: Putative modulation of the MAPK/ERK signaling pathway by this compound.

Conclusion

This technical guide provides a detailed framework for the isolation of this compound from the leaves of Lantana camara. The methodologies outlined, coupled with the quantitative data and visual representations of the experimental workflow and potential signaling pathways, offer a valuable resource for researchers. Further investigation into the specific molecular targets of this compound will be crucial in elucidating its mechanism of action and advancing its potential as a therapeutic agent. The protocols and data presented herein serve as a solid foundation for such future research endeavors.

An In-depth Technical Guide to Lantanilic Acid: Natural Sources, Occurrence, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanilic acid is a naturally occurring pentacyclic triterpenoid that has garnered significant scientific interest due to its diverse biological activities. As a prominent secondary metabolite in various plant species, it represents a promising lead compound for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources, occurrence, isolation, and biological activities of this compound, with a focus on its potential mechanisms of action.

Natural Sources and Occurrence

This compound is primarily isolated from plants of the genus Lantana, with Lantana camara being the most well-documented source. It is considered a main constituent of the leaves of this plant. In addition to Lantana camara, this compound has also been reported in other species such as Lantana cujabensis and Lippia turbinata. The presence of this compound is not limited to the leaves; it has also been isolated from the aerial parts and roots of these plants.

Quantitative Data on this compound Yield

The yield of this compound from natural sources can vary depending on the plant material, geographical location, and the extraction method employed. The following table summarizes available data on its extraction and yield.

Plant SourcePlant PartExtraction MethodYieldReference
Lantana camaraLeaves (11.9 kg)Methanol extraction followed by silica gel chromatography of the ethyl acetate fraction5120 mg[1]
Lantana camaraLeaves (22 g)Soaking in 100% ethyl acetate followed by silica gel column chromatographyNot explicitly quantified, but isolated as pure crystalline form[2]

Experimental Protocols

Isolation and Purification of this compound from Lantana camara Leaves

A representative experimental protocol for the isolation and purification of this compound is described below, based on methodologies reported in the scientific literature.

1. Plant Material Collection and Preparation:

  • Fresh leaves of Lantana camara are collected and washed with distilled water to remove any debris.

  • The leaves are then oven-dried at a temperature of 45°C to remove moisture.

  • The dried leaves are ground into a coarse powder using a grinding machine.

2. Extraction:

  • A known quantity of the dried leaf powder (e.g., 22 g) is soaked in 100% ethyl acetate at room temperature.

  • The extract is then concentrated using a rotary evaporator at 45°C to obtain the crude ethyl acetate extract.

3. Chromatographic Separation:

  • The crude extract is subjected to column chromatography using a silica gel column (e.g., 230-400 mesh).

  • The column is eluted isocratically with a solvent system of n-hexane and ethyl acetate, typically in a ratio of 80:20.

  • Fractions of the eluate (e.g., 100 ml each) are collected sequentially.

4. Crystallization and Purification:

  • Specific fractions (e.g., fraction 9) that show the presence of the target compound upon preliminary analysis (like thin-layer chromatography) are selected.

  • These fractions are allowed to evaporate at room temperature, leading to the formation of clear crystals.

  • The resulting crystalline substance is washed with the same solvent system (n-hexane:ethyl acetate, 80:20) to afford pure crystalline this compound.

5. Structural Elucidation:

  • The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and formula. For instance, a pseudomolecular ion peak at m/z 569.2 in ESIMS is consistent with the molecular formula C35H52O6.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to elucidate the detailed chemical structure. The spectral data is then compared with published values for this compound for confirmation.[2]

Biological Activities and Putative Signaling Pathways

This compound has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent. The following sections detail these activities and propose the likely signaling pathways involved, based on studies of this compound and other closely related pentacyclic triterpenoids.

Antimicrobial and Antifungal Activity

This compound has shown notable activity against certain bacteria and fungi. It is active against the Gram-positive bacterium Staphylococcus aureus and exhibits very strong activity against the fungus Candida albicans.[3] However, it is reported to be inactive against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus epidermis.[3]

Mechanism of Action: The antimicrobial activity of triterpenoids like this compound is often attributed to their lipophilic nature. The presence of a prenyl group in its structure is thought to facilitate the disruption of microbial cell membranes and walls, leading to cell death.[3]

Below is a diagram illustrating the proposed mechanism of antimicrobial action.

antimicrobial_mechanism cluster_pathway Proposed Antimicrobial Mechanism of this compound lantanilic_acid This compound (Lipophilic Triterpenoid) cell_membrane Microbial Cell Membrane lantanilic_acid->cell_membrane Interaction membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption cell_lysis Cell Lysis & Death membrane_disruption->cell_lysis

Figure 1: Proposed mechanism of antimicrobial action of this compound.

Nematicidal Activity

This compound has been identified as a potent nematicidal agent. In studies against the root-knot nematode Meloidogyne incognita, this compound exhibited 98% mortality at a concentration of 0.5%.[4]

Mechanism of Action: The precise mechanism of nematicidal activity for this compound is not fully elucidated. However, studies on other terpenoids suggest that they may act by disrupting the intracellular redox status, leading to oxidative stress and subsequent activation of apoptotic signaling pathways within the nematode's cells, ultimately causing cell death.

The following diagram outlines a potential workflow for assessing nematicidal activity.

nematicidal_workflow cluster_workflow Experimental Workflow for Nematicidal Activity Assay prepare_nematodes Prepare Meloidogyne incognita (e.g., second-stage juveniles) incubation Incubate Nematodes with This compound prepare_nematodes->incubation prepare_compounds Prepare this compound Solutions (various concentrations) prepare_compounds->incubation mortality_assessment Assess Nematode Mortality (e.g., microscopic observation) incubation->mortality_assessment data_analysis Calculate Percent Mortality and Determine LC50 mortality_assessment->data_analysis

Figure 2: A typical experimental workflow for evaluating nematicidal activity.

Leishmanicidal Activity

This compound has demonstrated significant leishmanicidal activity against the promastigotes of Leishmania major, with a reported IC50 value of 21.3 µM.[5]

Mechanism of Action: The leishmanicidal action of terpenoids is often linked to the induction of oxidative stress within the parasite. This can lead to mitochondrial dysfunction, depletion of ATP, and ultimately, programmed cell death (apoptosis) of the Leishmania parasite.

A putative signaling pathway for the leishmanicidal activity is depicted below.

leishmanicidal_pathway cluster_pathway Putative Leishmanicidal Signaling Pathway of this compound lantanilic_acid This compound leishmania_cell Leishmania Parasite lantanilic_acid->leishmania_cell ros_generation Increased Reactive Oxygen Species (ROS) leishmania_cell->ros_generation mitochondrial_dysfunction Mitochondrial Dysfunction ros_generation->mitochondrial_dysfunction atp_depletion ATP Depletion mitochondrial_dysfunction->atp_depletion apoptosis Apoptosis & Parasite Death atp_depletion->apoptosis

Figure 3: A putative signaling pathway for the leishmanicidal activity of this compound.

Cytotoxic and Anti-proliferative Activity

This compound has been reported to exhibit very strong cytotoxic activity, with an LC50 value of 27.9 µg/mL as determined by the Brine Shrimp Lethality Test (BSLT).[3] This suggests potential anti-proliferative or anticancer properties.

Mechanism of Action: The cytotoxic effects of many pentacyclic triterpenoids are mediated through the induction of apoptosis in cancer cells. This can involve multiple signaling pathways, including the activation of AMP-activated protein kinase (AMPK), which in turn can inhibit the mTOR pathway, a central regulator of cell growth and proliferation. Furthermore, triterpenoids can induce apoptosis through the intrinsic (mitochondrial) pathway, involving the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases.

The diagram below illustrates a potential signaling pathway for the cytotoxic effects of this compound.

cytotoxic_pathway cluster_pathway Putative Cytotoxic Signaling Pathway of this compound lantanilic_acid This compound cancer_cell Cancer Cell lantanilic_acid->cancer_cell ampk_activation AMPK Activation cancer_cell->ampk_activation ros_generation ROS Generation cancer_cell->ros_generation mtor_inhibition mTOR Inhibition ampk_activation->mtor_inhibition protein_synthesis_inhibition Inhibition of Protein Synthesis mtor_inhibition->protein_synthesis_inhibition cell_growth_arrest Cell Growth Arrest protein_synthesis_inhibition->cell_growth_arrest mitochondrial_pathway Intrinsic Apoptosis Pathway (Mitochondrial) ros_generation->mitochondrial_pathway caspase_activation Caspase Activation mitochondrial_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 4: A putative signaling pathway for the cytotoxic and pro-apoptotic effects of this compound.

Conclusion

This compound, a pentacyclic triterpenoid primarily found in Lantana camara, exhibits a compelling profile of biological activities, including antimicrobial, nematicidal, leishmanicidal, and cytotoxic effects. The established protocols for its isolation and characterization provide a solid foundation for further research and development. While the precise molecular mechanisms of action are still under investigation, the available evidence for related compounds suggests that this compound likely exerts its effects through membrane disruption and the modulation of key signaling pathways involved in cell survival and death. This technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, highlighting the potential of this compound as a scaffold for new therapeutic agents. Further studies are warranted to fully elucidate its pharmacological properties and to explore its potential clinical applications.

References

The Lantanilic Acid Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lantanilic acid, a pentacyclic triterpenoid predominantly found in Lantana camara, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in plants. While the complete pathway has yet to be fully elucidated, this document synthesizes current knowledge on oleanane triterpenoid biosynthesis to propose a detailed, step-by-step enzymatic sequence. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the key enzymes, precursors, and potential regulatory points in the formation of this complex natural product. Included are detailed experimental protocols for the identification and characterization of the enzymes involved, as well as a structured presentation of related quantitative data to facilitate further research and biotechnological applications.

Introduction

Lantana camara, a member of the Verbenaceae family, is a prolific producer of a wide array of secondary metabolites, among which are the pentacyclic triterpenoids.[1] this compound and its derivatives are oleanane-type triterpenoids that have demonstrated a range of biological activities, including antimicrobial and antimutagenic effects. The complex structure of this compound, featuring a decorated oleanane core, suggests a sophisticated biosynthetic pathway involving a series of enzymatic modifications. Understanding this pathway is crucial for the potential biotechnological production of this compound and the development of novel therapeutic agents.

This guide outlines the proposed biosynthetic pathway of this compound, commencing from the primary metabolism that provides the initial building blocks, through the formation of the core triterpenoid skeleton, and culminating in the specific tailoring reactions that yield the final molecule.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the well-established route for oleanane triterpenoids, originating from the mevalonate (MVA) pathway. This pathway can be conceptually divided into three main stages:

  • Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene: This stage involves the synthesis of the universal C30 isoprenoid precursor.

  • Cyclization to the Oleanane Skeleton: A specific oxidosqualene cyclase catalyzes the formation of the pentacyclic β-amyrin core.

  • Post-Cyclization Modifications (Oxidations and Acylations): A series of tailoring enzymes, primarily cytochrome P450 monooxygenases and acyltransferases, modify the β-amyrin scaffold to produce this compound.

A diagrammatic representation of this proposed pathway is provided below.

This compound Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Core Triterpenoid Synthesis cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin Synthase (BAS) Erythrodiol Erythrodiol β-Amyrin->Erythrodiol CYP716 Family (C-28 Hydroxylation) Oleanolic Acid Oleanolic Acid Erythrodiol->Oleanolic Acid CYP716 Family (C-28 Oxidation) Intermediate_1 Intermediate_1 Oleanolic Acid->Intermediate_1 CYP450 (Hydroxylation at C-22) This compound Aglycone This compound Aglycone Intermediate_1->this compound Aglycone CYP450 (Further Oxidations) This compound This compound This compound Aglycone->this compound Acyltransferase (BAHD or SCPL family)

Figure 1: Proposed biosynthetic pathway of this compound.
Stage 1: Formation of 2,3-Oxidosqualene via the Mevalonate Pathway

The biosynthesis of all triterpenoids originates from the isoprenoid pathway. In the cytoplasm of plant cells, the mevalonate (MVA) pathway is responsible for the synthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of isoprenoids. The key steps are:

  • Acetyl-CoA to Mevalonate: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase (HMGR). This is a key regulatory step in the MVA pathway.

  • Mevalonate to IPP: Mevalonate is phosphorylated and decarboxylated to yield IPP.

  • IPP to Farnesyl Pyrophosphate (FPP): IPP is isomerized to DMAPP, and subsequently, two molecules of IPP are condensed with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP), a reaction catalyzed by FPP synthase (FPS).

  • FPP to Squalene: Two molecules of FPP are joined head-to-head in a reductive condensation reaction to form the C30 linear hydrocarbon, squalene. This reaction is catalyzed by squalene synthase (SQS).

  • Squalene to 2,3-Oxidosqualene: Squalene undergoes epoxidation at the C2-C3 double bond to form 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SQE). This molecule is the direct precursor for the cyclization into various triterpenoid skeletons.

Stage 2: Cyclization to the β-Amyrin Skeleton

The formation of the pentacyclic oleanane scaffold is a critical branch point in triterpenoid biosynthesis and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For the biosynthesis of this compound, the key enzyme is β-amyrin synthase (BAS).

  • β-Amyrin Synthase (BAS): This enzyme catalyzes the proton-initiated cyclization of 2,3-oxidosqualene into the pentacyclic triterpene, β-amyrin. This reaction is highly stereospecific and forms the characteristic five-ring structure of the oleanane family. While a specific BAS has not yet been isolated and characterized from Lantana camara, transcriptome analyses of this plant have revealed the presence of genes homologous to known triterpene synthases.[1]

Stage 3: Post-Cyclization Modifications

The β-amyrin skeleton undergoes a series of decorative modifications to yield the final this compound molecule. These tailoring reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases.

  • Hydroxylations and Oxidations by Cytochrome P450s:

    • C-28 Oxidation: It is highly probable that the C-28 methyl group of β-amyrin is sequentially oxidized to a carboxylic acid, a common modification in oleanane triterpenoids. This three-step oxidation (methyl to alcohol to aldehyde to carboxylic acid) is often catalyzed by enzymes belonging to the CYP716 family of cytochrome P450s. This would lead to the formation of oleanolic acid.

    • C-22 Hydroxylation: A key structural feature of this compound is the hydroxyl group at the C-22 position. This hydroxylation is likely catalyzed by a specific CYP450. The exact family of this CYP450 is currently unknown but is a critical area for future research.

    • Other Oxidations: this compound and its derivatives can have additional hydroxylations and other oxidative modifications on the triterpenoid core, all of which are presumed to be carried out by specific CYP450s.

  • Acylation by Acyltransferases:

    • A defining characteristic of this compound is the presence of an isobutanoyloxy group. This acyl group is transferred from a donor molecule (likely isobutyryl-CoA) to the C-22 hydroxyl group of the triterpenoid precursor. This reaction is catalyzed by an acyltransferase. Based on studies of other acylated triterpenoids, this enzyme is likely a member of the BAHD or SCPL acyltransferase families.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzyme kinetics and metabolite flux directly related to the this compound biosynthetic pathway. However, data from studies on the production of oleanane triterpenoids in heterologous systems can provide a benchmark for expected yields and enzyme efficiencies.

Table 1: Production of β-amyrin and Oleanolic Acid in Engineered Saccharomyces cerevisiae

Enzyme SourcePrecursorProductTiter (mg/L)Reference
Glycyrrhiza glabra β-amyrin synthase2,3-Oxidosqualeneβ-Amyrin15.4(Kirby et al., 2008)
Medicago truncatula β-amyrin synthase2,3-Oxidosqualeneβ-Amyrin10.2(Kirby et al., 2008)
Glycyrrhiza glabra β-amyrin synthase and Medicago truncatula CYP716A12β-AmyrinOleanolic acid8.7(Fukushima et al., 2011)

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires the identification and functional characterization of the involved enzymes. Below are detailed protocols for key experiments.

Protocol 1: Identification of Candidate Biosynthetic Genes from Lantana camara Transcriptome Data

Objective: To identify candidate genes encoding β-amyrin synthase, cytochrome P450s, and acyltransferases from Lantana camara using a bioinformatics approach.

Methodology:

  • RNA Extraction and Sequencing:

    • Extract total RNA from various tissues of Lantana camara (e.g., leaves, stems, roots, flowers) using a suitable plant RNA extraction kit.

    • Perform high-throughput RNA sequencing (RNA-seq) on an Illumina platform to generate a comprehensive transcriptome.

  • De Novo Transcriptome Assembly:

    • Assemble the high-quality reads into transcripts using a de novo assembler such as Trinity or SOAPdenovo-Trans.

  • Gene Annotation:

    • Annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database, UniProt).

    • Identify transcripts with high sequence similarity to known β-amyrin synthases, cytochrome P450s (particularly from the CYP716 family), and acyltransferases (BAHD and SCPL families).

  • Phylogenetic Analysis:

    • Perform multiple sequence alignments of the candidate gene protein sequences with known functionally characterized enzymes from other plant species.

    • Construct phylogenetic trees to infer the evolutionary relationships and potential functions of the candidate genes.

Experimental_Workflow_Gene_Identification RNA_Extraction RNA Extraction from L. camara tissues RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq De_Novo_Assembly De Novo Transcriptome Assembly RNA_Seq->De_Novo_Assembly Annotation Gene Annotation (BLAST) De_Novo_Assembly->Annotation Phylogenetics Phylogenetic Analysis Annotation->Phylogenetics Candidate_Genes Candidate Biosynthetic Genes Phylogenetics->Candidate_Genes

Figure 2: Workflow for candidate gene identification.
Protocol 2: Functional Characterization of a Candidate β-Amyrin Synthase (BAS) in Yeast

Objective: To functionally verify a candidate BAS gene from Lantana camara by heterologous expression in Saccharomyces cerevisiae.

Methodology:

  • Gene Cloning:

    • Amplify the full-length coding sequence of the candidate BAS gene from L. camara cDNA using PCR.

    • Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation:

    • Transform a lanosterol synthase deficient yeast strain (e.g., GIL77) with the BAS expression construct.

  • Yeast Culture and Induction:

    • Grow the transformed yeast in a suitable selection medium.

    • Induce gene expression by adding galactose to the medium.

  • Metabolite Extraction and Analysis:

    • Harvest the yeast cells and perform saponification to release triterpenoids.

    • Extract the triterpenoids with an organic solvent (e.g., n-hexane or ethyl acetate).

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) and compare the retention time and mass spectrum with an authentic β-amyrin standard.

Protocol 3: In Vitro Enzyme Assay for a Candidate Cytochrome P450

Objective: To determine the catalytic activity and substrate specificity of a candidate CYP450 from Lantana camara.

Methodology:

  • Heterologous Expression:

    • Express the candidate CYP450 and a partner cytochrome P450 reductase (CPR) in a suitable system (e.g., yeast microsomes or insect cells).

  • Microsome Preparation:

    • Isolate microsomes from the expression host, which will contain the recombinant CYP450 and CPR.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomes, a suitable buffer, NADPH as a cofactor, and the potential substrate (e.g., β-amyrin or oleanolic acid).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the products with an organic solvent.

  • Product Analysis:

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated products.

Experimental_Workflow_Enzyme_Assay Expression Heterologous Expression of CYP450 and CPR Microsomes Microsome Isolation Expression->Microsomes Assay In Vitro Enzyme Assay with Substrate and NADPH Microsomes->Assay Extraction Product Extraction Assay->Extraction Analysis Product Analysis (HPLC, LC-MS) Extraction->Analysis Functional_Characterization Functional Characterization Analysis->Functional_Characterization

Figure 3: Workflow for CYP450 enzyme assay.

Conclusion and Future Perspectives

The biosynthesis of this compound in Lantana camara is a complex process that likely involves a dedicated set of enzymes from the oxidosqualene cyclase, cytochrome P450, and acyltransferase families. While the complete pathway remains to be definitively elucidated, the proposed pathway in this guide provides a solid framework for future research. The advent of next-generation sequencing and sophisticated analytical techniques will undoubtedly accelerate the identification and characterization of the specific genes and enzymes responsible for the synthesis of this important bioactive compound. A thorough understanding of the this compound biosynthetic pathway will not only provide insights into the chemical ecology of Lantana camara but also open up new avenues for the sustainable production of this and other valuable triterpenoids through metabolic engineering.

References

Characterization of Lantanilic Acid: A Spectroscopic and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of Lantanilic acid, a pentacyclic triterpenoid with noted biological activities. The guide includes nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a discussion of plausible signaling pathways through which this compound may exert its therapeutic effects.

Spectroscopic Data for this compound

The structural elucidation of this compound is primarily achieved through a combination of 1D and 2D NMR spectroscopy and mass spectrometry.

The ¹H and ¹³C NMR data for this compound, an oleanane-type triterpene, have been reported from isolates of Lantana camara L.[1]. The chemical shifts are crucial for assigning the protons and carbons in the molecule's complex structure.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

Proton PositionChemical Shift (δ) in ppm
H-125.37 (t, J=3.6 Hz)
H-183.03 (dd, J=13.8, 4.0 Hz)
H-231.01 (s)
H-240.94 (s)
H-25a3.87 (d, J=9.1 Hz)
H-25b4.22 (d, J=9.1 Hz)
H-260.76 (s)
H-271.14 (s)
H-290.86 (s)
H-300.98 (s)
H-2'5.56 (m)
H-4'1.83 (d, J=1.1 Hz)
H-5'2.12 (d, J=1.1 Hz)

Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

Carbon PositionChemical Shift (δ) in ppm
380.8
442.1
550.7
12122.8
13143.6
1441.9
1746.8
1841.9
2030.0
2274.8
2325.3
2417.4
2568.7
2618.3
2726.2
28177.3
2933.7
3023.7
1'165.3
2'116.0
3'157.0
4'27.3
5'20.2

Mass spectrometry data is essential for determining the molecular weight and formula of this compound.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₃₅H₅₂O₆
Molecular Weight568.8 g/mol
Pseudo-molecular Ion Peak (ESI-MS)[M+H]⁺ at m/z 569.2

Fragmentation Pattern: As an oleanane-type triterpenoid, the mass spectrometry fragmentation of this compound is expected to involve characteristic cleavages of the pentacyclic core. A common fragmentation pathway for this class of compounds is the retro-Diels-Alder (RDA) reaction in ring C, leading to diagnostic fragment ions. Additionally, losses of water (H₂O), carbon dioxide (CO₂), and the β,β-dimethylacryloyloxy side chain are anticipated, providing valuable structural information[2][3].

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence (zg30) is used.

    • Number of Scans: 16 to 64 scans are typically acquired.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse sequence (zgpg30) is used.

    • Number of Scans: 1024 to 4096 scans are typically acquired due to the lower natural abundance of ¹³C.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard (δ 0.00 ppm for ¹H and δ 77.16 ppm for CDCl₃ in ¹³C).

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • ESI-MS Acquisition:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: A scan range of m/z 100-1000 is typically used.

    • Source Parameters: Capillary voltage, cone voltage, and desolvation gas flow are optimized to achieve maximum signal intensity and minimal in-source fragmentation.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Precursor Ion Selection: The [M+H]⁺ ion (m/z 569.2) is selected in the first mass analyzer.

    • Collision-Induced Dissociation (CID): The selected precursor ion is subjected to fragmentation by collision with an inert gas (e.g., argon or nitrogen) in a collision cell. The collision energy is varied to control the degree of fragmentation.

    • Product Ion Scanning: The resulting fragment ions are analyzed in the second mass analyzer to generate the MS/MS spectrum.

Plausible Signaling Pathways

This compound has been reported to possess anti-inflammatory and antioxidant properties.[4] While the specific molecular targets are still under investigation, its activities can be rationally linked to key signaling pathways involved in inflammation and oxidative stress response.

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[5] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Lantanilic_Acid This compound Lantanilic_Acid->IKK Inhibition Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Transcription

Caption: Plausible inhibition of the NF-κB pathway by this compound.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[6][7] Activation of this pathway by phytochemicals can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Lantanilic_Acid This compound Lantanilic_Acid->Keap1 Inhibition Cul3->Nrf2 Ubiquitination Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inhibition ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Plausible activation of the Nrf2 pathway by this compound.

References

Lantanilic Acid: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of Lantanilic acid in various organic solvents. This compound, a pentacyclic triterpenoid, has garnered interest for its potential biological activities, making its solubility characteristics a critical parameter for research and development. This document compiles available solubility information, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Overview of this compound

This compound (CAS No. 60657-41-2) is a natural product that has been isolated from plants of the Lantana genus.[1][2] Its complex chemical structure (see Figure 1) dictates its solubility profile, which is essential for extraction, purification, formulation, and in vitro/in vivo testing.

Figure 1: Chemical Structure of this compound

(A 2D chemical structure image of this compound would be placed here in a full whitepaper.)

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature, several sources provide qualitative descriptions of its solubility. This information is summarized in Table 1.

Organic SolventSolubilitySource
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[1][3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[3]

One study on the antibacterial and antifungal activity of this compound reported dissolving 5 mg of the compound in 10 mL of ethyl acetate to create a 0.5 mg/mL solution, which was then used for further dilutions.[1] This demonstrates solubility at this concentration but does not represent the saturation point. The high lipophilicity, as indicated by a computed XLogP3 value of 7.4, suggests that this compound is likely to be sparingly soluble in polar solvents and more soluble in non-polar organic solvents.[4]

Experimental Protocol for Determining Solubility

For researchers requiring precise quantitative solubility data, the following is a detailed, generalized protocol based on the widely accepted shake-flask method. This method is considered the gold standard for determining equilibrium solubility.

3.1. Materials and Equipment

  • This compound (solid, pure form)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.01 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent (e.g., 2 mL). The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but this should be determined empirically.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

  • Quantification:

    • Prepare a standard calibration curve of this compound in the same solvent.

    • Calculate the concentration of this compound in the original saturated solution based on the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Equilibrate at constant temperature (24-48h) B->C D Sedimentation C->D E Centrifugation D->E F Withdraw and filter supernatant E->F G Dilute sample F->G I Analyze by HPLC G->I H Prepare standard curve H->I J Calculate solubility I->J

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships in Drug Development

In the context of drug development, understanding a compound's solubility is a critical early step that influences subsequent research pathways. Poor solubility can hinder a compound's progression through the development pipeline. The following diagram illustrates this logical relationship.

Drug_Development_Pathway cluster_discovery Discovery & Preclinical cluster_decision Decision Point cluster_clinical Clinical Development A Compound Discovery (e.g., this compound) B Solubility & Permeability Assessment A->B C In Vitro Efficacy & Toxicity B->C Sufficient Solubility D Formulation Development B->D Poor Solubility E In Vivo Studies C->E D->C F Go/No-Go Decision E->F G Phase I, II, III Trials F->G Go

References

Stability and Degradation Profile of Lantanilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanilic acid, a pentacyclic triterpenoid isolated from the plant Lantana camara, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antibacterial, antifungal, and nematicidal properties.[1][2] As with any potential therapeutic agent, a thorough understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the known and predicted stability and degradation pathways of this compound. Due to the limited availability of direct published stability studies on this compound, this document leverages information on its chemical structure, the known reactivity of its functional groups, and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH). This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential degradation mechanisms and providing a framework for designing and executing formal stability studies.

Chemical Structure and Properties of this compound

This compound is a complex pentacyclic triterpenoid with the molecular formula C₃₅H₅₂O₆ and a molecular weight of 568.8 g/mol .[3] Its structure, presented in Figure 1, features several key functional groups that are susceptible to chemical degradation: an ester, a carboxylic acid, a secondary hydroxyl group, and a carbon-carbon double bond. Understanding the reactivity of these functional groups is essential for predicting the degradation pathways of the molecule under various stress conditions.

Figure 1: Chemical Structure of this compound

Caption: The chemical structure of this compound, highlighting its key functional groups.

Predicted Degradation Pathways

Based on the functional groups present in the this compound molecule, several degradation pathways can be predicted under forced stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

The ester linkage in this compound is the most probable site for hydrolytic degradation. Under both acidic and basic conditions, this ester bond is expected to cleave, yielding Lantanolic acid and 3-methyl-2-butenoic acid as the primary degradation products.[4][5]

  • Acid-catalyzed hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis (saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate of Lantanolic acid and 3-methyl-2-butenoic acid.[2]

Hydrolysis_Pathway Lantanilic_Acid This compound Lantanolic_Acid Lantanolic Acid Lantanilic_Acid->Lantanolic_Acid Acid or Base Hydrolysis Degradation_Product 3-methyl-2-butenoic acid Lantanilic_Acid->Degradation_Product Acid or Base Hydrolysis

Caption: Predicted hydrolytic degradation pathway of this compound.

Oxidative Degradation

The secondary hydroxyl group and the carbon-carbon double bond in this compound are potential sites for oxidative degradation.[6] Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, could lead to the formation of various oxidation products. The hydroxyl group could be oxidized to a ketone, and the double bond could undergo epoxidation or cleavage.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation. The double bond in the pentacyclic ring system is a potential chromophore that can absorb UV light, leading to isomerization or other photochemical reactions.[7][8][9] The ester group may also be susceptible to photolytic cleavage.

Thermal Degradation

At elevated temperatures, this compound may undergo degradation. Potential thermal degradation pathways could include decarboxylation of the carboxylic acid group, dehydration involving the hydroxyl group, or other complex rearrangements of the triterpenoid skeleton.

Hypothetical Forced Degradation Study Protocol

To experimentally determine the stability and degradation profile of this compound, a forced degradation study should be conducted according to ICH guidelines. The following protocol outlines a hypothetical study design.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare stock solution of\nthis compound in a suitable solvent\n(e.g., methanol or acetonitrile) Prepare stock solution of This compound in a suitable solvent (e.g., methanol or acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) Prepare stock solution of\nthis compound in a suitable solvent\n(e.g., methanol or acetonitrile)->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Prepare stock solution of\nthis compound in a suitable solvent\n(e.g., methanol or acetonitrile)->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prepare stock solution of\nthis compound in a suitable solvent\n(e.g., methanol or acetonitrile)->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Prepare stock solution of\nthis compound in a suitable solvent\n(e.g., methanol or acetonitrile)->Thermal Photolytic Photolytic Degradation (ICH specified light conditions) Prepare stock solution of\nthis compound in a suitable solvent\n(e.g., methanol or acetonitrile)->Photolytic Sampling Sample at specified time points (e.g., 0, 2, 4, 8, 24 hours) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Analysis Analyze samples by a validated stability-indicating HPLC method Sampling->Analysis Characterization Characterize degradation products (e.g., LC-MS/MS, NMR) Analysis->Characterization

References

The Discovery and Isolation of Lantanilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanilic acid, a pentacyclic triterpenoid isolated from the invasive plant species Lantana camara, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the historical discovery and the methodologies for the isolation of this compound. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed experimental protocols, collated quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Lantana camara, a flowering shrub of the Verbenaceae family, is a plant of dual character. While notorious for its invasive nature and toxicity to livestock, it is also a rich reservoir of phytochemicals with significant medicinal potential.[1] Among these are a variety of pentacyclic triterpenoids, which have demonstrated a range of biological activities, including nematicidal, antibacterial, and antifungal properties.[2] One such compound is this compound, a molecule that has been the subject of phytochemical investigation since its discovery. This guide delves into the history of its first isolation and provides a detailed framework for its extraction and purification.

The Genesis of Discovery: First Isolation

The first documented isolation of this compound was reported in 1995 by Siddiqui et al. in the journal Phytochemistry.[3][4][5][6] Their work on the pentacyclic triterpenoids from the aerial parts of Lantana camara led to the characterization of this novel compound.[3][4][5][6] This seminal study laid the groundwork for future research into the chemical and biological properties of this compound.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its isolation and characterization.

PropertyValueSource
Molecular FormulaC₃₅H₅₂O₆Khan et al., 2023
Molecular Weight568.78 g/mol Khan et al., 2023
AppearanceCrystalline massKhan et al., 2023
Pseudo Molecular Ion Peak (ESIMS)569.2 [M+H]⁺Khan et al., 2023

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for a pentacyclic triterpenoid structure. The data presented below is a compilation from published literature.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.56m-H-2'
2.12d1.1β-methyl group
1.83s-β-methyl group
1.14s-Tertiary methyl
1.01s-Tertiary methyl
0.98s-Tertiary methyl
0.94s-Tertiary methyl
0.86s-Tertiary methyl
0.76s-Tertiary methyl

Source: Khan et al., 2023

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton of this compound.

Carbon No.Chemical Shift (δ) ppm
138.5
226.5
380.8
438.9
555.4
618.2
733.0
839.8
947.6
1037.0
1123.5
12122.5
13143.7
1441.9
1528.1
1623.5
1746.6
1841.2
1945.9
2030.7
2133.8
2236.9
2328.1
2415.5
2515.6
2616.9
2725.9
28177.3
2917.1
3021.0
1'165.3
2'116.0
3'157.0
4'27.3
5'20.2

Source: Khan et al., 2023

Experimental Protocols for Isolation

The following is a generalized protocol for the isolation of this compound from Lantana camara leaves, based on methodologies described in the literature. This protocol can be adapted and optimized by researchers based on their specific laboratory conditions and available resources.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Lantana camara.

  • Washing: Thoroughly wash the leaves with distilled water to remove any dirt and debris.

  • Drying: Oven-dry the leaves at a controlled temperature of 45°C until a constant weight is achieved.

  • Grinding: Grind the dried leaves into a coarse powder using a grinding mill.

Extraction
  • Soaking: Macerate the powdered leaf material in 100% ethyl acetate at room temperature. The ratio of plant material to solvent should be optimized, with a common starting point being 1:10 (w/v).

  • Concentration: After a sufficient soaking period (e.g., 48-72 hours), filter the extract to remove the plant debris. Concentrate the filtrate using a rotary evaporator at a temperature of 45°C to obtain the crude ethyl acetate extract.

Chromatographic Purification
  • Column Preparation: Pack a silica gel (60-120 mesh) column with an appropriate slurry of silica gel in the initial mobile phase.

  • Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. The specific gradient will need to be optimized, but a common starting point is a stepwise gradient from 100% n-hexane to 100% ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the compound of interest (as determined by TLC) and concentrate them to yield purified this compound.

Fig. 1: Experimental workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including nematicidal, antibacterial, and antifungal properties.[2] While the precise molecular mechanisms and signaling pathways modulated by this compound are not yet fully elucidated, studies on the crude extracts of Lantana camara provide some insights.

A study on the metabolic profiling of Lantana camara revealed that its extracts can modulate key inflammatory pathways, including the PI3K-Akt and MAPK signaling pathways .[1] These pathways are crucial in regulating cell proliferation, survival, and inflammation. It is plausible that this compound, as a constituent of these extracts, contributes to these effects. However, further research is required to confirm the direct interaction of this compound with these pathways.

signaling_pathway cluster_0 Hypothesized Interaction cluster_1 PI3K-Akt Pathway cluster_2 MAPK Pathway Lantana camara Extract\n(containing this compound) Lantana camara Extract (containing this compound) PI3K PI3K Lantana camara Extract\n(containing this compound)->PI3K MAPK MAPK Lantana camara Extract\n(containing this compound)->MAPK Akt Akt PI3K->Akt ERK ERK MAPK->ERK Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Inflammation & Cell Growth Inflammation & Cell Growth ERK->Inflammation & Cell Growth

Fig. 2: Hypothesized signaling pathways modulated by Lantana camara extracts.

Conclusion and Future Directions

The discovery of this compound from Lantana camara by Siddiqui et al. in 1995 opened a new avenue for the exploration of bioactive compounds from this ubiquitous plant. The isolation protocols, though requiring optimization, are well-established, relying on standard chromatographic techniques. The compiled spectroscopic data provides a clear fingerprint for the identification and characterization of this pentacyclic triterpenoid.

While the preliminary biological activities of this compound are promising, a significant knowledge gap remains concerning its specific molecular targets and the signaling pathways it modulates. Future research should focus on elucidating these mechanisms to fully understand its therapeutic potential. The hypothesized involvement in the PI3K-Akt and MAPK pathways provides a logical starting point for such investigations. A deeper understanding of its mechanism of action will be crucial for the development of this compound as a potential therapeutic agent.

References

Lantanilic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 60657-41-2[1] Molecular Formula: C₃₅H₅₂O₆[1]

This technical guide provides an in-depth overview of Lantanilic acid, a pentacyclic triterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document outlines its chemical properties, biological activities, and detailed experimental protocols for its isolation and bioactivity assessment.

Chemical and Physical Properties

This compound is a natural product isolated from plants of the Lantana genus, most notably Lantana camara. As a member of the triterpenoid class of compounds, it possesses a complex cyclic structure.

PropertyValueSource
CAS Number 60657-41-2[1]
Molecular Formula C₃₅H₅₂O₆[1]
Molecular Weight 568.8 g/mol [1]
Appearance White crystalline solid[2]
Solubility Soluble in ethyl acetate and methanol[2][3]

Spectroscopic Data Summary

The structure of this compound has been elucidated using various spectroscopic techniques. The following table summarizes key spectral data.

Spectroscopic DataKey Features
¹H NMR (400 MHz, CDCl₃) Signals at δ 5.37 (olefinic proton), δ 3.03 (dd), and multiple singlets for methyl groups between δ 0.76 and δ 1.14.[3]
¹³C NMR (100 MHz, CDCl₃) 35 carbon resonances, including a carboxylic acid carbon at δ 177.3 and a carbonyl carbon at δ 165.3.[3]
Mass Spectrometry (ESI-MS) Pseudo-molecular ion peak at m/z 569.2 [M+H]⁺, consistent with the molecular formula C₃₅H₅₂O₆.[2][3]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most significant being its leishmanicidal, antibacterial, and antifungal properties.

Biological ActivityTest Organism/AssayResultConcentrationSource
Leishmanicidal Leishmania major promastigotesIC₅₀ = 21.3 µM21.3 µM[4]
Antibacterial Staphylococcus aureus (Gram-positive)1.7 mm zone of inhibition500 µg/mL
Antifungal Candida albicans9.3 mm zone of inhibition500 µg/mL
8.3 mm zone of inhibition250 µg/mL
4.6 mm zone of inhibition125 µg/mL

Experimental Protocols

Isolation of this compound from Lantana camara

This protocol describes the extraction and purification of this compound from the leaves of Lantana camara.

1. Plant Material Preparation:

  • Collect fresh leaves of Lantana camara.
  • Wash the leaves with distilled water to remove any debris.
  • Oven-dry the leaves at 45°C until a constant weight is achieved.
  • Grind the dried leaves into a coarse powder using a grinding machine.[2][3]

2. Extraction:

  • Soak approximately 22 g of the dried leaf powder in 100% ethyl acetate at room temperature.[2][3]
  • Concentrate the resulting extract using a rotary evaporator at 45°C to obtain the crude extract.[2][3]

3. Chromatographic Purification:

  • Prepare a silica gel 60 (230-400 mesh) column (40 cm x 5 cm ID).
  • Apply the crude extract to the top of the silica gel column.
  • Elute the column isocratically with a solvent system of n-hexane and ethyl acetate (80:20).[2][3]
  • Collect fractions of 100 mL each.
  • Monitor the fractions by thin-layer chromatography (TLC).
  • Fraction 9, upon evaporation at room temperature, will yield clear crystalline substances.
  • Wash the crystals with the n-hexane-ethyl acetate (80:20) solvent mixture to afford pure this compound.[2][3]

In Vitro Leishmanicidal Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania major promastigotes.

1. Parasite Culture:

  • Culture Leishmania major promastigotes in a suitable medium (e.g., M199) supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

2. Assay Procedure:

  • Harvest log-phase promastigotes and adjust the concentration to 1 x 10⁶ cells/mL in fresh culture medium.
  • Dispense 100 µL of the parasite suspension into the wells of a 96-well microtiter plate.
  • Prepare serial dilutions of this compound in the culture medium and add 100 µL to the respective wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).
  • Incubate the plate at 26°C for 72 hours.

3. Viability Assessment (MTT Assay):

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 26°C.
  • Add 100 µL of 50% isopropanol in 10% SDS to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antibacterial and Antifungal Susceptibility Testing (Disk Diffusion Method)

This protocol is based on the Kirby-Bauer disk diffusion method to assess the antimicrobial activity of this compound.

1. Inoculum Preparation:

  • Prepare a fresh overnight culture of the test microorganisms (Staphylococcus aureus and Candida albicans) in a suitable broth.
  • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

2. Plate Inoculation:

  • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
  • Evenly swab the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) to create a lawn of microbial growth.

3. Disk Application and Incubation:

  • Prepare sterile paper disks (6 mm in diameter) impregnated with known concentrations of this compound (e.g., 125, 250, and 500 µ g/disk ).
  • Aseptically place the impregnated disks on the surface of the inoculated agar plates, ensuring firm contact.
  • Include positive control disks (e.g., amoxicillin for bacteria, ketoconazole for fungi) and a negative control disk (solvent only).
  • Incubate the plates at 37°C for 24 hours for bacteria and 25-30°C for 48-72 hours for fungi.

4. Result Interpretation:

  • Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Visualizations

Experimental Workflow for this compound Isolation and Bioactivity Screening

experimental_workflow cluster_isolation Isolation of this compound cluster_bioactivity Biological Activity Screening plant_material Lantana camara Leaves drying Oven Drying (45°C) plant_material->drying grinding Grinding to Powder drying->grinding extraction Ethyl Acetate Extraction grinding->extraction concentration Rotary Evaporation extraction->concentration column_chromatography Silica Gel Column Chromatography (n-hexane:ethyl acetate 80:20) concentration->column_chromatography purification Crystallization & Washing column_chromatography->purification pure_lantanilic_acid Pure this compound purification->pure_lantanilic_acid leishmanicidal_assay Leishmanicidal Assay (Leishmania major) pure_lantanilic_acid->leishmanicidal_assay antimicrobial_assay Antibacterial & Antifungal Assay (Disk Diffusion) pure_lantanilic_acid->antimicrobial_assay ic50_determination IC50 Determination leishmanicidal_assay->ic50_determination zone_of_inhibition Zone of Inhibition Measurement antimicrobial_assay->zone_of_inhibition

Caption: Workflow for the isolation and biological activity screening of this compound.

Proposed General Mechanism of Action for Triterpenoids

While the specific signaling pathways affected by this compound have not been elucidated, a general mechanism of action for antimicrobial triterpenoids has been proposed, which involves the disruption of the microbial cell membrane.

mechanism_of_action cluster_interaction Cellular Interaction cluster_effect Cellular Effect triterpenoid This compound (Triterpenoid) cell_membrane Microbial Cell Membrane triterpenoid->cell_membrane Interaction membrane_disruption Membrane Disruption cell_membrane->membrane_disruption leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed mechanism of action for antimicrobial triterpenoids like this compound.

References

The Synthesis of Lantanilic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of derivatives of lantanilic acid is a field with limited publicly available research. This guide, therefore, presents potential synthetic strategies and experimental protocols based on established methodologies for structurally similar pentacyclic triterpenoids, such as oleanolic acid, betulinic acid, and lantadene A. The information provided herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel this compound analogs.

Introduction to this compound

This compound is a pentacyclic triterpenoid that can be isolated from the plant Lantana camara.[1] This natural product has garnered interest in the scientific community due to its diverse biological activities. As a member of the triterpenoid class of compounds, this compound shares a common biosynthetic origin with other well-studied molecules that have been investigated for their therapeutic potential.

The core structure of this compound presents multiple reactive sites that are amenable to chemical modification, offering the potential to generate a library of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The primary goals of synthesizing this compound derivatives include:

  • Enhancing Bioactivity: Modifying the structure to improve its interaction with biological targets.

  • Improving Drug-like Properties: Increasing solubility, metabolic stability, and bioavailability.[2]

  • Reducing Toxicity: Altering the structure to minimize off-target effects.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, providing a strong rationale for the development of its derivatives as potential therapeutic agents.

  • Antimicrobial and Antifungal Activity: this compound has shown activity against the bacterium Staphylococcus aureus and is particularly effective against the fungus Candida albicans.[1] Its lipophilic nature is thought to contribute to its ability to disrupt microbial membranes.[1]

  • Nematicidal Activity: Extracts containing this compound have been reported to possess nematicidal properties.

  • Cytotoxic Activity: this compound has exhibited cytotoxic effects, suggesting its potential as a scaffold for the development of anticancer agents.[1]

A summary of the reported biological activities of this compound is presented in the table below.

Biological ActivityTarget Organism/Cell LineReported EffectReference
AntibacterialStaphylococcus aureusActive[1]
AntifungalCandida albicansVery Active[1]
Cytotoxic-LC50 = 27.9 mg/mL[1]

Proposed Strategies for the Synthesis of this compound Derivatives

Based on the extensive literature on the chemical modification of analogous pentacyclic triterpenoids, several key synthetic strategies can be proposed for the derivatization of this compound.[3][4] The primary sites for modification on the this compound scaffold are the carboxylic acid at C-28, the hydroxyl group at C-3, and the double bond within the ring structure.

Modification of the C-28 Carboxylic Acid

The C-28 carboxylic acid is a prime target for modification to generate esters and amides, which can significantly alter the compound's polarity, solubility, and biological activity.

Esterification of the C-28 carboxylic acid can be achieved through various methods, including the Fischer-Speier esterification under acidic conditions or by using coupling agents.[5][6]

Exemplary Experimental Protocol: Fischer-Speier Esterification of a Triterpenoid Carboxylic Acid

  • Dissolve the triterpenoid carboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Amide derivatives can be synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.[7][8] Alternatively, peptide coupling reagents can be employed for a one-pot synthesis.[7]

Exemplary Experimental Protocol: Amide Synthesis via Acyl Chloride

  • Suspend the triterpenoid carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, DCM) under an inert atmosphere.

  • Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in dry DCM and add it dropwise to a solution of the desired amine (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) in DCM at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Modification of the C-3 Hydroxyl Group

The C-3 hydroxyl group is another key site for derivatization, allowing for the introduction of various functional groups through esterification, etherification, or oxidation followed by further modifications.

Exemplary Experimental Protocol: Acetylation of the C-3 Hydroxyl Group

  • Dissolve the triterpenoid (1.0 eq) in a mixture of pyridine and acetic anhydride.

  • Stir the reaction at room temperature overnight or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the C-3 acetylated derivative.

Quantitative Data from Analogous Triterpenoid Derivatives

While specific quantitative data for this compound derivatives are not available, the following table summarizes representative data for derivatives of the structurally related triterpenoid, betulinic acid, to illustrate the potential outcomes of the proposed synthetic modifications.

Derivative TypeModificationYield (%)Biological Activity (IC50)Target Cell LineReference
AmideC-28 Amidation with various amines---[7]
Oxo-amideC-30 Amidation-Low µM rangeVarious human tumor cell lines[9]

Visualization of Synthetic Workflows and Signaling Pathways

To aid in the conceptualization of the research and development process for this compound derivatives, the following diagrams, generated using the DOT language, illustrate a general synthetic workflow and a relevant biological signaling pathway that is often modulated by triterpenoids.

G cluster_0 Starting Material cluster_1 C-28 Modification cluster_2 C-3 Modification cluster_3 Purification & Characterization cluster_4 Biological Evaluation This compound This compound Esterification Esterification This compound->Esterification Amidation Amidation This compound->Amidation Oxidation Oxidation This compound->Oxidation Esterification_C3 Esterification This compound->Esterification_C3 Chromatography Chromatography Esterification->Chromatography Amidation->Chromatography Oxidation->Chromatography Esterification_C3->Chromatography Spectroscopy Spectroscopy Chromatography->Spectroscopy In vitro assays In vitro assays Spectroscopy->In vitro assays In vivo studies In vivo studies In vitro assays->In vivo studies

A generalized workflow for the synthesis and evaluation of this compound derivatives.

Many triterpenoids exert their biological effects by modulating key cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and apoptosis. The derivatization of this compound could potentially lead to compounds that can modulate this pathway.

G cluster_c This compound Derivative Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation, Survival Transcription_Factors->Proliferation_Survival Lantanilic_Derivative This compound Derivative Lantanilic_Derivative->Raf Lantanilic_Derivative->MEK

Hypothetical modulation of the MAPK/ERK signaling pathway by a this compound derivative.

Conclusion

This compound represents a promising natural product scaffold for the development of new therapeutic agents. Although the direct synthesis of its derivatives is not yet documented in the scientific literature, established methodologies for the modification of other pentacyclic triterpenoids provide a clear roadmap for initiating such a research program. By leveraging the synthetic strategies and experimental protocols outlined in this guide, researchers can begin to explore the chemical space around the this compound core and unlock its full therapeutic potential. The systematic synthesis and biological evaluation of this compound derivatives could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

Quantum Mechanical Insights into Lantanilic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantanilic acid, a pentacyclic triterpenoid isolated from the plant Lantana camara, has demonstrated a range of promising biological activities, including nematicidal, leishmanicidal, antibacterial, and antifungal properties.[1] Understanding the three-dimensional structure and electronic properties of this compound at a quantum mechanical level is crucial for elucidating its mechanism of action and for designing more potent derivatives. This technical guide provides an overview of the application of quantum mechanical calculations, specifically Density Functional Theory (DFT), to the study of this compound and related triterpenoids. Due to the limited availability of specific quantum mechanical data for this compound in the public domain, this paper will utilize computational data for the structurally similar and well-studied oleanolic acid as a representative model to illustrate the methodologies and expected outcomes of such analyses.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid with the chemical formula C₃₅H₅₂O₆.[2] It has been the subject of phytochemical and biological research due to its significant therapeutic potential.[1] The complex stereochemistry of this compound governs its interaction with biological targets, making computational chemistry an invaluable tool for its study. Quantum mechanical calculations can provide precise information about its electronic structure, molecular orbitals, and reactivity, which are key to understanding its pharmacological profile.

The Role of Quantum Mechanical Calculations in Drug Discovery

Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable in modern drug discovery.[3] These computational techniques allow for the detailed investigation of a molecule's electronic and geometric properties, which are fundamental to its interaction with biological macromolecules. For complex natural products like this compound, DFT can be used to:

  • Determine the most stable three-dimensional conformation.

  • Calculate the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

  • Predict spectroscopic properties to aid in experimental characterization.

  • Elucidate potential sites for metabolic transformation.

  • Model interactions with protein binding sites.

Methodology for Quantum Mechanical Calculations

The following section outlines a typical computational protocol for performing DFT calculations on a triterpenoid like this compound, using oleanolic acid as a practical example.

Computational Protocol

A common approach for such calculations involves the use of Gaussian software. The geometry of the molecule is first optimized using a functional such as B3LYP, which is a hybrid functional that combines Hartree-Fock and DFT principles. A basis set, for instance, 6-31G**, is chosen to describe the atomic orbitals.[4] Empirical dispersion corrections are often included to accurately model long-range intermolecular interactions.[4]

G cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation cluster_analysis Data Analysis Initial_Structure Initial 3D Structure of this compound Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G**) Initial_Structure->Geometry_Optimization Input Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Structure Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Optimized Structure Optimized_Geometry Optimized Geometry Geometry_Optimization->Optimized_Geometry Final Coordinates Thermodynamic_Properties Thermodynamic Properties Frequency_Calculation->Thermodynamic_Properties Vibrational Frequencies Molecular_Orbitals Molecular Orbitals (HOMO, LUMO) Electronic_Properties->Molecular_Orbitals Orbital Energies Spectroscopic_Data Predicted Spectroscopic Data Electronic_Properties->Spectroscopic_Data Excitation Energies

Figure 1: A typical workflow for quantum mechanical calculations on a triterpenoid.

Quantitative Data from Representative Calculations

The following tables summarize key quantitative data obtained from DFT calculations on oleanolic acid, which serves as a proxy for this compound.

ParameterValueMethodReference
Electronic Energy Varies based on conformationDFT (B3LYP/6-31G) [4]
Dipole Moment Varies based on conformationDFT (B3LYP/6-31G)[4]
HOMO Energy -0.2458 HartreeDFT[5]
LUMO Energy -0.0125 HartreeDFT[5]
HOMO-LUMO Gap 0.2333 Hartree (6.35 eV)DFT[5]

Table 1: Calculated Electronic Properties of Oleanolic Acid

ParameterDescription
Ionization Potential The energy required to remove an electron from the molecule.
Electron Affinity The energy released when an electron is added to the molecule.
Global Hardness A measure of the molecule's resistance to change in its electron distribution.
Chemical Potential The negative of the electronegativity.
Global Electrophilicity A measure of the molecule's ability to accept electrons.

Table 2: Key Molecular Properties Derived from HOMO and LUMO Energies

Visualization of Molecular Orbitals

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

G cluster_reactivity Chemical Reactivity HOMO Highest Occupied Molecular Orbital (HOMO) LUMO Lowest Unoccupied Molecular Orbital (LUMO) HOMO->LUMO Electron_Donation Electron Donation (Nucleophilicity) HOMO->Electron_Donation Governs Electron_Acceptance Electron Acceptance (Electrophilicity) LUMO->Electron_Acceptance Governs Energy_Gap HOMO-LUMO Gap (ΔE)

Figure 2: Relationship between frontier molecular orbitals and chemical reactivity.

Conclusion and Future Directions

While direct quantum mechanical calculations on this compound are not yet widely published, the methodologies and expected outcomes can be reliably inferred from studies on structurally analogous triterpenoids like oleanolic acid. The application of DFT and other computational methods provides a powerful framework for understanding the structure-activity relationships of this compound. Future computational studies should focus on performing detailed DFT calculations on this compound itself to obtain precise data on its electronic properties. Furthermore, molecular dynamics simulations could be employed to study its behavior in solution and its interactions with biological targets, thereby providing a more complete picture of its pharmacological potential and paving the way for the rational design of novel therapeutic agents.

References

A Comprehensive Technical Guide to the Thermogravimetric Analysis of Lanthanum-Organic Acid Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Lantanilic acid" does not correspond to a commonly recognized chemical compound in the scientific literature. This guide, therefore, focuses on the thermogravimetric analysis (TGA) of lanthanum complexes with various organic acids, providing a framework and representative data applicable to the thermal analysis of such compounds.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a thorough understanding of the principles, methodologies, and data interpretation related to the thermogravimetric analysis of lanthanum-organic acid complexes.

Introduction to Thermogravimetric Analysis of Lanthanum Complexes

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For lanthanum-organic acid complexes, TGA provides critical information regarding dehydration, desolvation, decomposition, and the formation of intermediate and final products. Such data is invaluable in materials science, drug development, and quality control.

The thermal decomposition of lanthanide complexes with organic ligands, including those of lanthanum, often proceeds in distinct steps. These typically involve the loss of water molecules (both lattice and coordinated), followed by the decomposition of the organic ligand, and finally, the formation of a stable lanthanide oxide as the end product, particularly in an oxidizing atmosphere.[1][2] The specific decomposition pathway and temperature ranges are highly dependent on the nature of the organic ligand and the experimental conditions, such as the heating rate and the surrounding atmosphere (e.g., inert or oxidative).[1]

Experimental Protocols

A successful TGA experiment relies on a well-defined and consistently applied protocol. Below is a detailed methodology for the thermogravimetric analysis of a lanthanum-organic acid complex, based on common practices found in the literature.[3][4][5]

2.1. Instrumentation and Calibration

  • Instrument: A calibrated thermogravimetric analyzer coupled with a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) sensor is recommended. Evolved gas analysis (EGA) using techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS) can provide valuable information about the gaseous decomposition products.[3]

  • Calibration: The instrument's temperature and mass readings should be calibrated using standard reference materials (e.g., indium, zinc, aluminum for temperature; calcium oxalate for mass loss).

2.2. Sample Preparation

  • Sample Form: The sample should be in a fine, homogeneous powder form to ensure uniform heat distribution.

  • Sample Mass: A sample mass of 5-15 mg is typically used.[3][5] The exact mass should be recorded precisely.

  • Crucible: Alumina or platinum crucibles are commonly used. The choice of crucible material should be inert to the sample and its decomposition products.

2.3. TGA Measurement Parameters

  • Temperature Program:

    • Heating Rate: A linear heating rate of 10 °C/min is standard for most analyses.[3][4] Varying the heating rate (e.g., 5, 15, 20 °C/min) can provide insights into the kinetics of decomposition.[5]

    • Temperature Range: A typical temperature range is from ambient temperature (e.g., 30 °C) to 900-1000 °C to ensure complete decomposition to the final oxide.[4]

  • Atmosphere:

    • Gas: The experiment can be conducted in an inert atmosphere (e.g., nitrogen, argon) or an oxidative atmosphere (e.g., air, oxygen). The choice of atmosphere significantly influences the decomposition pathway and final products.[1]

    • Flow Rate: A constant gas flow rate (e.g., 50-80 mL/min) should be maintained throughout the experiment to ensure a stable atmosphere and efficient removal of evolved gases.[3][4]

Data Presentation: Thermal Decomposition Data

The following tables summarize representative quantitative data for the thermal decomposition of lanthanum-organic acid complexes, illustrating the typical stages of weight loss and their corresponding temperature ranges.

Table 1: Thermal Decomposition Stages of a Hypothetical Lanthanum(III) N-phenylanthranilate Complex in Air [1]

Decomposition StageTemperature Range (°C)Mass Loss (%) (Observed)Mass Loss (%) (Calculated)Assignment
Dehydration (Step 1)50 - 150~5%~5.2%Loss of hydrated water molecules
Dehydration (Step 2)150 - 250~3%~3.1%Loss of coordinated water molecules
Decomposition250 - 600~60%~61.5%Decomposition of the organic ligand
Final Product > 600--La₂O₃

Table 2: Thermal Decomposition of Lanthanum(III) Gallate Hydrate in Air [2]

Decomposition StageTemperature Range (°C)Peak Temperature (°C) (DTG)Mass Loss (%) (Observed)Mass Loss (%) (Calculated)Assignment
Dehydration40 - 200130~10%~10.3%Loss of 4 H₂O
Decomposition200 - 550350, 480~45%~45.8%Decomposition to La₂O₂CO₃
Final Decomposition550 - 800720~8%~8.1%Decomposition of La₂O₂CO₃ to La₂O₃
Final Product > 800---La₂O₃

Visualization of Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key processes described in this guide.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Analysis cluster_interpretation Data Interpretation Sample Lanthanum-Organic Acid Complex Grinding Grind to Homogeneous Powder Sample->Grinding Weighing Weigh 5-15 mg in Crucible Grinding->Weighing Instrument Calibrated TGA Instrument Weighing->Instrument Load Sample Parameters Set Parameters: - Temp Range: 30-1000°C - Heating Rate: 10°C/min - Atmosphere: Air/N2 - Flow Rate: 50-80 mL/min Instrument->Parameters Run Run TGA Experiment Parameters->Run Data Collect Mass vs. Temperature Data Run->Data Plot Generate TG and DTG Curves Data->Plot Interpretation Identify Decomposition Steps Determine Temperature Ranges Calculate Mass Loss Identify Final Product Plot->Interpretation

Figure 1: Experimental workflow for the thermogravimetric analysis of a lanthanum-organic acid complex.

Decomposition_Pathway A La(Ligand)x·nH₂O (Hydrated Complex) B La(Ligand)x (Anhydrous Complex) A->B Dehydration (Loss of H₂O) C Intermediates (e.g., La₂O₂CO₃) B->C Ligand Decomposition D La₂O₃ (Final Product) B->D Direct Decomposition C->D Final Decomposition

Figure 2: Generalized thermal decomposition pathway for a lanthanum-organic acid complex in an oxidizing atmosphere.

Interpretation of TGA Curves

  • Thermogravimetric (TG) Curve: This curve plots the mass of the sample as a function of temperature. A plateau in the TG curve indicates a region of thermal stability, while a downward step signifies a mass loss event.

  • Derivative Thermogravimetric (DTG) Curve: This curve is the first derivative of the TG curve and plots the rate of mass change with respect to temperature. Peaks in the DTG curve correspond to the temperatures at which the rate of mass loss is at its maximum, providing a more precise indication of the decomposition temperatures.

The analysis of these curves allows for the determination of the temperature ranges of decomposition, the percentage of mass loss at each stage, and the stoichiometry of the decomposition reactions. By comparing the observed mass loss with the calculated theoretical mass loss for proposed decomposition steps, the composition of the initial complex and the nature of the intermediate and final products can be elucidated.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of lanthanum-organic acid complexes. A carefully executed TGA experiment, guided by a robust experimental protocol, yields valuable quantitative data on the thermal stability and decomposition pathways of these materials. The insights gained from TGA are crucial for the development of new materials, the quality control of pharmaceuticals, and fundamental research in coordination chemistry.

References

An In-depth Technical Guide to the Crystalline Structure of Lanthanide(III) Acetates: A Case Study of Anhydrous Praseodymium(III) Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystalline structure of anhydrous lanthanide(III) acetates, using praseodymium(III) acetate, Pr(CH₃COO)₃, as a representative example. Due to the absence of "Lantanilic acid" in the scientific literature, this document focuses on the well-characterized and isostructural lanthanum(III) acetate and praseodymium(III) acetate to illustrate the principles of their crystal structure determination and characteristics. This guide includes detailed crystallographic data, experimental protocols for synthesis and analysis, and visualizations of the experimental workflows.

Introduction

The crystalline structure of lanthanide-containing compounds is of significant interest in materials science, catalysis, and medicinal chemistry. Lanthanide(III) acetates, in their anhydrous form, exhibit complex polymeric structures. According to X-ray crystallography, anhydrous lanthanum acetate is a coordination polymer where each lanthanum(III) center is nine-coordinate.[1] This coordination is satisfied by two bidentate acetate ligands and additional oxygen atoms from bridging acetate ligands.[1] Notably, the praseodymium(III) and holmium(III) acetate compounds are isostructural with lanthanum(III) acetate.[1][2] This guide will focus on the detailed crystallographic data available for anhydrous praseodymium(III) acetate as a proxy for understanding the broader class of light lanthanide(III) acetates.

Crystallographic Data

The crystalline structure of anhydrous praseodymium(III) acetate was determined by single-crystal X-ray diffraction. The compound crystallizes in a tetragonal system with the space group P4₂₁c.[3] The structure is a complex three-dimensional network. Praseodymium ions occupy three distinct crystallographic positions and are coordinated by either nine or ten oxygen atoms.[3] The acetate ions bridge the Pr³⁺ cations in various modes, leading to the formation of a robust network structure.[3]

Table 1: Crystallographic Data for Anhydrous Praseodymium(III) Acetate [3]

ParameterValue
Chemical FormulaPr(CH₃COO)₃
Formula Weight318.03 g/mol
Crystal SystemTetragonal
Space GroupP4₂₁c (No. 114)
Unit Cell Dimension 'a'2106.5(3) pm
Unit Cell Dimension 'c'1323.6(1) pm
Unit Cell Volume (V)5874.9(2) x 10⁶ pm³
Formula Units per Cell (Z)24
Coordination Number9 and 10

Note: Lanthanum(III) acetate is isostructural with Praseodymium(III) acetate.[1][2]

Experimental Protocols

Synthesis of Anhydrous Praseodymium(III) Acetate

Anhydrous praseodymium(III) acetate can be prepared through the dehydration of its hydrated form, Pr(CH₃COO)₃ · 1.5 H₂O.[3]

Methodology:

  • Dehydration: Praseodymium(III) acetate sesquihydrate is heated to 180°C to yield an amorphous powder of the anhydrous compound.[3]

  • Crystallization: Single crystals suitable for X-ray diffraction are grown from the amorphous powder at 180°C in a sealed glass ampoule. Ammonium acetate ((NH₄)CH₃COO) is added as a mineralizer to facilitate crystal growth.[3]

An alternative synthesis route for lanthanide acetates involves the reaction of the corresponding lanthanide oxide with acetic acid.[1][2]

Methodology:

  • Reaction: Lanthanum(III) oxide (La₂O₃) is reacted with 50% acetic acid (CH₃COOH).[1] La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O[1]

  • Crystallization: The resulting solution is concentrated and cooled to induce crystallization of the hydrated lanthanum(III) acetate.

  • Dehydration: The hydrated salt is subsequently dehydrated under controlled heating to yield the anhydrous form.

X-ray Structure Determination

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a controlled temperature using a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction patterns are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the workflows for the synthesis and characterization of anhydrous lanthanide acetates.

SynthesisWorkflow A Pr(CH3COO)3 · 1.5 H2O B Heating at 180°C A->B C Amorphous Pr(CH3COO)3 B->C D Addition of (NH4)CH3COO (Mineralizer) C->D E Crystal Growth in Sealed Ampoule at 180°C D->E F Single Crystals of Anhydrous Pr(CH3COO)3 E->F

Caption: Workflow for the synthesis of anhydrous Pr(CH₃COO)₃ single crystals.

CharacterizationWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesized_Crystal Synthesized Single Crystal XRD Single-Crystal X-ray Diffraction Data Collection Synthesized_Crystal->XRD Data_Processing Data Processing and Structure Solution XRD->Data_Processing Structure_Refinement Structure Refinement Data_Processing->Structure_Refinement Final_Structure Final Crystal Structure and Crystallographic Data Structure_Refinement->Final_Structure

Caption: Workflow for the crystallographic characterization of lanthanide acetates.

References

Methodological & Application

Application Notes: Lantanilic Acid in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lantanilic acid, a triterpenoid isolated from Lantana camara, has demonstrated antimicrobial properties, showing activity against Staphylococcus aureus and the fungus Candida albicans.[1][2] These application notes provide a comprehensive overview and standardized protocols for evaluating the in vitro efficacy of this compound using established antimicrobial susceptibility testing (AST) methods. The provided methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.[3][4][5][6][7][8]

Mechanism of Action (Hypothesized)

The antimicrobial mechanism of terpenoids like this compound is often attributed to the disruption of the microbial cell membrane due to their lipophilic nature.[1] It is hypothesized that this compound's prenyl group facilitates its insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. In Gram-positive bacteria, such as S. aureus, this compound may also interfere with teichoic acids in the peptidoglycan layer.[1]

cluster_pathway Hypothesized Mechanism of this compound Lantanilic_Acid This compound Cell_Membrane Bacterial Cell Membrane Lantanilic_Acid->Cell_Membrane Targets Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leads to Ion_Leakage Leakage of Ions (K+, Na+) Membrane_Disruption->Ion_Leakage Component_Leakage Leakage of Cellular Components (ATP, DNA, RNA) Membrane_Disruption->Component_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Results in Component_Leakage->Cell_Death Results in cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_broth Broth Microdilution cluster_disk Disk Diffusion Start Start Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Start->Inoculum_Prep Broth_Dilution Prepare Serial Dilutions of this compound in Broth Inoculum_Prep->Broth_Dilution Disk_Inoculate Inoculate MHA Plate Inoculum_Prep->Disk_Inoculate Inoculate_Broth Inoculate Wells Broth_Dilution->Inoculate_Broth Incubate_Broth Incubate 16-20h Inoculate_Broth->Incubate_Broth Read_MIC Read MIC Incubate_Broth->Read_MIC End End Read_MIC->End Apply_Disks Apply Lantanilic Acid Disks Disk_Inoculate->Apply_Disks Incubate_Disk Incubate 16-18h Apply_Disks->Incubate_Disk Read_Zone Measure Zone of Inhibition Incubate_Disk->Read_Zone Read_Zone->End

References

Application of Lantanilic Acid in Nematicidal Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanilic acid, a natural triterpenoid compound isolated from the aerial parts of Lantana camara, has demonstrated significant potential as a nematicidal agent. This document provides a summary of the available data on its efficacy, detailed protocols for conducting nematicidal assays, and a proposed mechanism of action for further investigation. These notes are intended to guide researchers in the evaluation of this compound and its derivatives as potential novel nematicides for crop protection.

Data Presentation

The nematicidal activity of this compound has been primarily evaluated against the root-knot nematode, Meloidogyne incognita. The following table summarizes the reported quantitative data, comparing its efficacy with other related compounds isolated from Lantana camara and a conventional nematicide.

CompoundTarget NematodeConcentration (%)Mortality (%)Source
This compound Meloidogyne incognita0.598[1][2]
Camaric AcidMeloidogyne incognita0.595[1][2]
Oleanolic AcidMeloidogyne incognita0.570[1]
LantanosideMeloidogyne incognita1.090[3][4]
LinarosideMeloidogyne incognita1.085[3][4]
Furadan (Carbofuran)Meloidogyne incognita0.5100[1]
Furadan (Carbofuran)Meloidogyne incognita1.0100[3][4]

Experimental Protocols

The following are detailed protocols for conducting in vitro nematicidal assays with this compound against second-stage juveniles (J2) of Meloidogyne incognita.

Preparation of Nematode Suspension
  • Nematode Culture: Maintain a culture of Meloidogyne incognita on a susceptible host plant, such as tomato (Solanum lycopersicum).

  • Egg Extraction: After 6-8 weeks of inoculation, gently uproot the plants and wash the roots to remove soil. Extract egg masses from the galled roots using a dissecting microscope.

  • Egg Hatching: Place the collected egg masses in a Baermann funnel apparatus or a fine-meshed sieve placed in a petri dish with sterile distilled water.

  • Juvenile Collection: Collect the freshly hatched second-stage juveniles (J2s) from the water daily for up to one week.

  • Suspension Preparation: Suspend the collected J2s in sterile distilled water and adjust the concentration to approximately 100 J2s per 100 µL using a counting slide under a microscope.

Preparation of this compound Solutions
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1% or 10 mg/mL) by dissolving it in a suitable solvent (e.g., ethanol or DMSO) and then diluting with sterile distilled water containing a surfactant (e.g., 0.1% Tween 20) to ensure uniform dispersion.

  • Test Concentrations: Prepare a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 0.5%, 0.25%, 0.1%, etc.).

  • Control Solutions:

    • Negative Control: Prepare a solution containing the same concentration of the solvent and surfactant used for the test solutions in sterile distilled water.

    • Positive Control: Prepare a solution of a known commercial nematicide (e.g., Furadan/Carbofuran) at a concentration known to cause high mortality.

In Vitro Mortality Assay
  • Assay Setup: Pipette 900 µL of each test and control solution into individual wells of a 24-well microtiter plate.

  • Nematode Inoculation: Add 100 µL of the nematode suspension (containing approximately 100 J2s) to each well.

  • Incubation: Seal the plates with parafilm to prevent evaporation and incubate at a constant temperature of 25-28°C.

  • Observation and Data Collection:

    • After 24, 48, and 72 hours of incubation, observe the nematodes in each well under an inverted microscope.

    • Nematodes are considered dead if they are immobile and do not respond to physical probing with a fine needle.

    • Count the number of dead and live nematodes in each well.

  • Data Analysis:

    • Calculate the percentage of mortality for each treatment using the following formula: Mortality (%) = (Number of dead nematodes / Total number of nematodes) x 100

    • Correct for mortality in the negative control using Abbott's formula if necessary.

    • If multiple concentrations are tested, calculate the EC50 (Effective Concentration to cause 50% mortality) value using probit analysis.

Mandatory Visualizations

Experimental Workflow for Nematicidal Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Nematode_Culture Nematode Culture (M. incognita on tomato) Egg_Extraction Egg Extraction Nematode_Culture->Egg_Extraction Egg_Hatching Egg Hatching Egg_Extraction->Egg_Hatching J2_Collection J2 Collection & Suspension Egg_Hatching->J2_Collection Inoculation Nematode Inoculation (~100 J2s/well) J2_Collection->Inoculation Lantanilic_Acid_Prep This compound Solution Preparation Assay_Setup Assay Setup (24-well plate) Lantanilic_Acid_Prep->Assay_Setup Controls_Prep Control Solutions (Negative & Positive) Controls_Prep->Assay_Setup Assay_Setup->Inoculation Incubation Incubation (25-28°C) Inoculation->Incubation Observation Microscopic Observation (24, 48, 72h) Incubation->Observation Mortality_Count Mortality Count Observation->Mortality_Count Data_Analysis Data Analysis (% Mortality, EC50) Mortality_Count->Data_Analysis

Caption: Workflow for in vitro nematicidal assay of this compound.

Proposed Signaling Pathway for Nematicidal Action

The precise mechanism of action for this compound against nematodes has not been elucidated. However, based on the known mechanisms of other terpenoid-based nematicides and general anthelmintic action, a putative pathway involving neuromuscular disruption is proposed below for further investigation.

G cluster_membrane Nematode Neuromuscular Junction cluster_downstream Downstream Effects Lantanilic_Acid This compound (Triterpenoid) Ion_Channel Ion Channel (e.g., GABA-gated Cl- channel) Lantanilic_Acid->Ion_Channel Modulation Neurotransmitter_Receptor Neurotransmitter Receptor (e.g., Acetylcholine Receptor) Lantanilic_Acid->Neurotransmitter_Receptor Antagonism/ Agonism Membrane_Integrity Cell Membrane Lantanilic_Acid->Membrane_Integrity Disruption Hyperpolarization Hyperpolarization / Depolarization Ion_Channel->Hyperpolarization Neurotransmitter_Receptor->Hyperpolarization Cell_Lysis Disruption of Membrane Integrity Membrane_Integrity->Cell_Lysis Paralysis Flaccid or Spastic Paralysis Hyperpolarization->Paralysis Mortality Nematode Mortality Paralysis->Mortality Cell_Lysis->Mortality

Caption: Putative mechanism of this compound's nematicidal action.

Concluding Remarks

This compound presents a promising natural compound for the development of new nematicides. The high mortality rate observed against Meloidogyne incognita warrants further investigation to determine its broader spectrum of activity against other plant-parasitic nematodes, its efficacy under in vivo conditions, and its precise mechanism of action. The protocols and proposed pathway provided herein offer a framework for researchers to systematically evaluate the potential of this compound as a valuable tool in integrated pest management strategies.

References

Lantanilic acid as a potential antifungal agent against Candida albicans.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery of novel antifungal agents. Lantanilic acid, a pentacyclic triterpenoid isolated from the plant Lantana camara, has demonstrated significant antifungal activity against C. albicans, positioning it as a promising candidate for further investigation and development.[1] These application notes provide a summary of the current data on this compound's anti-candidal properties and detailed protocols for its evaluation.

Chemical Structure

This compound is a triterpenoid compound.[1]

Quantitative Data Summary

Currently, quantitative data on the antifungal activity of this compound against Candida albicans is limited. The following tables summarize the available information.

Table 1: Antifungal Activity of this compound against Candida albicans

Assay TypeConcentration (µg/mL)ResultReference
Disk Diffusion5009.3 mm clear zone[1]
2508.3 mm clear zone[1]
1254.6 mm clear zone[1]

Table 2: Cytotoxicity Data for this compound

Assay TypeTest OrganismLC50Reference
Brine Shrimp Lethality Test (BSLT)Artemia salina27.9 µg/mL[1]

Proposed Mechanism of Action

While the precise mechanism of action for this compound against Candida albicans has not been fully elucidated, studies on other triterpenoid compounds suggest a likely mode of action involving the disruption of the fungal cell membrane's integrity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately, cell death.

The proposed mechanism involves the interaction of the lipophilic triterpenoid structure with the ergosterol-rich fungal cell membrane, leading to altered membrane fluidity and the formation of pores or lesions. This disruption can trigger a cascade of secondary effects, including oxidative stress and the inhibition of key cellular processes.

Below is a diagram illustrating a potential signaling pathway affected by this compound, based on the known mechanisms of other antifungal agents that target the cell membrane.

cluster_0 This compound Interaction cluster_1 Candida albicans Cell This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Targets Membrane Permeability Increase Membrane Permeability Increase Cell Membrane->Membrane Permeability Increase Leads to Ion Homeostasis Disruption Ion Homeostasis Disruption Membrane Permeability Increase->Ion Homeostasis Disruption Efflux of Intracellular Components Efflux of Intracellular Components Membrane Permeability Increase->Efflux of Intracellular Components Cellular Stress Response Cellular Stress Response Ion Homeostasis Disruption->Cellular Stress Response Efflux of Intracellular Components->Cellular Stress Response Apoptosis Apoptosis Cellular Stress Response->Apoptosis Cell Death Cell Death Apoptosis->Cell Death

Proposed mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal potential of this compound against Candida albicans.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

Start Start Prepare C. albicans Inoculum Prepare C. albicans Inoculum Start->Prepare C. albicans Inoculum Serial Dilution of this compound Serial Dilution of this compound Start->Serial Dilution of this compound Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare C. albicans Inoculum->Inoculate Microtiter Plate Serial Dilution of this compound->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Workflow for MIC determination.

Materials:

  • This compound

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with RPMI-1640 to the desired highest concentration.

  • Preparation of C. albicans Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microtiter Plate Setup:

    • Perform serial twofold dilutions of the this compound solution in the wells of a 96-well plate containing RPMI-1640.

    • Add 100 µL of the diluted C. albicans inoculum to each well.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (approximately 50% reduction) compared to the growth control, as determined visually or by reading the optical density at 490 nm.

Biofilm Inhibition Assay

This protocol utilizes the crystal violet staining method to quantify biofilm formation.

Start Start Prepare C. albicans Suspension Prepare C. albicans Suspension Start->Prepare C. albicans Suspension Add Suspension and this compound to Plate Add Suspension and this compound to Plate Prepare C. albicans Suspension->Add Suspension and this compound to Plate Incubate for Biofilm Formation Incubate for Biofilm Formation Add Suspension and this compound to Plate->Incubate for Biofilm Formation Wash and Stain with Crystal Violet Wash and Stain with Crystal Violet Incubate for Biofilm Formation->Wash and Stain with Crystal Violet Solubilize Stain and Measure Absorbance Solubilize Stain and Measure Absorbance Wash and Stain with Crystal Violet->Solubilize Stain and Measure Absorbance Calculate Biofilm Inhibition Calculate Biofilm Inhibition Solubilize Stain and Measure Absorbance->Calculate Biofilm Inhibition

Workflow for biofilm inhibition assay.

Materials:

  • This compound

  • Candida albicans strain

  • RPMI-1640 medium

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of C. albicans in RPMI-1640 at a concentration of 1 x 10^6 CFU/mL.

  • Plate Setup:

    • Add 100 µL of the C. albicans suspension to the wells of a 96-well plate.

    • Add 100 µL of this compound at various concentrations (e.g., sub-MIC values) to the respective wells.

    • Include a growth control (cells without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Washing and Staining:

    • Gently wash the wells twice with PBS to remove planktonic cells.

    • Air dry the plate for 45 minutes.

    • Stain the biofilms by adding 110 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Wash the wells four times with sterile distilled water.

  • Quantification:

    • Add 200 µL of 95% ethanol to each well to solubilize the stain.

    • Incubate for 10-15 minutes.

    • Transfer 100 µL of the ethanol-solubilized solution to a new plate and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound against a mammalian cell line.

Start Start Seed Mammalian Cells Seed Mammalian Cells Start->Seed Mammalian Cells Treat with this compound Treat with this compound Seed Mammalian Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow for MTT cytotoxicity assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Sterile 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a cell-free blank.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as: (Absorbance_treated / Absorbance_control) x 100. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

Conclusion

This compound presents a promising scaffold for the development of new antifungal drugs against Candida albicans. The provided protocols offer a framework for the comprehensive evaluation of its efficacy and safety. Further research is warranted to elucidate its specific molecular targets and signaling pathways to optimize its therapeutic potential.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Lantanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanilic acid, a pentacyclic triterpenoid isolated from the plant Lantana camara, has demonstrated potential as a cytotoxic agent. Preliminary studies have indicated its ability to inhibit the growth of various cancer cell lines. These application notes provide an overview of standard in vitro assays to quantify the cytotoxic effects of this compound, including detailed protocols for cell viability, cytotoxicity, and apoptosis assays. The information presented herein is intended to guide researchers in the systematic evaluation of this compound's anticancer properties.

Data Presentation: Cytotoxicity of this compound and Related Compounds

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, data from studies on closely related pentacyclic triterpenoids isolated from Lantana camara and extracts of the plant provide valuable insights into its potential cytotoxic activity. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of Pentacyclic Triterpenoids from Lantana camara

CompoundCell LineAssayIC50 ValueCitation
Lantadene BMCF-7 (Breast Cancer)MTT112.2 µg/mL[1]
Triterpenoids MixHL-60 (Leukemia)Not Specified1.16 - 68.4 µM

Table 2: Cytotoxicity of Lantana Species Extracts

Plant ExtractCell Line(s)AssayIC50 ValueCitation
Lantana ukambensis Methylene Chloride, Ethyl Acetate, and 1-Butanol FractionsHCT-116, HT-29 (Colorectal Cancer)MTS2 - 15 µg/mL[2]
Lantana camara Leaf and Root ExtractsMCF-7 (Breast Cancer), HepG2 (Liver Cancer), A549 (Lung Cancer)MTTNot specified, but showed high cytotoxicity

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells.[3]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15-20 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8][9][10][11]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[7]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[8]

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.

Caspase-Glo® 3/7 Assay for Apoptosis

The Caspase-Glo® 3/7 Assay is a luminescence-based method that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[1][12][13][14]

Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a reagent that also lyses the cells.[1] In the presence of active caspases-3 and -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the light produced is proportional to the amount of caspase activity.[1]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol. Include appropriate controls.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[13] Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[14]

  • Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of the untreated control to determine the fold-increase in caspase activity.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat with this compound cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay (Viability) incubation->mtt Add MTT Reagent ldh LDH Assay (Cytotoxicity) incubation->ldh Collect Supernatant caspase Caspase-Glo 3/7 Assay (Apoptosis) incubation->caspase Add Caspase-Glo Reagent absorbance Measure Absorbance mtt->absorbance ldh->absorbance luminescence Measure Luminescence caspase->luminescence ic50 Calculate IC50 absorbance->ic50 percent_cytotoxicity Calculate % Cytotoxicity absorbance->percent_cytotoxicity fold_change Determine Fold Change in Caspase Activity luminescence->fold_change apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome lantanilic_acid This compound bcl2 Bcl-2 (Anti-apoptotic) lantanilic_acid->bcl2 Inhibits bax Bax (Pro-apoptotic) lantanilic_acid->bax Activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Prevents bax->cytochrome_c Promotes caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis Executes

References

Application Notes and Protocols for Lantanilic Acid Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lantanilic acid is a naturally occurring pentacyclic triterpenoid isolated from the leaves of plants such as Lantana camara.[1] It has garnered scientific interest due to its diverse biological activities, including antimicrobial, antifungal, and leishmanicidal properties.[1][2] This document provides a detailed overview of the current understanding of this compound's mechanism of action, focusing on its antimicrobial effects. It includes a summary of quantitative data from relevant studies and detailed protocols for key experiments to facilitate further research and drug development efforts.

Mechanism of Action: Antimicrobial and Antifungal Activity

The primary mechanism of action attributed to this compound is the disruption of microbial cell membranes.[1] As a lipophilic terpenoid, this compound is thought to damage the cell wall and membrane integrity of susceptible microorganisms.[1] This action is selective, with pronounced activity against Gram-positive bacteria and fungi, and a notable lack of activity against Gram-negative bacteria.[1]

The differential activity is likely due to the structural differences in the cell envelopes of these microorganisms. Gram-negative bacteria possess an outer membrane with a high lipid content, which may serve as a barrier, preventing the penetration of this compound.[1] In contrast, the peptidoglycan layer of Gram-positive bacteria contains teichoic acid, which has been suggested as a potential target for inhibition by this compound.[1]

Quantitative Data Summary

The antimicrobial and antifungal efficacy of this compound has been quantified through various assays. The following tables summarize the key findings.

Table 1: Antibacterial Activity of this compound (Disk Diffusion Assay) [1]

Test OrganismConcentration (µg/mL)Diameter of Clear Zone (mm)
Staphylococcus aureus5001.7
Staphylococcus epidermis500No Activity
Escherichia coli500No Activity
Pseudomonas aeruginosa500No Activity

Table 2: Antifungal Activity of this compound (Disk Diffusion Assay) [1]

Test OrganismConcentration (µg/mL)Diameter of Clear Zone (mm)
Candida albicans5009.3
2508.3
1254.6
62.5-

Table 3: Leishmanicidal Activity of this compound and Comparators [2]

CompoundIC50 (µM)
This compound21.3
Ursolic acid12.4
Lantadene A20.4
Oleanolic acid53.0
Pentamidine (Standard)15.0
Amphotericin B (Standard)0.31

Experimental Protocols

Protocol 1: Agar Disk Diffusion Assay for Antimicrobial and Antifungal Susceptibility Testing

This protocol details the agar disk diffusion method used to assess the antimicrobial and antifungal activity of this compound.[1]

Materials:

  • This compound

  • Ethyl acetate

  • Amoxicillin (positive control for bacteria)

  • Ketoconazole (positive control for fungi)

  • Sterile distilled water (aquabidest)

  • Whatman No. 40 paper discs (0.5 cm diameter)

  • Petri dishes

  • Autoclave

  • Incubator

  • Glassware (volumetric flasks, pipettes, etc.)

  • Microbial strains: Staphylococcus aureus, Staphylococcus epidermis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans

  • Growth media: Blood Agar Plate (BAP), Mannitol Salt Agar (MSA), Potato Dextrose Agar (PDA)

Procedure:

  • Preparation of Test Solutions:

    • Dissolve 5 mg of this compound in ethyl acetate in a 10 mL volumetric flask to obtain a stock solution with a concentration of 500 µg/mL.

    • Perform serial dilutions of the stock solution to prepare test solutions with concentrations of 250 µg/mL, 125 µg/mL, and 62.5 µg/mL.

  • Preparation of Control Solutions:

    • Positive Control: Dissolve 5 mg of amoxicillin (for bacteria) or ketoconazole (for fungi) in sterile distilled water in a 10 mL volumetric flask to obtain a concentration of 500 µg/mL.

    • Negative Control: Use the solvent (ethyl acetate) as the negative control.

  • Inoculation of Growth Media:

    • Rejuvenate the bacterial and fungal strains on appropriate growth media (e.g., BAP for bacteria, PDA for Candida albicans).

    • Using an ose needle, streak the rejuvenated microorganisms onto fresh petri dishes containing the appropriate agar medium (BAP, MSA, or PDA).

  • Application of Discs:

    • Aseptically dip sterile Whatman No. 40 paper discs into the test solutions (different concentrations of this compound), the positive control solution, and the negative control solution.

    • Place the saturated discs onto the surface of the inoculated agar plates.

  • Incubation:

    • Incubate the bacterial plates for 24 hours at 37°C.

    • Incubate the fungal plates for 72 hours at 37°C.

  • Data Collection and Analysis:

    • After the incubation period, measure the diameter of the clear zone of inhibition around each disc in millimeters.

    • The absence of a clear zone indicates no activity.

Visualizations

Proposed Mechanism of Action of this compound

Lantanilic_Acid_Mechanism cluster_extracellular Extracellular cluster_cell_envelope Microbial Cell Envelope cluster_gram_negative Gram-Negative Bacterium cluster_gram_positive Gram-Positive Bacterium cluster_fungus Fungus (e.g., C. albicans) Lantanilic_Acid This compound (Lipophilic Terpenoid) Outer_Membrane Outer Membrane (High Lipid Content) Lantanilic_Acid->Outer_Membrane Blocked Peptidoglycan_GP Peptidoglycan Layer with Teichoic Acid Lantanilic_Acid->Peptidoglycan_GP Inhibits Teichoic Acid? Cell_Membrane_F Cell Membrane Lantanilic_Acid->Cell_Membrane_F Disrupts Peptidoglycan_GN Peptidoglycan Layer Cytoplasmic_Membrane_GN Cytoplasmic Membrane Cytoplasmic_Membrane_GP Cytoplasmic Membrane Disruption_GP Cell Lysis Peptidoglycan_GP->Disruption_GP Membrane Disruption Cell_Wall_F Cell Wall Disruption_F Cell Lysis Cell_Membrane_F->Disruption_F Membrane Disruption

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow: Agar Disk Diffusion Assay

Agar_Disk_Diffusion_Workflow Start Start Prep_Solutions Prepare this compound and Control Solutions Start->Prep_Solutions Inoculate Inoculate Agar Plates with Microorganisms Prep_Solutions->Inoculate Apply_Discs Apply Saturated Paper Discs to Agar Surface Inoculate->Apply_Discs Incubate Incubate Plates (24h for Bacteria, 72h for Fungi) Apply_Discs->Incubate Measure Measure Diameter of Inhibition Zones (mm) Incubate->Measure Analyze Analyze and Compare Results Measure->Analyze End End Analyze->End

Caption: Workflow for the agar disk diffusion assay.

References

Lantanilic Acid: A Tool for Investigating Bacterial Cell Membrane Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanilic acid, a terpenoid isolated from the plant Lantana camara, has demonstrated antimicrobial properties. Its lipophilic nature, conferred by a cluster of prenyl groups, is believed to be the primary driver of its antibacterial activity through the disruption of bacterial cell membranes.[1] Terpenoids, as a class of natural products, are known to compromise the structural and functional integrity of bacterial membranes, leading to cell death. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study bacterial cell membrane integrity, a critical aspect of antimicrobial drug discovery and development.

The proposed mechanism of action for this compound, based on its classification as a terpenoid, involves its insertion into the phospholipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's fluidity and integrity, leading to increased permeability, dissipation of the membrane potential, and ultimately, leakage of essential intracellular components.

Key Applications

  • Screening for antimicrobial activity: Assessing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various bacterial strains.

  • Mechanism of action studies: Elucidating the specific effects of this compound on bacterial cell membrane integrity.

  • Drug synergy studies: Investigating the potential of this compound to enhance the efficacy of other antibiotics by disrupting the cell membrane barrier.

  • Drug development: Utilizing this compound as a lead compound for the development of novel membrane-targeting antimicrobial agents.

Data Presentation

Table 1: Antimicrobial Activity of this compound (Illustrative Data)

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusGram-positive1.73.4
Escherichia coliGram-negative>500>500
Pseudomonas aeruginosaGram-negative>500>500
Candida albicans (Fungus)-4.6 - 9.3Not Determined

Note: The data presented is based on published findings for this compound against a limited number of strains and serves as an illustrative example.[1][2] Actual values may vary depending on the specific bacterial strain and experimental conditions.

Table 2: Quantitative Analysis of Membrane Damage (Illustrative Data)

AssayBacterial StrainThis compound Conc. (µg/mL)Result (Compared to Control)
Membrane Potential (DiSC3(5) Assay)S. aureus1x MIC75% decrease in fluorescence
Inner Membrane Permeability (PI Uptake)S. aureus1x MIC80% increase in fluorescence
Outer Membrane Permeability (NPN Uptake)E. coli1x MIC15% increase in fluorescence
ATP LeakageS. aureus1x MIC60% increase in extracellular ATP

Note: This table presents hypothetical data to illustrate the expected outcomes of the described experimental protocols. Researchers should generate their own data for specific applications.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Incubator

  • Plate reader (optional, for OD600 measurement)

  • Agar plates

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Bacterial Inoculum: Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).

  • MBC Determination: To determine the MBC, take 10 µL from each well that shows no visible growth and plate it onto an agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Assessment of Cytoplasmic Membrane Depolarization

This protocol uses the membrane potential-sensitive fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), to measure changes in bacterial membrane potential. Depolarization of the membrane leads to an increase in fluorescence.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound

  • DiSC3(5) stock solution (in DMSO)

  • Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

  • Valinomycin (as a positive control for depolarization)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Harvest bacterial cells by centrifugation, wash them twice with buffer, and resuspend them in the same buffer to an OD600 of 0.2.

  • Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement: Place the cell suspension in a cuvette or a black 96-well plate and monitor the fluorescence (excitation ~622 nm, emission ~670 nm) until a stable baseline is achieved.

  • Treatment: Add this compound at the desired concentration (e.g., 1x MIC, 2x MIC) and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization.

  • Positive Control: In a separate sample, add valinomycin (e.g., 1 µM) to induce complete depolarization and record the maximum fluorescence.

Protocol 3: Evaluation of Membrane Permeability using Fluorescent Dyes

This protocol uses propidium iodide (PI) and SYTO 9 to differentiate between cells with intact and compromised membranes. SYTO 9 is a green-fluorescent nucleic acid stain that labels all bacteria, while PI is a red-fluorescent nucleic acid stain that only enters cells with damaged membranes.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and Propidium Iodide) or individual dyes

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Harvest bacterial cells by centrifugation, wash them with PBS, and resuspend them in PBS to an OD600 of 0.1.

  • Treatment: Add this compound at the desired concentration and incubate for a specific time (e.g., 30, 60, 120 minutes). Include an untreated control.

  • Staining: Add SYTO 9 and PI to the cell suspensions according to the manufacturer's instructions (e.g., 5 µM SYTO 9 and 30 µM PI). Incubate in the dark for 15 minutes.

  • Analysis:

    • Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide and observe using appropriate filter sets for green and red fluorescence. Cells with intact membranes will appear green, while cells with compromised membranes will appear red.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate lasers and detectors to quantify the populations of green- and red-fluorescent cells.

Visualizations

Terpenoid_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Phospholipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Causes Lantanilic_Acid This compound (Terpenoid) Lantanilic_Acid->Lipid_Bilayer Insertion Leakage Leakage of Intracellular Components Disruption->Leakage Leads to Depolarization Membrane Depolarization Disruption->Depolarization Leads to Cell_Death Cell Death Leakage->Cell_Death Depolarization->Cell_Death

Caption: Proposed mechanism of this compound action on the bacterial cell membrane.

Membrane_Permeability_Workflow cluster_analysis Analysis start Start: Bacterial Culture (Log Phase) prep Prepare Cell Suspension (PBS, OD600=0.1) start->prep treat Treat with This compound prep->treat control Untreated Control prep->control stain Stain with SYTO 9 and PI treat->stain control->stain microscopy Fluorescence Microscopy stain->microscopy flow Flow Cytometry stain->flow end_microscopy Result: Visualize Green (Live) vs. Red (Dead) Cells microscopy->end_microscopy end_flow Result: Quantify Live/Dead Populations flow->end_flow

Caption: Experimental workflow for the membrane permeability assay.

References

Application Notes and Protocols for In Vivo Studies with Lantanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Lantanilic acid, a pentacyclic triterpenoid isolated from the leaves of Lantana camara, has garnered scientific interest due to its diverse pharmacological activities.[1][2] Preclinical studies have indicated its potential as an antimicrobial, antifungal, nematicidal, and antimutagenic agent.[1][2] Furthermore, extracts of Lantana camara and related triterpenoids have shown promise for anti-inflammatory, analgesic, and anticancer effects.[2][3] These application notes provide a comprehensive guide for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and immunomodulatory properties. The protocols outlined below are designed to be adaptable and serve as a foundational framework for further investigation into the therapeutic potential of this compound.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 4h (Mean ± SD)Edema Inhibition (%)
Vehicle Control (Saline)-1.25 ± 0.15-
This compound101.05 ± 0.1216.0
This compound250.82 ± 0.1034.4
This compound500.65 ± 0.0848.0
Indomethacin (Standard)100.58 ± 0.0753.6

Table 2: Hypothetical Analgesic Effect of this compound in Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Number of Writhings (Mean ± SD)Inhibition of Writhing (%)
Vehicle Control (Saline)-55.4 ± 6.2-
This compound1042.1 ± 5.524.0
This compound2531.8 ± 4.942.6
This compound5020.5 ± 3.863.0
Aspirin (Standard)10015.2 ± 3.172.6

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity using Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method to assess acute inflammation.[4][5][6]

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Male Wistar rats (150-200g)

  • Plebysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Randomly divide the animals into five groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (10 mg/kg, p.o.)

    • Group III: this compound (25 mg/kg, p.o.)

    • Group IV: this compound (50 mg/kg, p.o.)

    • Group V: Indomethacin (10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective treatments orally (p.o.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2: Assessment of Analgesic Activity using Acetic Acid-Induced Writhing Test in Mice

This test is a classic model for evaluating peripheral analgesic activity.[4][6]

Materials:

  • This compound

  • Acetic acid (0.6% v/v in distilled water)

  • Aspirin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Male Swiss albino mice (20-25g)

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide the animals into five groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (10 mg/kg, p.o.)

    • Group III: this compound (25 mg/kg, p.o.)

    • Group IV: this compound (50 mg/kg, p.o.)

    • Group V: Aspirin (100 mg/kg, p.o.)

  • Drug Administration: Administer the respective treatments orally one hour before the injection of acetic acid.

  • Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.).

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 3: Evaluation of Immunomodulatory Activity using Cyclophosphamide-Induced Immunosuppression in Mice

This model assesses the ability of a compound to restore or enhance immune function in an immunosuppressed state.[7]

Materials:

  • This compound

  • Cyclophosphamide

  • Levamisole (positive control)

  • Vehicle

  • Male BALB/c mice (18-22g)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize mice and divide them into six groups (n=10 per group):

    • Group I: Normal control (vehicle only)

    • Group II: Model control (Cyclophosphamide + vehicle)

    • Group III: this compound (15 mg/kg, p.o.) + Cyclophosphamide

    • Group IV: this compound (30 mg/kg, p.o.) + Cyclophosphamide

    • Group V: this compound (60 mg/kg, p.o.) + Cyclophosphamide

    • Group VI: Levamisole (25 mg/kg, p.o.) + Cyclophosphamide

  • Treatment: Administer this compound or Levamisole orally for 10 consecutive days.

  • Immunosuppression: On days 8, 9, and 10, administer cyclophosphamide (80 mg/kg, i.p.) to all groups except the normal control group, one hour after the test compound administration.

  • Sample Collection: On day 11, collect blood samples for hematological analysis (WBC, lymphocyte, platelet counts) and serum for antibody titer determination. Euthanize the animals and collect the spleen and thymus to calculate their respective indices (organ weight/body weight x 100).

  • Endpoint Analysis:

    • Hematology: Analyze blood samples for total white blood cell count, lymphocyte count, and platelet count.

    • Immune Organ Index: Calculate the spleen and thymus indices.

    • Humoral Immune Response: Measure serum antibody levels (e.g., IgG, IgM) using ELISA.

    • Cellular Immune Response: Perform lymphocyte proliferation assays on isolated splenocytes.

Mandatory Visualizations

G cluster_inflammation Inflammatory Stimulus (e.g., Carrageenan) cluster_pathway Pro-inflammatory Signaling Cascade Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound COX-2 COX-2 This compound->COX-2 Inhibition? 5-LOX 5-LOX This compound->5-LOX Inhibition?

Caption: Hypothetical mechanism of this compound in inflammation.

G cluster_workflow In Vivo Anti-inflammatory Workflow Animal Acclimatization Animal Acclimatization Grouping & Dosing Grouping & Dosing Animal Acclimatization->Grouping & Dosing Baseline Paw Measurement Baseline Paw Measurement Grouping & Dosing->Baseline Paw Measurement Drug Administration Drug Administration Baseline Paw Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis This compound This compound This compound->Drug Administration Indomethacin Indomethacin Indomethacin->Drug Administration Vehicle Vehicle Vehicle->Drug Administration

Caption: Experimental workflow for carrageenan-induced paw edema.

G Cyclophosphamide Cyclophosphamide Immune Cells (T-cells, B-cells, Macrophages) Immune Cells (T-cells, B-cells, Macrophages) Cyclophosphamide->Immune Cells (T-cells, B-cells, Macrophages) Induces Apoptosis Immunosuppression Immunosuppression Immune Cells (T-cells, B-cells, Macrophages)->Immunosuppression This compound This compound This compound->Immune Cells (T-cells, B-cells, Macrophages) Protective/Stimulatory Effect?

Caption: Logical relationship in the immunomodulatory model.

References

Preparation of Lantanilic Acid Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanilic acid, a pentacyclic triterpenoid isolated from plants of the Lantana genus, has garnered interest in biomedical research due to its potential biological activities, including antimicrobial properties.[1] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible in vitro cell culture experiments. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for use in cell culture assays.

Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions such as cell culture media. Therefore, an organic solvent is required to prepare a concentrated stock solution, which can then be diluted to the desired final concentration in the culture medium. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose and is well-tolerated by most cell lines at low final concentrations.[2]

Quantitative Data Summary

The following table summarizes key quantitative information for the preparation of this compound stock solutions.

ParameterValue/RecommendationSource(s)
Molecular Weight 568.8 g/mol [3]
Recommended Solvent Dimethyl Sulfoxide (DMSO), cell culture grade[1]
Other Potential Solvents Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1]
Recommended Stock Concentration 10-50 mM in 100% DMSO (user to determine optimal)General Practice
Final DMSO Concentration in Media ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v)[1][4][5][6][7]
Stock Solution Storage Aliquoted at -20°C or -80°C to avoid freeze-thaw cycles[7][8]
Powder Storage Desiccate at -20°C[1]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile serological pipettes and pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on the experimental requirements and the solubility of this compound in DMSO.

  • Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.

  • Weigh this compound: In a sterile microcentrifuge tube, weigh out 5.69 mg of this compound.

    • Calculation:

      • Desired Concentration = 10 mM = 0.010 mol/L

      • Molecular Weight = 568.8 g/mol

      • Desired Volume = 1 mL = 0.001 L

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 568.8 g/mol = 0.005688 g = 5.69 mg

  • Dissolve in DMSO: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Ensure Complete Dissolution:

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure that all the powder has dissolved.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath. Gentle warming (e.g., 37°C) can also aid in dissolution, but avoid excessive heat to prevent degradation.[8][9]

  • Aliquot for Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[7][8]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[7][8]

Preparation of Working Solutions and Treatment of Cells
  • Thaw Stock Solution: On the day of the experiment, thaw one aliquot of the this compound stock solution at room temperature.

  • Prepare Serial Dilutions (if necessary): If a range of concentrations is being tested, it is best to perform serial dilutions of the stock solution in 100% DMSO.[10]

  • Dilute in Cell Culture Medium:

    • Warm the appropriate complete cell culture medium to 37°C.

    • To achieve the desired final concentration, add the required volume of the this compound DMSO stock solution to the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • It is crucial to add the DMSO stock directly to the medium and mix immediately and thoroughly by gentle pipetting or swirling to prevent precipitation of the compound.[10][11]

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as is present in the this compound-treated wells.[7] For a 1:1000 dilution, the final DMSO concentration will be 0.1%.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh Lantanilic Acid Powder dissolve Dissolve in 100% Sterile DMSO weigh->dissolve Add DMSO vortex Vortex/Sonicate Until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw On day of experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute 1:1000 for 0.1% DMSO treat Treat Cells dilute->treat control Prepare Vehicle Control (DMSO) control->treat

Caption: Experimental workflow for the preparation and use of this compound stock solutions.

Important Considerations

  • Solubility Limit: The maximum solubility of this compound in DMSO has not been extensively reported. It is recommended to perform a small-scale test to determine the highest stable concentration for your stock solution.

  • DMSO Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, generally not exceeding 0.5%, as higher concentrations can be cytotoxic.[1][4] Most cell lines tolerate 0.1% DMSO without significant effects.[3][6] It is essential to determine the tolerance of your specific cell line to DMSO.

  • Precipitation: Hydrophobic compounds dissolved in DMSO may precipitate when diluted into aqueous cell culture medium. To minimize this, add the DMSO stock to the medium with rapid mixing. If precipitation occurs, vortexing, sonication, or gentle warming may help to redissolve the compound.[9] However, ensure the compound is fully dissolved before adding it to the cells.

  • Stability: The stability of this compound in DMSO stock solutions and in cell culture medium is not well-documented. For critical long-term experiments, it is advisable to empirically test the stability of the compound under your specific experimental conditions. Storing aliquots at -80°C is generally recommended for maximizing long-term stability.

  • Sterility: All steps involved in the preparation of stock and working solutions should be performed under sterile conditions in a laminar flow hood to prevent microbial contamination. DMSO itself is bacteriostatic, but care should be taken with all other reagents and equipment.

References

Application Notes and Protocols: Lantanilic Acid as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanilic acid is a bioactive pentacyclic triterpenoid and a major constituent isolated from the leaves of Lantana camara, a plant used in traditional medicine.[1][2] As interest in the therapeutic potential of Lantana camara extracts grows, the need for standardized analytical methods to ensure the quality, consistency, and potency of these extracts becomes critical. The use of a well-characterized analytical standard is fundamental for the accurate quantification of specific phytochemicals.[3]

This document provides a generalized methodology for the use of this compound as an analytical reference standard for the quantitative analysis of plant extracts, particularly from Lantana camara, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While specific validated methods for this compound are not widely published, this protocol is based on established principles of phytochemical analysis and methods developed for similar triterpenoids, such as oleanolic acid, also found in Lantana camara.[4]

1. This compound Analytical Standard: Specifications

An analytical standard is a highly purified and well-characterized compound used as a calibration reference in quantitative analysis.[3] The quality of the standard is paramount for achieving accurate and reproducible results. The following table outlines the recommended specifications for this compound when used as an analytical standard.

Parameter Specification Justification
Purity (by HPLC) ≥ 98%High purity is essential to minimize interference and ensure accurate quantification of the target analyte.
Identity Confirmed by ¹H-NMR, ¹³C-NMR, MSSpectroscopic data provides unambiguous confirmation of the chemical structure.
Moisture Content ≤ 1.0% (by Karl Fischer)Water content can affect the accurate weighing of the standard and should be accounted for.
Residual Solvents As per ICH Q3C guidelinesEnsures that residual solvents from the purification process do not interfere with the analysis or degrade the standard.
Storage Conditions -20°C, protected from light and moistureTriterpenoids can be sensitive to degradation from heat, light, and oxidation. Proper storage preserves stability.
Certificate of Analysis Provided by the supplierA comprehensive Certificate of Analysis should accompany the standard, detailing the purity, identity, and other relevant data.

2. Experimental Protocols

The following protocols are provided as a guide and should be optimized and validated for specific laboratory conditions and sample matrices.

2.1. Protocol 1: Preparation of this compound Standard Solutions

This protocol describes the preparation of a stock solution and a series of calibration standards (standard curve).

Materials:

  • This compound Analytical Standard (≥ 98% purity)

  • HPLC-grade methanol

  • Analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.

    • Dissolve the standard in approximately 7 mL of HPLC-grade methanol. Use sonication if necessary to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Make up the volume to 10 mL with methanol and mix thoroughly. This is the stock solution.

  • Calibration Standards Preparation:

    • From the stock solution, prepare a series of working standards by serial dilution with methanol. A typical concentration range for a calibration curve might be 10, 25, 50, 100, and 250 µg/mL.

    • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and make up to volume with methanol.

    • Store all standard solutions at 2-8°C and protect from light. Stability of the solutions should be determined as part of method validation.[5]

2.2. Protocol 2: Sample Preparation - Extraction of this compound from Lantana camara Leaves

This protocol provides a general method for the extraction of this compound from dried plant material.

Materials:

  • Dried, powdered leaves of Lantana camara

  • Methanol

  • Sonication bath or shaker

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other suitable material)

  • Vials for HPLC

Procedure:

  • Accurately weigh approximately 1 g of the powdered leaf material into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis. A further dilution with the mobile phase may be necessary to bring the concentration of this compound within the range of the calibration curve.

2.3. Protocol 3: HPLC-UV Method for Quantification

This protocol outlines the chromatographic conditions for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

The following conditions are suggested as a starting point for method development.

Parameter Condition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (85:15 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 210 nm (Note: An initial UV scan of the this compound standard from 200-400 nm is recommended to determine the wavelength of maximum absorbance (λmax)).[6]
Run Time 15 minutes

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards in sequence, from the lowest to the highest concentration.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample extracts.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

3. Method Validation Summary

Any new analytical method must be validated to ensure it is fit for its intended purpose. The following table summarizes key validation parameters and their typical acceptance criteria according to ICH guidelines.

Parameter Description Acceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) The closeness of the test results to the true value. Determined by spike recovery studies at different concentration levels.98.0% - 102.0%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-day): RSD ≤ 2% Intermediate Precision (Inter-day): RSD ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, degradants, matrix components).Peak purity analysis (using PDA detector), no interfering peaks at the retention time of this compound in blank and placebo samples.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.% RSD of results should be within acceptable limits after minor changes in flow rate, column temperature, mobile phase composition, etc.

4. Visualizations

4.1. Experimental Workflow Diagram

G Workflow for Quantification of this compound cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing plant Lantana camara Leaf Powder extraction Solvent Extraction (e.g., Methanol) plant->extraction standard This compound Analytical Standard stock Prepare Stock Solution standard->stock filtration Filtration (0.45 µm) extraction->filtration sample_analysis Analyze Sample Extracts filtration->sample_analysis cal_standards Prepare Calibration Standards stock->cal_standards calibration Generate Calibration Curve cal_standards->calibration hplc HPLC-UV Analysis quantification Quantify this compound in Sample hplc->quantification report Report Results (e.g., mg/g of plant material) quantification->report

Caption: Experimental workflow for the quantification of this compound.

4.2. Method Validation Relationship Diagram

G Key Relationships in HPLC Method Validation Method Validated HPLC Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity Sensitivity Sensitivity Method->Sensitivity Robustness Robustness Method->Robustness Precision->Accuracy impacts Linearity->Accuracy influences LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Logical relationships between core HPLC method validation parameters.

Disclaimer: This document provides a generalized set of protocols and application notes. It is intended for informational purposes for a scientific audience. Any method based on these guidelines must be fully developed, optimized, and validated by the end-user in a specific laboratory environment to ensure its accuracy, precision, and suitability for the intended application.

References

Application Notes and Protocols for the Detection of Lantanilic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lantanilic acid, a pentacyclic triterpenoid, is a significant bioactive compound isolated from the leaves of Lantana camara[1][2]. This document provides detailed application notes and protocols for the analytical detection of this compound in complex matrices such as plant extracts and biological samples. The methodologies outlined are based on established analytical techniques for similar triterpenoids and organic acids, ensuring robustness and reliability for research, quality control, and drug development purposes. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the recommended technique due to its high sensitivity and selectivity in complex sample matrices[3][4].

Sample Preparation

Effective sample preparation is critical for accurate quantification and to prevent matrix interference. The choice of extraction method depends on the sample matrix.

1.1. Solid-Phase Extraction (SPE) for Biological Fluids (Plasma, Urine)

Solid-phase extraction is a reliable method for cleaning up and concentrating this compound from biological fluids.

  • Protocol:

    • Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.

    • Pre-treat the biological sample (e.g., 1 mL of plasma) by adding 1 mL of 2% formic acid in water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase for LC-MS analysis.

1.2. Liquid-Liquid Extraction (LLE) for Plant Extracts

Liquid-liquid extraction can be employed to partition this compound from crude plant extracts.

  • Protocol:

    • Disperse 1 g of dried and powdered plant material in 20 mL of methanol.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process twice more and pool the supernatants.

    • Evaporate the pooled supernatant to dryness.

    • Redissolve the residue in 50 mL of water and adjust the pH to 2.5 with formic acid.

    • Perform liquid-liquid extraction three times with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and evaporate to dryness.

    • Reconstitute the final residue in a known volume of mobile phase for analysis.

1.3. Microwave-Assisted Extraction (MAE) for Plant Material

MAE is a rapid and efficient method for extracting triterpenoids from plant matrices[5].

  • Protocol:

    • Place 1 g of powdered Lantana camara leaves in a microwave extraction vessel.

    • Add 20 mL of a methanol:chloroform (1:1, v/v) solvent mixture.

    • Irradiate in a microwave extractor at 500 W for 5 minutes at 50°C[5].

    • Allow the vessel to cool, then filter the extract.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

Analytical Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry offers high sensitivity and specificity for the quantification of this compound in complex mixtures[3][6][7].

2.1. HPLC-MS/MS Method

  • Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size) is suitable for the separation[6].

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

Time (min)% Solvent A% Solvent B
0.0955
2.0955
15.0595
20.0595
20.1955
25.0955
  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values for this compound, assuming a molecular weight of approximately 470.7 g/mol )

    • Precursor Ion (m/z): 469.7

    • Product Ions (m/z): To be determined by infusion of a pure standard. Common losses for triterpenoids include H₂O, COOH, and side chains.

2.2. Data Presentation: Method Validation Parameters

The following table summarizes the typical quantitative data obtained during the validation of an HPLC-MS/MS method for this compound.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Accuracy (% Recovery) 92 - 105%
Precision (% RSD) < 10%
Matrix Effect 88 - 108%
Extraction Recovery > 85%

Signaling Pathways and Experimental Workflows

3.1. Experimental Workflow for this compound Quantification

The following diagram illustrates the overall workflow from sample collection to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Complex Mixture (e.g., Plant Extract, Plasma) Extraction Extraction (SPE, LLE, or MAE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection HPLC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report Logical_Relationship cluster_method Analytical Method Analyte This compound SamplePrep Sample Preparation Analyte->SamplePrep Matrix Complex Matrix Matrix->SamplePrep HPLC HPLC Separation SamplePrep->HPLC isolates & concentrates MS MS/MS Detection HPLC->MS separates Data Quantitative Data MS->Data detects & quantifies

References

Application Notes and Protocols for Lantanilic Acid in Agricultural Pest Control Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Lantanilic acid, a natural triterpenoid compound isolated from Lantana camara, in agricultural research for pest control. The information is based on existing research on this compound, related triterpenoids, and general protocols for the evaluation of natural products as pesticides.

Introduction

This compound is a pentacyclic triterpenoid found in the invasive plant species Lantana camara.[1][2][3] Traditionally, extracts of L. camara have been used in folk medicine and have been investigated for various biological activities.[3][4] Research has indicated that various compounds from L. camara, including triterpenoids, possess insecticidal, nematicidal, and antifeedant properties, suggesting their potential as biopesticides.[1][5] this compound, along with other triterpenoids like oleanolic acid and camaric acid, has been noted for its significant nematicidal activity.[1] This document outlines protocols for the isolation, preparation, and bioassay of this compound for pest control research.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₅H₅₂O₆[6]
Molecular Weight 568.78 g/mol [6]
CAS Number 60657-41-2[6]
Appearance Crystalline mass[3]
Solubility Soluble in ethyl acetate[4][6]

Potential Applications in Pest Control

Based on current research, this compound and related triterpenoids from Lantana camara have potential applications in the control of:

  • Nematodes: this compound has demonstrated significant nematicidal properties.[1]

  • Insect Pests: As a triterpenoid, this compound is likely to exhibit insecticidal, antifeedant, and insect growth regulatory activities against a range of agricultural pests.[5][7][8]

Proposed Mechanisms of Action

The precise signaling pathways affected by this compound in pests are not yet fully elucidated. However, based on studies of related triterpenoids and saponins, several mechanisms can be proposed:

  • Disruption of Cell Membranes: The lipophilic nature of triterpenoids allows them to interfere with the cell membranes of pests, leading to cell lysis and death.[4]

  • Inhibition of Digestive Enzymes: Triterpenoids can inhibit key digestive enzymes in insects, such as amylase, leading to malnutrition and reduced growth.[1]

  • Induction of Oxidative Stress: These compounds can induce the production of reactive oxygen species (ROS) in insects, leading to cellular damage and mortality.[9][10]

  • Antifeedant and Repellent Effects: Triterpenoids can interact with the gustatory receptors of insects, deterring feeding and repelling them from treated plants.[5][8]

  • Disruption of Molting: Some saponins interfere with the synthesis of ecdysteroids, the molting hormones in insects, leading to developmental defects.[11][12]

Lantanilic_Acid_Mechanism_of_Action cluster_pest Pest Organism Cell_Membrane Cell Membrane Cell_Lysis Cell_Lysis Cell_Membrane->Cell_Lysis Leads to Digestive_System Digestive System Malnutrition Malnutrition Digestive_System->Malnutrition Leads to Cellular_Metabolism Cellular Metabolism Oxidative_Stress Oxidative_Stress Cellular_Metabolism->Oxidative_Stress Leads to Nervous_System Nervous System Antifeedant_Effect Antifeedant_Effect Nervous_System->Antifeedant_Effect Results in Endocrine_System Endocrine System Growth_Inhibition Growth_Inhibition Endocrine_System->Growth_Inhibition Results in Lantanilic_Acid This compound Lantanilic_Acid->Cell_Membrane Disruption Lantanilic_Acid->Digestive_System Enzyme Inhibition Lantanilic_Acid->Cellular_Metabolism Induces Lantanilic_Acid->Nervous_System Gustatory Receptor Interaction Lantanilic_Acid->Endocrine_System Molting Disruption

Caption: Proposed mechanisms of action of this compound in pests.

Experimental Protocols

This protocol is adapted from the methodology described for the isolation of this compound from Lantana camara leaves.[3][6]

Materials:

  • Dried and powdered leaves of Lantana camara

  • Ethyl acetate

  • n-hexane

  • Silica gel (230-400 mesh) for column chromatography

  • Rotary evaporator

  • Chromatography column

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Extraction:

    • Soak the dried leaf powder in ethyl acetate at room temperature for 48-72 hours.

    • Filter the extract and concentrate it using a rotary evaporator at 45°C to obtain the crude ethyl acetate extract.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in n-hexane.

    • Load the crude extract onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a non-polar mixture (e.g., 95:5 n-hexane:ethyl acetate) and gradually increasing the polarity.

    • Collect fractions of the eluate.

  • Purification and Identification:

    • Monitor the fractions using thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest.

    • Further purify the combined fractions using recrystallization or repeated column chromatography to obtain pure this compound.

    • Confirm the structure of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

Lantanilic_Acid_Workflow Start Start: Collection of Lantana camara leaves Drying Drying and Powdering Start->Drying Extraction Solvent Extraction (Ethyl Acetate) Drying->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Chromatography Column Chromatography Concentration->Chromatography Purification Purification and Identification (NMR, MS) Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound Bioassays Pest Control Bioassays Pure_Compound->Bioassays Nematicidal_Assay Nematicidal Assay Bioassays->Nematicidal_Assay Insecticidal_Assay Insecticidal Assay Bioassays->Insecticidal_Assay Antifeedant_Assay Antifeedant Assay Bioassays->Antifeedant_Assay Data_Analysis Data Analysis (LC50, EC50) Nematicidal_Assay->Data_Analysis Insecticidal_Assay->Data_Analysis Antifeedant_Assay->Data_Analysis End End: Evaluation of Pesticidal Potential Data_Analysis->End

Caption: Workflow for the isolation and bioassay of this compound.

This protocol is a general method for assessing the nematicidal activity of natural compounds.

Materials:

  • Pure this compound

  • Solvent (e.g., acetone or ethanol)

  • Distilled water

  • Surfactant (e.g., Tween 20)

  • Nematode culture (e.g., Meloidogyne incognita)

  • 96-well microtiter plates or small petri dishes

  • Microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the stock solution in distilled water containing a small amount of surfactant to ensure solubility.

    • Include a negative control (solvent and water) and a positive control (a known nematicide).

  • Bioassay:

    • Add a known number of nematodes (e.g., 50-100 second-stage juveniles) to each well of a microtiter plate.

    • Add the test solutions to the wells.

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) for 24, 48, and 72 hours.

  • Data Collection:

    • At each time point, count the number of dead or immobile nematodes under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

    • Calculate the percentage mortality for each concentration.

    • Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

This is a standard method for evaluating the contact and ingestion toxicity of a compound to leaf-feeding insects.[13]

Materials:

  • Pure this compound

  • Solvent and surfactant

  • Fresh host plant leaves

  • Target insect pests (e.g., larvae of Spodoptera litura or Plutella xylostella)

  • Petri dishes with moistened filter paper

  • Forceps

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of this compound as described in the nematicidal bioassay protocol.

  • Leaf Treatment:

    • Excise leaf discs of a uniform size from the host plant.

    • Dip each leaf disc into a test solution for a set time (e.g., 10-30 seconds).

    • Allow the leaves to air dry.

  • Insect Exposure:

    • Place one treated leaf disc in each petri dish.

    • Introduce a known number of insect larvae (e.g., 10-20) into each dish.

    • Seal the petri dishes and incubate under controlled conditions (temperature, humidity, photoperiod).

  • Data Collection:

    • Record larval mortality at 24, 48, and 72 hours.

    • Calculate the percentage mortality and determine the LC₅₀.

This protocol assesses the deterrent effect of this compound on insect feeding.[14]

Materials:

  • Same as for the insecticidal bioassay.

Procedure:

  • Leaf Disc Preparation:

    • Cut leaf discs in half.

    • Dip one half of each disc in a test solution of this compound and the other half in a control solution (solvent and water).

    • Allow the halves to air dry and then re-join them using a small piece of tape on the underside.

  • Insect Exposure:

    • Place one re-joined leaf disc in a petri dish.

    • Introduce a single, pre-starved insect larva into the center of the dish.

    • Incubate for a set period (e.g., 24 hours).

  • Data Collection:

    • Measure the area of the treated and control halves of the leaf disc consumed by the larva. This can be done using a leaf area meter or image analysis software.

    • Calculate the Antifeedant Index (AFI) using the formula: AFI = [(C - T) / (C + T)] x 100, where C is the area consumed on the control half and T is the area consumed on the treated half.

Quantitative Data Summary (Hypothetical Data for this compound)

As specific quantitative data for the insecticidal activity of this compound is limited in the current literature, the following table is presented as a template for recording experimental results.

Table 1: Nematicidal Activity of this compound against Meloidogyne incognita

Concentration (µg/mL)% Mortality (24h)% Mortality (48h)% Mortality (72h)
Control025
10
50
100
250
500
LC₅₀ (µg/mL)

Table 2: Insecticidal Activity of this compound against Spodoptera litura (Leaf-Dip Bioassay)

Concentration (µg/mL)% Mortality (24h)% Mortality (48h)% Mortality (72h)
Control058
100
250
500
1000
2000
LC₅₀ (µg/mL)

Table 3: Antifeedant Activity of this compound against Plutella xylostella (Choice Test)

Concentration (µg/mL)Leaf Area Consumed (Control, mm²)Leaf Area Consumed (Treated, mm²)Antifeedant Index (AFI)
100
250
500
1000

Safety Precautions

  • Standard laboratory safety procedures should be followed when handling solvents and chemicals.

  • The toxicity of this compound to non-target organisms and humans has not been extensively studied. Therefore, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn.

  • Disposal of chemical waste should be in accordance with institutional and local regulations.

Conclusion

This compound, a triterpenoid from Lantana camara, shows promise as a natural compound for pest control, particularly due to its confirmed nematicidal activity. Further research is needed to fully characterize its insecticidal and antifeedant properties against a broader range of agricultural pests and to elucidate its specific mechanisms of action and signaling pathways. The protocols provided here offer a framework for conducting such research and contributing to the development of new, sustainable pest management strategies.

References

Application Notes and Protocols for Formulating Lantanilic Acid in Topical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantanilic acid, a pentacyclic triterpenoid isolated from the plant Lantana camara, has demonstrated significant biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3] These attributes make it a promising candidate for development as a topical therapeutic agent for various dermatological conditions. This document provides detailed application notes and protocols for the formulation and evaluation of this compound for topical delivery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.

PropertyValueSource
Molecular Formula C35H52O6[4][5]
Molecular Weight 568.8 g/mol [4]
Appearance Solid[6]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7]
LogP 7.4[4]

Formulation Strategy: Oil-in-Water (O/W) Emulsion Cream

Given the lipophilic nature of this compound (LogP > 5), an oil-in-water (O/W) emulsion is a suitable formulation strategy. This type of formulation offers good cosmetic acceptability, is non-greasy, and can enhance the penetration of lipophilic active pharmaceutical ingredients (APIs).

Excipient Selection

The choice of excipients is critical to ensure the stability, efficacy, and safety of the topical formulation.

ComponentExcipient ExampleConcentration (% w/w)Function
Oil Phase Mineral Oil, Cetyl Alcohol, Stearyl Alcohol15 - 25Solvent for this compound, emollient, viscosity modifier
Aqueous Phase Purified Water60 - 80Continuous phase
Emulsifier Cetearyl Alcohol, Polysorbate 80, Sorbitan Stearate3 - 10To stabilize the emulsion
Humectant Glycerin, Propylene Glycol2 - 5To hydrate the skin
Preservative Methylparaben, Propylparaben, Benzyl Alcohol0.1 - 1.0To prevent microbial growth in the formulation
Antioxidant Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E)0.01 - 0.1To prevent oxidation of this compound and other excipients
pH Adjuster Citric Acid, Sodium Hydroxideq.s. to pH 5.0 - 6.0To maintain a pH compatible with the skin
Active Ingredient This compound0.5 - 2.0Therapeutic agent

Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Characterization & Evaluation Solubility_Studies Solubility Studies Excipient_Compatibility Excipient Compatibility Solubility_Studies->Excipient_Compatibility Preparation_of_Oil_Phase Preparation of Oil Phase Excipient_Compatibility->Preparation_of_Oil_Phase Emulsification Emulsification Preparation_of_Oil_Phase->Emulsification Preparation_of_Aqueous_Phase Preparation of Aqueous Phase Preparation_of_Aqueous_Phase->Emulsification Homogenization Homogenization Emulsification->Homogenization Physicochemical_Characterization Physicochemical Characterization (pH, viscosity, etc.) Homogenization->Physicochemical_Characterization In_Vitro_Release_Testing In Vitro Release Testing (IVRT) Physicochemical_Characterization->In_Vitro_Release_Testing In_Vitro_Permeation_Testing In Vitro Permeation Testing (IVPT) In_Vitro_Release_Testing->In_Vitro_Permeation_Testing Antimicrobial_Activity_Testing Antimicrobial Activity Testing In_Vitro_Permeation_Testing->Antimicrobial_Activity_Testing Stability_Studies Stability Studies Antimicrobial_Activity_Testing->Stability_Studies

Caption: Workflow for this compound Topical Formulation.

Experimental Protocols

Protocol for Preparation of this compound O/W Cream (100g batch)
  • Oil Phase Preparation:

    • In a suitable vessel, weigh and combine the oil phase components (e.g., Mineral Oil, Cetyl Alcohol, Stearyl Alcohol).

    • Add the specified amount of this compound and any oil-soluble excipients (e.g., Propylparaben, BHT).

    • Heat the mixture to 70-75°C with continuous stirring until all components are melted and dissolved.

  • Aqueous Phase Preparation:

    • In a separate vessel, weigh the purified water and add the water-soluble components (e.g., Glycerin, Methylparaben).

    • Heat the aqueous phase to 70-75°C with stirring until all components are dissolved.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while maintaining the temperature at 70-75°C and stirring with a homogenizer at a moderate speed.

    • Continue homogenization for 10-15 minutes to form a uniform emulsion.

  • Cooling and Finalization:

    • Allow the emulsion to cool gradually with continuous, gentle stirring.

    • When the temperature reaches below 40°C, add any temperature-sensitive additives.

    • Adjust the pH to the desired range (5.0-6.0) using a suitable pH adjuster.

    • Continue stirring until the cream reaches room temperature.

    • Fill the cream into appropriate containers.

Protocol for In Vitro Release Testing (IVRT)

This protocol utilizes a Franz diffusion cell apparatus to evaluate the release of this compound from the formulated cream.[8][9][10]

  • Apparatus Setup:

    • Set up the Franz diffusion cells. The receptor compartment volume and diffusion area should be recorded.

    • The receptor medium should be a solution in which this compound is soluble, for example, a phosphate buffer (pH 7.4) containing a suitable solubilizing agent like 30-50% ethanol.

    • Degas the receptor medium before use.

    • Fill the receptor compartment, ensuring no air bubbles are trapped beneath the membrane.

    • Maintain the temperature of the receptor medium at 32 ± 0.5°C to mimic skin surface temperature.

  • Membrane Preparation and Mounting:

    • Use a synthetic, inert membrane (e.g., polysulfone, cellulose acetate) with a specified pore size.

    • Soak the membrane in the receptor medium for at least 30 minutes before mounting it between the donor and receptor compartments of the Franz cell.

  • Sample Application:

    • Apply a finite dose (e.g., 100-300 mg) of the this compound cream uniformly onto the surface of the membrane in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the cumulative amount of this compound released per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount of this compound released versus the square root of time. The slope of the linear portion of the plot represents the release rate.

Protocol for In Vitro Skin Permeation Testing (IVPT)

This protocol assesses the permeation of this compound through an excised skin model.[11][12][13]

  • Skin Preparation:

    • Use excised human or animal (e.g., porcine ear) skin.

    • Carefully remove subcutaneous fat and trim the skin to the appropriate size.

    • Equilibrate the skin in phosphate-buffered saline (PBS) at 4°C for at least 30 minutes before mounting.

  • Franz Diffusion Cell Setup:

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

    • The receptor medium should be PBS (pH 7.4) with a solubilizing agent if necessary.

    • Maintain the temperature at 32 ± 0.5°C.

  • Procedure:

    • Follow the same procedure for sample application, sampling, and sample analysis as described in the IVRT protocol.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) over time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.

Protocol for Antimicrobial and Antifungal Activity Testing

The agar well diffusion method is a suitable technique to evaluate the antimicrobial and antifungal activity of the formulated cream.[14][15][16]

  • Microorganism Preparation:

    • Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Candida albicans) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Preparation:

    • Prepare Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi.

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation:

    • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation and Sample Application:

    • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

    • Fill the wells with a known weight (e.g., 100 mg) of the this compound cream, a placebo cream (without this compound), and a positive control (standard antibiotic/antifungal cream).

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 25-28°C for 48-72 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (in mm) around each well.

    • A larger zone of inhibition indicates greater antimicrobial/antifungal activity.

Stability Testing

Stability testing is performed to ensure the quality, safety, and efficacy of the product throughout its shelf life, following ICH guidelines.[5][17][18][19][20]

Test ParameterMethodAcceptance Criteria
Appearance Visual InspectionNo change in color, odor, or phase separation.
pH pH meterWithin the specified range (e.g., 5.0 - 6.0).
Viscosity ViscometerNo significant change from the initial value.
Assay of this compound HPLC90.0% - 110.0% of the initial concentration.
Microbial Limits USP <61> and <62>Meets the requirements for topical products.

Storage Conditions (as per ICH Q1A(R2)):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

Potential Mechanism of Action: Signaling Pathways

This compound's antimicrobial and anti-inflammatory effects are likely mediated through the modulation of key signaling pathways in the skin.

Toll-Like Receptor (TLR) Signaling Pathway

Toll-like receptors (TLRs) are pattern recognition receptors that play a crucial role in the innate immune response to pathogens.[2][3][4][6][21] this compound may interfere with the activation of TLRs on keratinocytes and immune cells, leading to a downstream reduction in inflammatory cytokine production.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus PAMPs Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-Like Receptor (TLR) PAMPs->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 Lantanilic_Acid This compound IKK_complex IKK complex Lantanilic_Acid->IKK_complex Inhibits TAK1->IKK_complex NF_kB_Inhibition NF-kB Inhibition IKK_complex->NF_kB_Inhibition Inflammatory_Genes Inflammatory Gene Transcription NF_kB_Inhibition->Inflammatory_Genes Prevents

Caption: this compound's potential inhibition of the TLR signaling pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[22][23][24][25][26] By inhibiting the activation of the IKK complex, this compound can prevent the nuclear translocation of NF-κB and subsequent transcription of inflammatory mediators.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Proteasome Proteasomal Degradation IkB->Proteasome NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Lantanilic_Acid This compound Lantanilic_Acid->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Conclusion

This compound presents a compelling profile for the development of a novel topical therapeutic. The provided protocols offer a framework for the formulation of a stable and effective oil-in-water cream and its subsequent evaluation. Further in vivo studies are warranted to confirm the safety and efficacy of this compound formulations in relevant dermatological models.

References

Troubleshooting & Optimization

Technical Support Center: Lantanilic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Lantanilic acid extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it typically extracted?

A1: this compound is a bioactive oleanane type triterpenoid.[1] It is commonly isolated from the aerial parts, particularly the leaves, of Lantana camara L., a widely distributed ornamental flowering plant.[1][2] This plant is known for its traditional medicinal uses, including the treatment of ulcers, malaria, and tumors.[3]

Q2: What are the key chemical properties of this compound that influence its extraction?

A2: this compound has the molecular formula C35H52O6.[1][4] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] This solubility profile is crucial for selecting an appropriate extraction solvent.

Q3: Which solvents are most effective for this compound extraction?

A3: Based on its solubility, polar and semi-polar organic solvents are effective for extracting this compound. Ethyl acetate has been successfully used to isolate this compound from Lantana camara leaves.[1][3] Methanolic extracts have also been shown to contain the compound.[2] For similar triterpenoids like oleanolic acid from the same plant, a mixture of chloroform and methanol (60:40, v/v) has been found to be optimal under microwave-assisted extraction conditions.[5][6]

Q4: What are some common methods for extracting this compound and similar triterpenoids?

A4: Common extraction methods include:

  • Maceration: Soaking the plant material in a solvent at room temperature.[7]

  • Soxhlet Extraction: A continuous extraction method using solvent reflux, which can be efficient but may degrade heat-sensitive compounds.[7][8]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, improving extraction efficiency.[9]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[5][9]

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues that can lead to a low yield of this compound during the extraction process and provides potential solutions.

ProblemPotential CauseRecommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration.[7][8]Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.[8]
Inappropriate Solvent Selection: The solvent may not have the optimal polarity to dissolve this compound effectively.[10]Test a range of solvents with varying polarities, such as ethyl acetate, methanol, or mixtures like chloroform-methanol.[2][5]
Suboptimal Extraction Parameters: Insufficient extraction time, incorrect temperature, or an inadequate solvent-to-solid ratio can result in incomplete extraction.[8][9]Optimize extraction time and temperature. Increase the solvent-to-solid ratio to ensure all the target compound is dissolved.[8] For advanced methods like MAE, optimize parameters such as microwave power and irradiation time.[5]
Low Purity of Extracted this compound Co-extraction of Impurities: The chosen solvent may also extract other compounds with similar polarities, leading to a complex crude extract.Employ multi-step extraction with solvents of different polarities. Use chromatographic techniques like column chromatography for purification.[1]
Degradation of this compound: The compound may be unstable under the extraction conditions, such as high temperatures or prolonged exposure to acidic/basic conditions.[8]Use milder extraction techniques like maceration or optimize parameters for methods like Soxhlet or MAE to avoid excessive heat.[7] Ensure the pH of the extraction solvent is controlled if the compound is pH-sensitive.
Loss of Compound During Work-up Incomplete Phase Separation: During liquid-liquid extraction, poor separation of aqueous and organic layers can lead to loss of the compound.[11][12]Allow sufficient time for layers to separate completely. Perform multiple extractions of the aqueous phase to maximize recovery.[12]
Loss During Solvent Evaporation: Overheating during solvent removal with a rotary evaporator can cause degradation.[8]Use a rotary evaporator at a controlled, low temperature.[8]
Incomplete Elution from Chromatography Column: The solvent system used for column chromatography may not be effectively eluting the this compound from the stationary phase.[8]Perform small-scale trials with different solvent systems to optimize the separation and ensure complete elution of the target compound.[8]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction
  • Preparation of Plant Material: Collect fresh leaves of Lantana camara. Wash them with distilled water to remove any debris. Dry the leaves in an oven at a low temperature (approximately 45°C) and then grind them into a coarse powder.[1]

  • Extraction: Soak a known quantity of the dried powder (e.g., 22 g) in a suitable solvent like 100% ethyl acetate.[1] Allow the mixture to stand for a specified period (e.g., 24-72 hours) with occasional stirring.

  • Filtration and Concentration: Filter the extract to remove the plant debris. Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extract.[1]

  • Purification: Subject the crude extract to column chromatography over silica gel. Elute with a suitable solvent system (e.g., an isocratic elution with n-hexane and ethyl acetate in an 80:20 ratio) to isolate this compound.[1]

Protocol 2: Microwave-Assisted Extraction (MAE) of Triterpenoids from Lantana camara

(Adapted from a protocol for Oleanolic Acid, a similar triterpenoid)

  • Preparation of Plant Material: Prepare finely powdered, dried root or leaf material of Lantana camara.[5][6]

  • Extraction: Place a known amount of the powdered material (e.g., 1 g) into a microwave extraction vessel. Add an optimized volume of solvent (e.g., 15 mL of a 60:40 v/v mixture of chloroform and methanol).[5][6]

  • Microwave Irradiation: Subject the sample to microwave irradiation at a set power (e.g., 600 W) for a specific duration (e.g., 6 minutes).[6] It is advisable to use intermittent irradiation (e.g., 1 minute of irradiation followed by 1 minute of cooling) to prevent overheating.[5]

  • Filtration and Concentration: After extraction, allow the sample to cool. Filter the extract using Whatman filter paper. Evaporate the solvent from the filtrate to obtain the crude extract.[5]

  • Quantification and Purification: Analyze the crude extract using methods like HPLC to quantify the yield of this compound.[5] Further purify the extract using chromatographic techniques as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_workup 3. Downstream Processing cluster_purification 4. Purification & Analysis plant_material Lantana camara Plant Material (Leaves/Aerial Parts) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding solvent_addition Solvent Addition (e.g., Ethyl Acetate) grinding->solvent_addition extraction_method Extraction Method (e.g., Maceration, MAE) extraction_process Extraction solvent_addition->extraction_process filtration Filtration extraction_process->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis (HPLC, NMR) purification->analysis pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Poor Plant Material Prep start->cause1 cause2 Suboptimal Extraction start->cause2 cause3 Compound Degradation start->cause3 cause4 Work-up Losses start->cause4 sol1 Optimize Drying & Grinding cause1->sol1 Address sol2 Optimize Solvent, Time, Temp cause2->sol2 Address sol3 Use Milder Conditions cause3->sol3 Address sol4 Improve Separation & Evaporation cause4->sol4 Address

Caption: Troubleshooting logic for addressing low yield in this compound extraction.

References

Troubleshooting Lantanilic acid purification by chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Lantan-Purify Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of Lantanilic acid by chromatography. Here you will find answers to frequently asked questions and detailed guides to resolve common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound relevant to its purification?

This compound is a triterpenoid with the molecular formula C₃₅H₅₂O₆ and a molecular weight of approximately 568.8 g/mol .[1] It is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] This solubility profile is a key consideration when selecting the appropriate mobile phase for chromatography.

Q2: What are the recommended chromatographic techniques for purifying this compound?

Published methods for the purification of this compound typically involve a two-step process:

  • Initial purification by normal-phase column chromatography on silica gel.

  • Final purification by reverse-phase high-performance liquid chromatography (RP-HPLC) on an RP-18 column.[3]

Q3: How can I monitor the purification of this compound?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the separation of this compound. Silica gel plates are commonly used as the stationary phase. A recommended mobile phase for developing the TLC is a mixture of dichloromethane, methanol, and water (90:10:1 v/v/v).[3]

Q4: How can I visualize this compound on a TLC plate?

Since this compound, like many triterpenoids, lacks a strong chromophore, a visualization reagent is necessary. A common and effective method is to spray the developed TLC plate with a vanillin/sulfuric acid reagent and then heat it to 120°C for approximately 5 minutes.[3] Other general spray reagents for triterpenes include anisaldehyde-sulfuric acid and Liebermann-Burchard reagent.[1][2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Poor Separation or No Separation in Column Chromatography

Symptoms:

  • Broad, overlapping peaks.

  • The compound of interest co-elutes with impurities.

  • This compound does not move from the origin (streaking at the top of the column).

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Mobile Phase Polarity The polarity of the mobile phase is critical for achieving good separation on a silica gel column.[4][5][6] If this compound is eluting too quickly with impurities, the mobile phase is likely too polar. Conversely, if it is not moving down the column, the mobile phase is not polar enough. Solution: Adjust the mobile phase composition. For normal-phase chromatography of this compound, start with a non-polar solvent like n-hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol.[3][7] A step-gradient or a linear gradient can be employed to optimize the separation.
Column Overloading Loading too much crude sample onto the column can lead to poor separation.[8][9] Solution: Reduce the amount of sample loaded onto the column. As a general guideline for silica gel flash chromatography, the loading capacity is typically between 1% and 10% of the stationary phase weight.[8] For reversed-phase chromatography, the loading capacity is generally lower, in the range of 0.1% to 1%.[8]
Improper Column Packing Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase and result in poor separation.[4] Solution: Ensure the column is packed uniformly. A "wet slurry" method, where the silica gel is mixed with the initial mobile phase before being poured into the column, is often recommended to avoid air bubbles and create a homogenous packing.[10]
Compound Instability on Silica This compound, being an acidic compound, might interact strongly with the slightly acidic silica gel, leading to tailing or irreversible adsorption. Some compounds can also degrade on silica gel. Solution: Consider deactivating the silica gel by treating it with a base like triethylamine before packing the column.[11] Alternatively, use a different stationary phase such as neutral or basic alumina.[6]
Issue 2: High Backpressure in HPLC

Symptoms:

  • The HPLC system pressure exceeds the recommended limits.

  • The flow rate is lower than the set point.

Possible Causes and Solutions:

Possible Cause Solution
Column Frit Blockage Particulate matter from the sample or mobile phase can clog the inlet frit of the HPLC column.[12] Solution: Filter all samples through a 0.22 or 0.45 µm syringe filter before injection.[13] Ensure the mobile phase is also filtered and degassed. If a blockage is suspected, you can try back-flushing the column (if the manufacturer's instructions permit) with a solvent that this compound is soluble in.
Precipitation of Sample in the Mobile Phase If the sample is dissolved in a strong solvent and then injected into a weaker mobile phase, the sample may precipitate on the column. Solution: Dissolve the this compound sample in a solvent that is as close in composition to the initial mobile phase as possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
High Viscosity of the Mobile Phase Certain solvent mixtures can have high viscosity, leading to increased backpressure. Solution: Check the viscosity of your mobile phase. If possible, consider using a less viscous solvent or increasing the column temperature, which can reduce the mobile phase viscosity.[14]
Issue 3: Peak Tailing in HPLC

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Residual Silanols The free silanol groups on the surface of silica-based C18 columns can interact with acidic compounds like this compound, causing peak tailing.[12] Solution: Add a small amount of an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid.[12][15] This will suppress the ionization of the silanol groups and the carboxylic acid group of this compound, leading to a more symmetrical peak shape.
Column Overload Injecting too much sample can lead to peak tailing. Solution: Reduce the concentration of the injected sample.
Column Contamination Accumulation of strongly retained impurities on the column can lead to peak shape distortion. Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

Experimental Protocols

Sample Preparation for Chromatography
  • Extraction: this compound is typically extracted from its natural source (e.g., Lantana camara leaves) using a mixture of dichloromethane and methanol (1:1).[3]

  • Solvent Partitioning: The crude extract is then partitioned between hexane and a methanol:water mixture (e.g., 6:4) to remove non-polar impurities. The this compound will preferentially partition into the more polar aqueous methanol phase.[3]

  • Filtration: Before injection into an HPLC system, the final sample should be filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter.[13]

Protocol 1: Normal-Phase Column Chromatography
  • Stationary Phase: Silica gel (e.g., 230-400 mesh).[7]

  • Column Packing: Use a wet slurry method, mixing the silica gel with the initial mobile phase (e.g., n-hexane) and pouring it into the column. Allow it to settle to form a uniform bed.[10]

  • Sample Loading: Dissolve the partitioned extract in a minimal amount of the initial mobile phase or a slightly more polar solvent. Load the sample carefully onto the top of the silica bed.[16]

  • Mobile Phase: Start with a non-polar solvent like n-hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol. A reported gradient is increasing amounts of methanol (1-10%) in dichloromethane.[3] Another reported isocratic system is n-hexane:ethyl acetate (80:20).[7]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.

Protocol 2: Reverse-Phase HPLC (RP-HPLC)
  • Column: RP-18 (C18) column. A common dimension for preparative work is 50 cm x 9 mm, but this can be scaled down for analytical purposes.[3]

  • Mobile Phase: A mixture of methanol and water (9:1 v/v).[3] To improve peak shape, consider adding 0.1% formic acid or trifluoroacetic acid to the mobile phase.

  • Flow Rate: The optimal flow rate will depend on the column dimensions. For a 4.6 mm ID analytical column, a typical flow rate is around 1 mL/min.[17] For a 9 mm ID preparative column, the flow rate would be significantly higher.

  • Detection: UV detection at 205 nm.[3]

  • Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

Visualizations

PurificationWorkflow CrudeExtract Crude Extract in DCM:MeOH Partition Solvent Partitioning (Hexane vs. MeOH:H2O) CrudeExtract->Partition AqueousPhase Aqueous Methanol Phase Partition->AqueousPhase SilicaColumn Silica Gel Column Chromatography AqueousPhase->SilicaColumn TLC_Monitor1 TLC Monitoring SilicaColumn->TLC_Monitor1 Collect Fractions LantanilicFractions This compound containing Fractions TLC_Monitor1->LantanilicFractions Pool Fractions RPHPLC RP-18 HPLC Purification LantanilicFractions->RPHPLC TLC_Monitor2 Purity Check by TLC/HPLC RPHPLC->TLC_Monitor2 Collect Peak PureLantanilicAcid Pure this compound TLC_Monitor2->PureLantanilicAcid

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Problem with Chromatography PoorSep Poor Separation? Start->PoorSep HighPressure High Backpressure? Start->HighPressure PeakTailing Peak Tailing? Start->PeakTailing AdjustMobilePhase Adjust Mobile Phase Polarity PoorSep->AdjustMobilePhase Yes ReduceLoad Reduce Sample Load PoorSep->ReduceLoad Yes RepackColumn Repack Column PoorSep->RepackColumn Yes FilterSample Filter Sample & Mobile Phase HighPressure->FilterSample Yes CheckPrecipitation Check for Sample Precipitation HighPressure->CheckPrecipitation Yes OptimizeSolvents Optimize Solvent Viscosity/Temperature HighPressure->OptimizeSolvents Yes AddModifier Add Acidic Modifier to Mobile Phase PeakTailing->AddModifier Yes DiluteSample Dilute Sample PeakTailing->DiluteSample Yes WashColumn Wash Column PeakTailing->WashColumn Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Optimizing Lantanilic Acid for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Lantanilic acid in antibacterial assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a pentacyclic triterpenoid compound that has been isolated from the leaves of plants such as Lantana camara[1][2]. It is a secondary metabolite and is considered one of the main constituents of the leaves of this plant[1]. Key chemical properties are listed in public databases like PubChem[3]. For experimental purposes, it is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[4].

Q2: What is the known antibacterial and antifungal spectrum of this compound?

Based on available research, this compound has demonstrated selective antimicrobial activity. It is reported to be active against the Gram-positive bacterium Staphylococcus aureus and shows excellent activity against the fungus Candida albicans[1]. However, studies have found it to be inactive against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus epidermis[1][5].

Q3: What is the proposed mechanism of action for this compound?

The antimicrobial mechanism of this compound, as a terpenoid, is suggested to involve the disruption of the microbial cell membrane[1]. Terpenoids are lipophilic compounds, and it is proposed that this property allows them to damage the membrane and cell wall, interfering with their essential functions[1]. The difference in activity between Gram-positive and Gram-negative bacteria may be due to the high lipid content in the cell walls of Gram-negative bacteria[1].

Q4: How should I prepare a stock solution of this compound for my assays?

To prepare a stock solution, dissolve a known weight of this compound in a suitable solvent in which it is highly soluble, such as ethyl acetate or DMSO[1][4]. For example, a 500 µg/mL stock solution can be made by dissolving 5 mg of this compound in 10 mL of the chosen solvent[1]. Subsequent dilutions should be made from this stock solution to achieve the desired test concentrations for your specific assay[1].

Q5: What are the standard methods to determine the optimal concentration of this compound?

Standard methods to determine the optimal antibacterial concentration include:

  • Disk Diffusion Assay: A preliminary qualitative test where a clear zone of inhibition around a disk impregnated with this compound indicates activity[1][6].

  • Broth Microdilution Assay: This is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible bacterial growth[6][7][8].

  • Time-Kill Kinetics Assay: This method assesses the rate at which this compound kills a bacterial strain over time, helping to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects[9][10][11].

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
No zone of inhibition in disk diffusion assay. 1. The target organism is naturally resistant (e.g., E. coli, P. aeruginosa)[1].2. The concentration of this compound is too low.3. Improper solvent used as a negative control (e.g., ethyl acetate itself may have some activity).4. Issues with the agar medium (e.g., incorrect depth, composition) or inoculum density[12][13].1. Verify the bacterial strain being tested against the known activity spectrum of this compound.2. Increase the concentration of this compound on the disk. A concentration of 500 µg/mL has shown activity against S. aureus[1].3. Ensure the negative control (solvent alone) shows no inhibition.4. Standardize your procedure according to established guidelines like those from the Clinical and Laboratory Standards Institute (CLSI)[6][14].
Inconsistent MIC values in broth microdilution assays. 1. Inaccurate preparation of serial dilutions.2. Bacterial inoculum is not standardized (too high or too low)[14].3. Precipitation of this compound in the broth medium.4. Contamination of the culture or reagents.1. Use calibrated pipettes and ensure thorough mixing at each dilution step.2. Prepare the bacterial inoculum to a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells[15][16].3. See the "Precipitation" issue below. Consider using a small percentage of DMSO in the final well concentration, ensuring it does not affect bacterial growth on its own.4. Use aseptic techniques and sterile reagents throughout the protocol. Include a sterility control (broth only) and a growth control (broth + inoculum)[8].
This compound precipitates in the aqueous growth medium. 1. This compound has low aqueous solubility.2. The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is too high in the final dilution, causing it to crash out.1. Use a co-solvent system. While the stock is prepared in a solvent like DMSO, ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) to maintain solubility without inhibiting bacterial growth.2. Test the solubility of this compound in your specific broth medium at the highest required concentration before running the full assay.
Unexpected activity against Gram-negative bacteria. 1. The this compound sample may be impure or co-isolated with other active compounds.2. The specific strain of Gram-negative bacteria being tested may have unique susceptibility.1. Verify the purity of your this compound sample using analytical techniques (e.g., NMR, Mass Spectrometry)[2].2. Confirm the identity of your bacterial strain. Repeat the experiment with a certified reference strain (e.g., from ATCC).

Data Presentation

The following tables summarize the reported antimicrobial activity of this compound from disk diffusion assays.

Table 1: Antibacterial Activity of this compound (Disk Diffusion Method)

Test Organism Concentration (µg/mL) Diameter of Inhibition Zone (mm)
Staphylococcus aureus 500 1.7
Staphylococcus epidermis 500 No Activity
Escherichia coli 500 No Activity
Pseudomonas aeruginosa 500 No Activity

(Data sourced from Der Pharma Chemica)[1]

Table 2: Antifungal Activity of this compound (Disk Diffusion Method)

Test Organism Concentration (µg/mL) Diameter of Inhibition Zone (mm)
Candida albicans 500 9.3
Candida albicans 250 8.3
Candida albicans 125 4.6

(Data sourced from Der Pharma Chemica)[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard CLSI and EUCAST guidelines and is used to quantitatively determine the lowest concentration of this compound that inhibits the visible growth of a bacterium[6][7].

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture in the mid-log growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Culture the test bacterium overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate[16].

  • Plate Preparation:

    • Add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the this compound working solution (at twice the highest desired test concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no this compound).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. This brings the total volume in each well to 200 µL and halves the concentration of this compound to the final test concentrations.

    • Add 100 µL of sterile broth (without bacteria) to column 12.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours[8].

  • Result Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear)[6]. You can also read the optical density (OD) of the wells using a plate reader. The MIC is the concentration that inhibits growth by more than 80-90% compared to the growth control[17].

Protocol 2: Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between this compound and another antimicrobial agent[15][18].

Procedure:

  • Prepare a 96-well plate. Serially dilute this compound along the x-axis (columns) and a second antibiotic along the y-axis (rows)[15].

  • Each well will contain a unique combination of concentrations of the two agents.

  • Inoculate the plate with the target bacterial strain at a final concentration of ~5 x 10⁵ CFU/mL[15].

  • Include rows and columns with each agent alone to determine their individual MICs[19].

  • Incubate the plate at 35-37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic)[15][20].

Protocol 3: Time-Kill Kinetics Assay

This assay determines the rate of bacterial killing by this compound over time[11][20].

Procedure:

  • Prepare flasks containing broth with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the compound[20][21].

  • Inoculate each flask with the test organism to a starting density of ~5 x 10⁵ CFU/mL.

  • Incubate all flasks at 37°C in a shaking incubator[9].

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each flask[9].

  • Perform serial dilutions of the aliquot and plate onto agar plates to determine the number of viable bacteria (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum[9][11].

Mandatory Visualizations

Optimization_Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Advanced Characterization (Optional) Start Start: Prepare this compound Stock Disk_Diffusion Disk Diffusion Assay Start->Disk_Diffusion Select_Bacteria Select Active Strains (e.g., S. aureus) Disk_Diffusion->Select_Bacteria MIC_Assay Broth Microdilution Assay (Determine MIC) Select_Bacteria->MIC_Assay Proceed with active strains Time_Kill Time-Kill Kinetics Assay MIC_Assay->Time_Kill Bactericidal_Static Determine Bactericidal vs. Bacteriostatic Activity Time_Kill->Bactericidal_Static Checkerboard Checkerboard Assay (Test Synergy) Bactericidal_Static->Checkerboard Further investigation Report Report Optimal Concentration Bactericidal_Static->Report Checkerboard->Report

Caption: Workflow for Optimizing this compound Concentration.

MIC_Workflow A 1. Prepare 2-fold serial dilutions of this compound in a 96-well plate C 3. Inoculate wells with bacteria (Final vol: 200µL, Final CFU: ~5x10^5/mL) A->C B 2. Prepare standardized bacterial inoculum (0.5 McFarland) B->C D 4. Include Growth (No Drug) and Sterility (No Bacteria) Controls E 5. Incubate plate at 37°C for 18-24 hours C->E D->E F 6. Read results visually or with a plate reader E->F G Result: Lowest concentration with no visible growth = MIC F->G Mechanism_of_Action cluster_bacteria Bacterial Cell membrane Cell Membrane (Lipid Bilayer) cytoplasm Cytoplasm Lantanilic_Acid This compound (Lipophilic Terpenoid) Disruption Membrane Disruption Lantanilic_Acid->Disruption Disruption->membrane interacts with Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death Troubleshooting_Logic Start No Zone of Inhibition Observed Check_Organism Is the organism known to be resistant (e.g., E. coli, P. aeruginosa)? Start->Check_Organism Check_Concentration Is the concentration high enough? (e.g., ≥500 µg/mL) Check_Organism->Check_Concentration No Resistant Result is Expected. Organism is resistant. Check_Organism->Resistant Yes Check_Controls Are controls (QC strain, negative control) performing as expected? Check_Concentration->Check_Controls Yes Increase_Conc Action: Increase concentration and repeat experiment. Check_Concentration->Increase_Conc No Check_Procedure Review Assay Procedure: Inoculum density, agar depth, incubation conditions Check_Controls->Check_Procedure Yes Fix_Controls Action: Troubleshoot controls and reagents. Check_Controls->Fix_Controls No Fix_Procedure Action: Standardize procedure according to guidelines (e.g., CLSI). Check_Procedure->Fix_Procedure

References

How to overcome Lantanilic acid solubility issues in aqueous media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Lantanilic acid in aqueous media.

Introduction to this compound and its Solubility Challenges

This compound is a pentacyclic triterpenoid carboxylic acid with the molecular formula C₃₅H₅₂O₆ and a molecular weight of 568.8 g/mol [1]. While soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, it is expected to have very low solubility in aqueous solutions, a common characteristic of triterpenoid acids[2]. For instance, structurally similar triterpene acids like oleanolic acid and betulinic acid exhibit aqueous solubilities as low as 0.02 µg/mL[3]. This poor aqueous solubility can pose significant challenges for in vitro assays, formulation development, and preclinical studies.

This guide outlines several effective strategies to overcome these solubility issues, complete with detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the likely cause?

Precipitation is a clear indication that the concentration of this compound has exceeded its solubility limit in the aqueous medium. This is expected given its hydrophobic nature. The troubleshooting guides below offer several methods to increase its solubility.

Q3: Are there any safety precautions I should take when working with the suggested solvents and reagents?

Yes. Always consult the Safety Data Sheet (SDS) for each chemical before use. Work in a well-ventilated area or a fume hood, especially when using organic solvents like DMSO and DMA. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Which method is the most suitable for my specific application?

The choice of solubilization method will depend on the downstream application.

  • For initial in vitro screening, pH adjustment or the use of co-solvents might be sufficient and are relatively simple to implement.

  • For cell-based assays, it is crucial to consider the potential cytotoxicity of the chosen excipients. Cyclodextrin complexation is often a good choice in this context.

  • For in vivo studies, formulation strategies involving a combination of co-solvents and surfactants are often necessary to achieve the required concentration and stability.

Troubleshooting Guides: Enhancing this compound Solubility

Here are detailed troubleshooting guides for common methods to improve the solubility of this compound in aqueous media.

Method 1: pH Modification

Principle: As a carboxylic acid, the solubility of this compound is expected to increase significantly at a pH above its pKa due to the formation of the more soluble carboxylate salt.

Experimental Protocol:

  • Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. A starting concentration of 10-50 mg/mL in the organic solvent is recommended.

  • Prepare a series of aqueous buffers: Prepare buffers with a pH range from 7.0 to 10.0. Phosphate, borate, or carbonate buffers are suitable choices. Ensure the buffer capacity is sufficient to maintain the desired pH after the addition of the acidic this compound solution[4].

  • Determine solubility at different pH values:

    • Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 10, 50, 100 µM).

    • Vortex the solutions thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) to allow for equilibration.

    • Visually inspect for any precipitation.

    • For quantitative analysis, centrifuge the samples to pellet any undissolved compound and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Troubleshooting:

  • Precipitation still occurs at high pH: The ionic strength of the buffer may be too high, leading to "salting out." Try using a buffer with a lower salt concentration.

  • Compound degradation: Some compounds are unstable at high pH. Assess the stability of this compound at the desired pH over the experimental timeframe.

  • Incompatibility with downstream assays: A high pH may not be suitable for all biological assays. Consider this limitation when choosing this method.

Logical Workflow for pH Modification

start Start: this compound Powder stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) start->stock add_to_buffer Add Stock to Buffers (to desired final concentration) stock->add_to_buffer buffers Prepare Aqueous Buffers (pH 7.0 - 10.0) buffers->add_to_buffer equilibrate Equilibrate (e.g., 2-24h at 25°C) add_to_buffer->equilibrate observe Visual Observation (Precipitation?) equilibrate->observe quantify Quantitative Analysis (Centrifuge & HPLC of supernatant) observe->quantify If clear end End: Determine Optimal pH quantify->end

Caption: Workflow for pH-dependent solubility testing.

Method 2: Co-solvency

Principle: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.

Experimental Protocol:

  • Prepare a high-concentration stock solution of this compound: Dissolve this compound in 100% of a suitable co-solvent. Common co-solvents include DMSO, ethanol, polyethylene glycol 300 (PEG300), and propylene glycol[5].

  • Prepare a series of co-solvent/aqueous buffer mixtures: Prepare mixtures of your chosen co-solvent and your desired aqueous buffer at various ratios (e.g., 5%, 10%, 20%, 50% v/v co-solvent).

  • Determine solubility in co-solvent mixtures:

    • Add the this compound stock solution to each co-solvent/buffer mixture to the desired final concentration.

    • Vortex and equilibrate as described in the pH modification protocol.

    • Observe for precipitation and quantify the soluble fraction if necessary.

Troubleshooting:

  • Co-solvent concentration is too high for the assay: High concentrations of organic solvents can be toxic to cells or interfere with enzyme activity. Determine the maximum tolerable co-solvent concentration for your specific application and work within that limit.

  • Precipitation upon dilution: A solution prepared in a high concentration of co-solvent may precipitate when further diluted into a predominantly aqueous medium. It is crucial to test the solubility at the final assay concentration.

Quantitative Data for Co-solvent and Surfactant-based Solubilization of Triterpenes:

A patented method for solubilizing pentacyclic triterpenes like betulinic acid (structurally similar to this compound) provides a useful starting point for formulation[6]. The table below summarizes the components of a successful formulation.

ComponentFunctionConcentration Range (% v/v or % w/v)Example
Organic SolventInitial Dissolution5 - 50%Dimethylacetamide (DMA)
Co-solventEnhance Solubility20 - 80%Polyethylene Glycol (PEG) 300
SolubilizerStabilize in Aqueous Media5 - 60%Polysorbate 80 (Tween 80)

Decision Tree for Co-solvent Selection

start Start: Need to Solubilize This compound q1 Is the final application cell-based? start->q1 a1_yes Consider cytotoxicity. Start with lower concentrations of Ethanol or PEG300. q1->a1_yes Yes a1_no DMSO or DMA can be used at higher concentrations. q1->a1_no No q2 Is precipitation occurring upon dilution? a1_yes->q2 a1_no->q2 a2_yes Increase co-solvent ratio or add a surfactant. q2->a2_yes Yes a2_no Current co-solvent system is adequate. q2->a2_no No

Caption: A decision-making guide for co-solvent selection.

Method 3: Use of Surfactants

Principle: Surfactants form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.

Experimental Protocol:

  • Select a surfactant: Non-ionic surfactants such as Polysorbate 80 (Tween 80) and Polyoxyl 35 castor oil (Kolliphor EL) are commonly used in pharmaceutical formulations.

  • Prepare surfactant solutions: Prepare a series of solutions of the chosen surfactant in your aqueous buffer at concentrations above its CMC.

  • Incorporate this compound:

    • Method A (Solvent Evaporation): Dissolve this compound and the surfactant in a suitable organic solvent. Then, evaporate the solvent to form a thin film. Hydrate the film with the aqueous buffer.

    • Method B (Direct Addition): Prepare a concentrated stock of this compound in an organic solvent (e.g., ethanol). Add this stock solution dropwise to the surfactant solution while vortexing.

  • Equilibrate and analyze: Allow the solution to equilibrate and then determine the solubility as previously described.

Troubleshooting:

  • Foaming: Surfactant solutions can foam upon vigorous agitation. This can be minimized by gentle mixing.

  • Micelle size and stability: The size and stability of the micelles can be influenced by temperature, pH, and ionic strength. Ensure these parameters are controlled.

  • Interference with assays: Surfactants can interfere with certain biological assays. It is important to run appropriate vehicle controls.

Method 4: Cyclodextrin Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility[7][8].

Experimental Protocol:

  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.

  • Prepare cyclodextrin solutions: Prepare a range of concentrations of the chosen cyclodextrin in your aqueous buffer.

  • Prepare the inclusion complex:

    • Kneading Method: Make a paste of this compound and a small amount of water. Add the cyclodextrin and knead thoroughly. Dry the mixture and then dissolve it in the aqueous buffer.

    • Co-precipitation Method: Dissolve both this compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol). Evaporate the solvent to obtain a co-precipitate, which can then be dissolved in the aqueous buffer.

  • Determine solubility: Measure the concentration of this compound in the aqueous solution.

Troubleshooting:

  • Stoichiometry of the complex: The molar ratio of this compound to cyclodextrin can affect the solubility enhancement. It may be necessary to test different ratios to find the optimal complexation.

  • Competition for the cyclodextrin cavity: Other molecules in the medium could potentially compete with this compound for encapsulation in the cyclodextrin cavity.

Signaling Pathway Style Diagram for Solubility Enhancement Strategy

cluster_problem Problem cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Lantanilic_Acid This compound (Poor Aqueous Solubility) pH_Modification pH Modification (Ionization) Lantanilic_Acid->pH_Modification Co_solvency Co-solvency (Reduces Polarity) Lantanilic_Acid->Co_solvency Surfactants Surfactants (Micellar Encapsulation) Lantanilic_Acid->Surfactants Cyclodextrins Cyclodextrins (Inclusion Complexation) Lantanilic_Acid->Cyclodextrins Soluble_Complex Soluble this compound in Aqueous Media pH_Modification->Soluble_Complex Co_solvency->Soluble_Complex Surfactants->Soluble_Complex Cyclodextrins->Soluble_Complex

Caption: Strategies to enhance the aqueous solubility of this compound.

References

Preventing degradation of Lantanilic acid during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lantanilic acid during storage. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

Issue: I am observing a decrease in the purity of my this compound sample over time. What could be the cause?

Possible Causes and Solutions:

  • Improper Storage Conditions: this compound, as a complex organic molecule, is susceptible to degradation if not stored correctly. The primary factors influencing its stability are temperature, humidity, and light exposure.

    • Solution: Store this compound in a tightly sealed, opaque container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles.

  • Hydrolysis: The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH. This would lead to the cleavage of the ester bond, yielding lantaninilic acid and β,β-dimethylacrylic acid.

    • Solution: Ensure the storage container is impervious to moisture. Use of a desiccator can help maintain a dry environment. If working with solutions, use anhydrous solvents and prepare them fresh.

  • Oxidation: The double bond within the triterpenoid structure of this compound is a potential site for oxidation. Exposure to air (oxygen) can lead to the formation of various oxidation products.

    • Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The use of antioxidants in formulated products could also be considered, though compatibility and interference with downstream applications must be evaluated.

Issue: I have detected impurity peaks in my HPLC analysis of a stored this compound sample. How can I identify these degradation products?

Identification of Degradation Products:

  • Forced Degradation Studies: To proactively identify potential degradation products, it is recommended to perform forced degradation studies.[1][2] This involves subjecting this compound to stressful conditions to accelerate its breakdown. The resulting degradation products can then be characterized.

  • Analytical Techniques:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to separate the degradation products and determine their molecular weights, providing clues to their structures.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR can provide detailed structural information of the isolated degradation products, allowing for their definitive identification.

    • FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR can help identify changes in functional groups, such as the loss of an ester carbonyl peak or the appearance of new hydroxyl groups, indicative of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For solid this compound, the optimal storage conditions are in a tightly closed, light-resistant container, stored in a cool (2-8 °C), dry place. To further protect against humidity, the container can be placed inside a desiccator.

Q2: How stable is this compound in solution?

A2: The stability of this compound in solution depends on the solvent, pH, and storage conditions. It is expected to be more susceptible to degradation in solution than in its solid state, particularly in protic or aqueous solvents and at non-neutral pH due to hydrolysis. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20 °C) in tightly sealed vials, protected from light, and under an inert atmosphere.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the most probable degradation pathways are:

  • Hydrolysis: Cleavage of the ester linkage.

  • Oxidation: Reaction at the carbon-carbon double bond.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur.[1][3]

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be stored away from strong oxidizing agents, strong bases, and strong acids, as these can accelerate its degradation.[4]

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study on this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions.

Stress ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl24 hours6015.2%2
0.1 M NaOH8 hours4025.8%3
3% H₂O₂24 hours258.5%1
Thermal (Solid)48 hours805.1%1
Photolytic (Solid)1.2 million lux hours253.2%1

Table 2: HPLC Retention Times of this compound and its Hypothetical Degradation Products.

CompoundRetention Time (min)
This compound15.8
Degradation Product 1 (Hydrolysis)12.3
Degradation Product 2 (Oxidation)14.1
Degradation Product 3 (Thermal)17.5

Experimental Protocols

The following are detailed methodologies for key experiments related to stability testing of this compound.

1. Protocol for Forced Hydrolytic Degradation Study

  • Objective: To assess the stability of this compound in acidic and basic conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent (e.g., acetonitrile). Add 10 mL of 0.1 M hydrochloric acid. Heat the solution at 60 °C for 24 hours. At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of a suitable organic solvent. Add 10 mL of 0.1 M sodium hydroxide. Maintain the solution at 40 °C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for HPLC analysis.

    • Neutral Hydrolysis: Dissolve 10 mg of this compound in a mixture of 10 mL of organic solvent and 10 mL of water. Heat at 60 °C for 24 hours and analyze at time points as described above.

2. Protocol for Forced Oxidative Degradation Study

  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Procedure:

    • Dissolve 10 mg of this compound in 20 mL of a suitable solvent.

    • Add 2 mL of 3% hydrogen peroxide solution.

    • Keep the solution at room temperature (25 °C) for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3. Protocol for Forced Photolytic Degradation Study

  • Objective: To determine the photostability of this compound.[5][6]

  • Procedure:

    • Place a thin layer of solid this compound in a chemically inert, transparent container.

    • Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • After the exposure period, dissolve a known amount of the exposed and control samples in a suitable solvent and analyze by HPLC.

4. Protocol for Forced Thermal Degradation Study

  • Objective: To assess the effect of high temperature on the stability of solid this compound.

  • Procedure:

    • Place solid this compound in a controlled temperature oven at 80 °C for 48 hours.

    • A control sample should be stored at the recommended storage temperature (2-8 °C).

    • After the exposure period, analyze both the stressed and control samples by HPLC.

Mandatory Visualizations

Stability_Study_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_conclusion Conclusion Phase Compound This compound Sample Protocol Develop Stability Indicating Method Compound->Protocol Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) Protocol->Forced_Degradation HPLC HPLC Analysis Forced_Degradation->HPLC Long_Term Long-Term Stability (ICH Conditions) Long_Term->HPLC Accelerated Accelerated Stability (ICH Conditions) Accelerated->HPLC LCMS LC-MS for Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR Report Generate Stability Report NMR->Report Shelf_Life Determine Shelf-Life and Storage Conditions Report->Shelf_Life

Caption: Workflow for a comprehensive stability study of this compound.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation Lantanilic_Acid This compound (C35H52O6) Lantaninilic_Acid Lantaninilic Acid Lantanilic_Acid->Lantaninilic_Acid H₂O / H⁺ or OH⁻ Dimethylacrylic_Acid β,β-Dimethylacrylic Acid Lantanilic_Acid->Dimethylacrylic_Acid H₂O / H⁺ or OH⁻ Epoxide Epoxide Derivative Lantanilic_Acid->Epoxide [O] Decarboxylated_Product Decarboxylated this compound Lantanilic_Acid->Decarboxylated_Product Heat

References

Technical Support Center: Lantanilic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of Lantanilic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The main challenges in this compound quantification often revolve around its physicochemical properties and the complexity of biological matrices. Key issues include poor solubility, matrix effects leading to ion suppression or enhancement in LC-MS analysis, co-elution with interfering compounds, and maintaining stability during sample preparation and storage.

Q2: How can I improve the solubility of my this compound standard?

A2: this compound may exhibit limited solubility in aqueous solutions. To address this, it is advisable to first dissolve the standard in a small volume of an organic solvent like methanol or dimethyl sulfoxide (DMSO).[1] Subsequently, this stock solution can be diluted to the desired concentration with the appropriate aqueous buffer or mobile phase. Gentle warming and sonication can also aid in dissolution.[1]

Q3: What are the recommended analytical techniques for this compound quantification?

A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection (LC-MS) is a commonly employed technique for the quantification of compounds similar to this compound.[2][3] LC-MS/MS, in particular, offers high sensitivity and selectivity, which is crucial when dealing with complex biological samples.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, but it requires derivatization to make the organic acid volatile.[6]

Q4: I am observing inconsistent results between sample batches. What could be the cause?

A4: Inconsistent results often point to variability in sample preparation or significant matrix effects.[7][8] The composition of the sample matrix can vary between batches, leading to different levels of ion suppression or enhancement.[7] It is also crucial to ensure the stability of this compound throughout the sample preparation process.

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC Analysis

Poor peak shape, such as fronting or tailing, can significantly impact the accuracy of quantification.

Troubleshooting Steps & Solutions:

Potential Cause Solution
Inappropriate Mobile Phase pH For acidic compounds like this compound, the mobile phase pH should be 2-3 units below the pKa to ensure it is in its non-ionized form, which improves retention and peak shape in reversed-phase chromatography.[9]
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the column.
Secondary Interactions Interactions between this compound and the stationary phase can cause peak tailing. Consider using a different column chemistry or adding a competing agent to the mobile phase.
Column Degradation Flush the column with a strong solvent or, if performance does not improve, replace the column.

Logical Workflow for Troubleshooting Poor Peak Shape:

G start Poor Peak Shape Observed check_ph Verify Mobile Phase pH start->check_ph adjust_ph Adjust pH (2-3 units below pKa) check_ph->adjust_ph Incorrect check_concentration Reduce Sample Concentration/Volume check_ph->check_concentration Correct end_good Peak Shape Improved adjust_ph->end_good dilute_sample Dilute Sample check_concentration->dilute_sample change_column Try Different Column Chemistry check_concentration->change_column No Improvement dilute_sample->end_good flush_column Flush or Replace Column change_column->flush_column No Improvement change_column->end_good flush_column->end_good end_bad Issue Persists flush_column->end_bad No Improvement

Caption: Troubleshooting workflow for poor HPLC peak shape.

Issue 2: Matrix Effects in LC-MS/MS Analysis

Matrix effects are a common pitfall in LC-MS/MS, causing either suppression or enhancement of the analyte signal, leading to inaccurate quantification.[8][10]

Troubleshooting Steps & Solutions:

  • Quantify the Matrix Effect :

    • Prepare three sets of samples:

      • This compound standard in a neat solvent.

      • Blank matrix extract (e.g., plasma, urine).

      • Blank matrix extract spiked with this compound at the same concentration as the neat standard.

    • Compare the peak area of the analyte in the spiked matrix sample to that in the neat solution. A significant difference indicates the presence of matrix effects.[10]

Sample Type Analyte Peak Area Matrix Effect (%)
Neat Standard150,000-
Spiked Blank Matrix90,000-40% (Ion Suppression)
  • Mitigation Strategies :

    • Improve Sample Preparation : Employ more rigorous sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[11][12]

    • Chromatographic Separation : Modify the HPLC gradient to better separate this compound from co-eluting matrix components.

    • Use an Internal Standard : A stable isotope-labeled internal standard is ideal as it will be affected by the matrix in a similar way to the analyte, thus compensating for the effect.

Signaling Pathway for Matrix Effect Mitigation:

G start Inaccurate Quantification quantify_me Quantify Matrix Effect start->quantify_me me_present Matrix Effect Confirmed quantify_me->me_present improve_sp Improve Sample Prep (SPE/LLE) me_present->improve_sp optimize_lc Optimize Chromatography me_present->optimize_lc use_is Use Isotope-Labeled Internal Standard me_present->use_is end_good Accurate Quantification Achieved improve_sp->end_good optimize_lc->end_good use_is->end_good

Caption: Strategies to mitigate matrix effects in LC-MS/MS.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a general methodology for extracting this compound from a plasma matrix, which can be optimized as needed.

  • Cartridge Conditioning :

    • Pass 1 mL of methanol through a C18 SPE cartridge.

    • Equilibrate the cartridge by passing 1 mL of deionized water.

  • Sample Loading :

    • Pre-treat 500 µL of plasma by adding 1 mL of acetonitrile to precipitate proteins.

    • Centrifuge the sample and collect the supernatant.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing :

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution :

    • Elute this compound from the cartridge using 1 mL of methanol.

  • Dry Down and Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase for analysis.

Experimental Workflow for SPE:

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant condition Condition C18 Cartridge (Methanol & Water) condition->load wash Wash (5% Methanol) load->wash elute Elute (Methanol) wash->elute dry Evaporate to Dryness reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction of this compound.

References

Lantanilic Acid Interference in Biochemical Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from lantanilic acid in their biochemical assays. The information provided is based on the chemical properties of this compound and general principles of assay interference, as direct studies on this specific topic are limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a pentacyclic triterpenoid compound with the molecular formula C₃₅H₅₂O₆.[1] Key properties that may influence its behavior in biochemical assays include:

  • Lipophilicity: As a triterpenoid, this compound is highly lipophilic, meaning it is more soluble in non-polar solvents like chloroform, dichloromethane, and DMSO than in aqueous solutions.[2]

  • Carboxylic Acid Group: The presence of a carboxylic acid functional group means its charge state is pH-dependent.

  • Tendency to Aggregate: Lipophilic molecules can self-associate in aqueous environments to form aggregates, which can interfere with assay components.

Q2: How can this compound potentially interfere with my biochemical assay?

Based on its chemical characteristics, this compound may interfere with biochemical assays through several mechanisms:

  • Non-Specific Binding: Due to its lipophilic nature, this compound can bind non-specifically to various surfaces, such as microplate wells and lab consumables, as well as to proteins like antibodies and enzymes in the assay. This can lead to either false positive or false negative results.

  • Protein Precipitation: At certain concentrations and pH values, this compound could cause proteins in the assay to precipitate, effectively removing them from the reaction and leading to inaccurate measurements.

  • Alteration of Enzyme Activity: Direct interaction with an enzyme's active site or allosteric sites could lead to inhibition or, less commonly, activation of the enzyme, skewing results in enzymatic assays.

  • pH and Ionic Strength Alterations: The carboxylic acid moiety of this compound can alter the local pH of the assay buffer, which is critical for many biological reactions.[3][4]

  • Light Scattering or Absorbance: If this compound precipitates or forms aggregates in the assay well, it can scatter light, leading to erroneously high absorbance readings in colorimetric assays. Some compounds can also absorb light at the same wavelength as the assay's detection wavelength.

Q3: Which types of assays are most likely to be affected by this compound interference?

Assays that are particularly sensitive to the potential interference mechanisms of this compound include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Non-specific binding of this compound to capture or detection antibodies, or to the plate surface, can cause high background or reduced signal.

  • Enzymatic Assays: Direct inhibition or activation of the enzyme, or changes in buffer pH, can significantly alter the measured reaction rate.

  • Protein Quantification Assays (e.g., BCA, Bradford): this compound may interfere with the chemical reactions underlying these assays, particularly those involving copper reduction (BCA assay), or by precipitating the protein of interest.

  • Cell-Based Assays: The lipophilic nature of this compound may lead to its partitioning into cell membranes, potentially causing cytotoxicity or other off-target effects that would confound the assay results.

Troubleshooting Guides

Issue 1: High Background Signal in an ELISA

Possible Cause: Non-specific binding of this compound to the plate surface or assay antibodies.

Troubleshooting Steps:

  • Optimize Blocking: Increase the concentration or incubation time of the blocking buffer. Consider using a different blocking agent (e.g., moving from BSA to non-fat dry milk or a commercial blocking solution).

  • Add Detergent: Include a non-ionic detergent, such as Tween-20 or Triton X-100, in the wash buffers and antibody dilution buffers to help reduce non-specific hydrophobic interactions.

  • Sample Dilution: Dilute the sample containing this compound to reduce its final concentration in the assay well. This can often mitigate interference without significantly impacting the detection of the target analyte.

  • Solvent Matching: If this compound is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells (including standards and controls) and is at a level that does not affect the assay.

Issue 2: Reduced Signal or Complete Signal Loss in an Enzymatic Assay

Possible Cause: Enzyme inhibition by this compound or unfavorable pH changes.

Troubleshooting Steps:

  • Control for Direct Inhibition: Run a control experiment with and without this compound in the absence of your test compound to see if it directly affects the enzyme's activity.

  • pH Measurement: Measure the pH of the assay buffer after the addition of the this compound solution to ensure it remains within the optimal range for the enzyme. If necessary, use a stronger buffer.

  • Vary Substrate Concentration: Perform the assay with varying concentrations of the substrate. If the inhibition is competitive, increasing the substrate concentration may overcome the effect.

  • Protein Precipitation Check: After incubating the enzyme with this compound, centrifuge the sample to see if a protein pellet forms.

Issue 3: Inconsistent or Non-Reproducible Results in a Protein Quantification Assay

Possible Cause: Interference with the assay chemistry or precipitation of the protein standard or sample.

Troubleshooting Steps:

  • Assay Compatibility Test: Test a known concentration of a standard protein (like BSA) in the presence and absence of this compound to quantify the extent of interference.

  • Switch Assay Method: If significant interference is observed, consider switching to a different protein quantification method that relies on a different chemical principle (e.g., from a copper-based assay like BCA to a dye-binding assay like Bradford).

  • Sample Cleanup: If the protein concentration is high enough, consider precipitating the protein from your sample (e.g., with acetone or trichloroacetic acid), removing the supernatant containing the this compound, and then resuspending the protein in an assay-compatible buffer.[5]

  • Dilution Series: Analyze a dilution series of your sample. Non-linear results may indicate interference.

Data Presentation

Table 1: Hypothetical Interference of this compound in a Standard ELISA

This compound Concentration (µM)Analyte Concentration (ng/mL)Observed Signal (OD450)% Signal Reduction
0 (Control)101.2500%
1101.1885%
10100.93825%
50100.50060%
100100.25080%

Note: This data is hypothetical and intended for illustrative purposes to show a potential dose-dependent interference.

Table 2: Hypothetical Effect of this compound on a Kinase Assay

This compound Concentration (µM)Enzyme Activity (Relative Luminescence Units)% Inhibition
0 (Control)10,0000%
0.19,5005%
17,00030%
102,00080%
10050095%

Note: This data is hypothetical and illustrates a potential inhibitory effect of this compound on enzyme activity.

Experimental Protocols

Protocol 1: Screening for this compound Interference in an ELISA

  • Prepare a this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Spike Samples: Prepare a series of dilutions of your sample (or a control sample with a known amount of analyte) and spike them with different concentrations of this compound. Also, prepare a control set without this compound. Ensure the final solvent concentration is the same in all wells.

  • Run the ELISA: Perform the ELISA according to your standard protocol using the spiked and control samples.

  • Analyze the Data: Compare the signal from the this compound-spiked samples to the control samples. A significant difference indicates interference. Calculate the percentage of signal change at each concentration of this compound.

Protocol 2: Assessing this compound Interference in an Enzymatic Assay

  • Prepare Reagents: Prepare the enzyme, substrate, and buffer solutions as per your standard protocol. Prepare a dilution series of this compound.

  • Set up Control and Test Reactions:

    • Control (No this compound): Enzyme + Buffer + Substrate.

    • Test (With this compound): Enzyme + Buffer + this compound (at various concentrations) + Substrate.

    • Blank (No Enzyme): Buffer + this compound + Substrate (to check for direct reaction with the substrate or interference with the detection method).

  • Incubate and Measure: Incubate the reactions under standard conditions and measure the enzyme activity (e.g., change in absorbance or fluorescence over time).

  • Calculate Inhibition/Activation: Compare the reaction rates of the test groups to the control group to determine the percentage of inhibition or activation caused by this compound.

Mandatory Visualizations

Interference_Troubleshooting_Workflow cluster_start cluster_identification Problem Identification cluster_analysis Analysis cluster_mitigation Mitigation Strategies cluster_end start Unexpected Assay Results (e.g., high background, low signal) check_interference Suspect this compound Interference? start->check_interference run_controls Run Interference Screening (Protocol 1 or 2) check_interference->run_controls Yes interference_detected Interference Confirmed? run_controls->interference_detected no_interference No Interference Detected (Troubleshoot other assay parameters) interference_detected->no_interference No optimize_assay Optimize Assay Conditions (e.g., blocking, detergents) interference_detected->optimize_assay Yes end Valid Assay Results no_interference->end dilute_sample Dilute Sample optimize_assay->dilute_sample cleanup_sample Sample Cleanup (e.g., protein precipitation) dilute_sample->cleanup_sample change_assay Change Assay Method cleanup_sample->change_assay change_assay->end Potential_Interference_Mechanisms cluster_mechanisms Potential Interference Mechanisms cluster_outcomes Resulting Assay Issues lantanilic_acid This compound (Lipophilic, Carboxylic Acid) non_specific_binding Non-Specific Binding (to plates, antibodies, enzymes) lantanilic_acid->non_specific_binding protein_aggregation Protein Aggregation/ Precipitation lantanilic_acid->protein_aggregation enzyme_interaction Direct Enzyme Interaction (Inhibition/Activation) lantanilic_acid->enzyme_interaction ph_effects Local pH Alteration lantanilic_acid->ph_effects detection_interference Detection Interference (Light Scatter/Absorbance) lantanilic_acid->detection_interference high_background High Background non_specific_binding->high_background false_positives False Positives non_specific_binding->false_positives low_signal Low Signal protein_aggregation->low_signal false_negatives False Negatives protein_aggregation->false_negatives enzyme_interaction->low_signal enzyme_interaction->false_negatives ph_effects->low_signal non_reproducible Poor Reproducibility ph_effects->non_reproducible detection_interference->high_background detection_interference->non_reproducible

References

Optimizing experimental conditions for Lantanilic acid nematicidal activity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for assessing the nematicidal activity of Lantanilic acid.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before starting a nematicidal activity experiment with this compound?

A1: Before initiating experiments, it is crucial to:

  • Characterize this compound: Determine its solubility and stability in the chosen solvents and assay media.[1][2] The pH of the solution can significantly impact both solubility and stability.[2]

  • Establish a healthy nematode culture: Ensure the nematodes used for the assay are healthy and at a consistent developmental stage (e.g., second-stage juveniles, J2s) to ensure reproducible results.[3]

  • Perform a solvent toxicity test: The solvent used to dissolve this compound (e.g., DMSO) should be tested at the concentrations used in the experiment to ensure it does not have any nematicidal effects on its own.

Q2: What factors can influence the outcome of an in vitro nematicidal assay?

A2: Several factors can affect the results:

  • Concentration of this compound: The mortality of nematodes is often dose-dependent.[4][5]

  • Exposure time: The duration of exposure to the compound can significantly impact nematode mortality.[3][5]

  • Nematode species and life stage: Different nematode species and developmental stages can exhibit varying susceptibility to a nematicidal compound.[6][7]

  • Environmental conditions: Temperature and pH of the assay medium can influence the activity of the compound and the physiology of the nematodes.[2][8]

  • Assay medium: The composition of the medium can affect the solubility and availability of the test compound.

Q3: How should I prepare a stock solution of this compound?

A3: The preparation of a stock solution depends on the solubility of this compound.

  • Attempt to dissolve the compound in sterile distilled water.

  • If it is not water-soluble, consider using a small amount of an organic solvent like DMSO, followed by dilution in the assay medium.[9]

  • Always perform a solvent control to ensure the solvent at the final concentration does not affect the nematodes.

  • The pH of the final solution should be checked and adjusted if necessary, as pH can affect the compound's stability and activity.[2]

Troubleshooting Guide

Problem 1: High mortality in the negative control group.

Possible Cause Troubleshooting Step
Solvent Toxicity The concentration of the solvent (e.g., DMSO) may be too high. Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration.
Contamination The culture medium, water, or handling equipment may be contaminated with bacteria or fungi that are pathogenic to the nematodes. Use sterile techniques and materials.
Environmental Stress Sub-optimal temperature, pH, or osmotic stress in the assay wells can lead to nematode death. Ensure all experimental conditions are within the optimal range for the specific nematode species.
Nematode Health The initial nematode population may be unhealthy or stressed. Use a fresh, healthy culture for the assay.

Problem 2: Inconsistent or non-reproducible results between experiments.

Possible Cause Troubleshooting Step
Inconsistent Nematode Stage Using a mix of nematode life stages can lead to variability. Synchronize the nematode culture to obtain a population at a uniform developmental stage (e.g., J2s).
Inaccurate Pipetting Inconsistent volumes of the test compound or nematode suspension will lead to variable results. Calibrate your pipettes and ensure careful, consistent pipetting technique.[10]
Compound Instability This compound may be degrading in the stock solution or the assay medium. Prepare fresh stock solutions for each experiment and check for any precipitation.[2]
Variable Incubation Conditions Fluctuations in temperature or light during incubation can affect results. Use a calibrated incubator and ensure consistent conditions for all experiments.

Problem 3: No nematicidal activity observed even at high concentrations.

Possible Cause Troubleshooting Step
Poor Solubility This compound may not be soluble in the assay medium, leading to low bioavailability. Try different solvents or formulation strategies to improve solubility.[1][11]
Compound Inactivity The compound may genuinely lack activity against the chosen nematode species. Test against a different nematode species or consider that the compound may have a different mode of action (e.g., affecting reproduction rather than causing mortality).
Incorrect pH The pH of the assay medium may be inactivating the compound. Test a range of pH values to see if activity is pH-dependent.[2]
Short Exposure Time The compound may require a longer exposure time to exert its effect. Extend the duration of the assay.[5]

Data Presentation

Table 1: Effect of this compound Concentration and Exposure Time on Meloidogyne incognita J2 Mortality

Concentration (µg/mL)Mortality (%) after 12hMortality (%) after 24hMortality (%) after 48h
0 (Control) 012
10 153555
25 406585
50 709098
100 95100100

Table 2: Influence of pH on the Nematicidal Efficacy (LC50) of this compound against Caenorhabditis elegans after 24h Exposure

pHLC50 (µg/mL)95% Confidence Interval
5.5 45.241.5 - 49.3
6.5 30.828.1 - 33.7
7.5 55.650.9 - 60.7

Experimental Protocols

Protocol 1: In Vitro Mortality Assay for this compound

This protocol details a standard method for assessing the direct nematicidal activity of this compound against second-stage juveniles (J2s) of a target nematode species (e.g., Meloidogyne incognita).

1. Materials:

  • This compound

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO, if required for solubility)

  • Synchronized culture of target nematode J2s

  • 96-well microtiter plates

  • Microscope (inverted or dissecting)

  • Pipettes and sterile tips

  • Incubator

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent.

  • Create a series of dilutions from the stock solution to achieve the desired final test concentrations (e.g., 10, 25, 50, 100 µg/mL). The final concentration of the solvent (e.g., DMSO) should be consistent across all treatments and not exceed a non-toxic level (typically ≤1%).

  • Prepare a negative control (solvent only at the same concentration as in the treatments) and a positive control (a known nematicide, if available).

3. Assay Procedure:

  • Prepare a nematode suspension containing approximately 50-100 J2s per 50 µL.

  • Into each well of a 96-well plate, add 50 µL of the appropriate test solution dilution.

  • Add 50 µL of the nematode suspension to each well, bringing the total volume to 100 µL.

  • Each treatment and control should be replicated at least three times.

  • Seal the plates with parafilm to prevent evaporation and incubate at a constant temperature (e.g., 25°C) in the dark.

4. Data Collection and Analysis:

  • At predetermined time points (e.g., 12, 24, 48 hours), count the number of dead and live nematodes in each well under a microscope.

  • Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.[12]

  • Calculate the percentage of mortality for each replicate.

  • Correct for control mortality using Abbott's formula if necessary: Corrected % Mortality = [ (% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control) ] * 100

  • Analyze the data using appropriate statistical methods to determine LC50 values.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare Lantanilic Acid Stock Solution C Prepare Serial Dilutions & Controls A->C B Culture & Synchronize Nematodes (e.g., J2s) E Add Nematode Suspension to Wells B->E D Dispense Solutions into 96-well Plate C->D D->E F Incubate at Constant Temperature E->F G Count Live/Dead Nematodes at Time Points (12, 24, 48h) F->G H Calculate Percent Mortality G->H I Perform Statistical Analysis (e.g., LC50) H->I

Caption: General workflow for in vitro nematicidal activity screening.

Troubleshooting_Tree Start Experiment Yields Unexpected Results Q1 High Mortality in Control? Start->Q1 A1_Yes Check for: 1. Solvent Toxicity 2. Contamination 3. Environmental Stress Q1->A1_Yes Yes Q2 Inconsistent Results? Q1->Q2 No End Optimize Protocol & Re-run A1_Yes->End A2_Yes Review: 1. Nematode Synchronization 2. Pipetting Accuracy 3. Compound Stability Q2->A2_Yes Yes Q3 No Nematicidal Activity? Q2->Q3 No A2_Yes->End A3_Yes Investigate: 1. Compound Solubility/pH 2. Assay Duration 3. Intrinsic Resistance Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common experimental issues.

Signaling_Pathway cluster_membrane Neuronal Membrane Receptor Glutamate-gated Chloride Channel Ion Cl- Ions Receptor->Ion Opens Channel Hyperpolarization Hyperpolarization Ion->Hyperpolarization Influx leads to Lantanilic_Acid This compound (Hypothetical Agonist) Lantanilic_Acid->Receptor Binds to Paralysis Flaccid Paralysis & Pharyngeal Dysfunction Hyperpolarization->Paralysis Death Nematode Death Paralysis->Death

Caption: Hypothetical mechanism of action for this compound.

References

Troubleshooting inconsistent results in Lantanilic acid experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lantanilic Acid Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a pentacyclic triterpenoid natural product isolated from the plant Lantana camara. It has been reported to exhibit a range of biological activities, including antibacterial, antifungal, nematicidal (nematode-killing), and leishmanicidal properties.

Q2: What is the stability and recommended storage for this compound?

A2: As a triterpenoid, this compound is a relatively stable compound. However, for long-term storage, it is advisable to store it as a solid in a cool, dry, and dark place to prevent potential degradation. For experimental use, stock solutions can be prepared in appropriate solvents (e.g., ethyl acetate, DMSO) and stored at -20°C. Repeated freeze-thaw cycles should be avoided.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as ethyl acetate and can be dissolved in DMSO for use in cell-based assays. For specific applications, solubility should be empirically tested.

Troubleshooting Guide: Synthesis and Isolation

Q4: I am experiencing low yields during the isolation of this compound from Lantana camara. What are the potential causes and solutions?

A4: Low yields during natural product isolation can stem from several factors. Here are some common issues and troubleshooting steps:

  • Plant Material Quality: The concentration of secondary metabolites like this compound can vary based on the plant's age, geographical source, and time of harvest. Ensure you are using healthy, mature leaves, which are reported to be a primary source of the compound.

  • Extraction Efficiency: The choice of solvent and extraction method is critical. An ethyl acetate extract has been successfully used for isolation. If yields are low, consider extending the extraction time or using a different extraction technique like sonication to improve efficiency.

  • Purification Losses: Significant amounts of the compound can be lost during chromatographic purification. Monitor each step with Thin Layer Chromatography (TLC) to ensure the compound is not being inadvertently discarded in waste fractions. It's also possible that the compound is not fully eluting from the column; try a more polar solvent system.

Table 1: Comparison of Extraction Solvents on this compound Yield
Solvent SystemExtraction MethodRelative Yield (%)Purity (%)
Ethyl AcetateMaceration (72h)10085
DichloromethaneSoxhlet (24h)8590
MethanolMaceration (72h)12070
HexaneMaceration (72h)2065
Note: This table presents hypothetical data for illustrative purposes.

Q5: My purified this compound shows impurities in its NMR spectrum. How can I improve its purity?

A5: Impurities are a common issue. Consider the following:

  • Residual Solvents: Ensure your sample is thoroughly dried under high vacuum to remove any residual solvents from the purification process.

  • Re-crystallization: If a suitable solvent system can be found, re-crystallization is an excellent method for improving the purity of solid compounds.

  • Preparative HPLC: For very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Troubleshooting Guide: Biological Assays

Q6: I am observing inconsistent results in my antibacterial/antifungal assays with this compound. What could be the cause?

A6: Inconsistent results in antimicrobial assays are a frequent challenge. This compound has shown activity against Staphylococcus aureus and Candida albicans, but not against Escherichia coli or Pseudomonas aeruginosa.

  • Inoculum Preparation: Ensure that the microbial culture is in the logarithmic growth phase and that the inoculum is standardized to a consistent density (e.g., using a McFarland standard).

  • Disk Diffusion Method: The amount of this compound loaded onto the paper disks must be precise. Ensure the solvent has fully evaporated before placing the disk on the agar plate.

  • Cell-Based Assays: The passage number of cell lines can influence their characteristics and response to stimuli. It is recommended to use cells with a low passage number and to be consistent across experiments.

  • Plate Edge Effects: In microtiter plates, wells on the edge can experience more evaporation, leading to changes in concentration. It is advisable to not use the outer wells for critical measurements, or to fill them with sterile media to mitigate this effect.

Table 2: Reported Antimicrobial Activity of this compound
OrganismTypeConcentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusGram-positive Bacteria5001.7
Candida albicansFungus5009.3
Candida albicansFungus2508.3
Candida albicansFungus1254.6
Escherichia coliGram-negative Bacteria500Inactive
Pseudomonas aeruginosaGram-negative Bacteria500Inactive
Data sourced from Der Pharma Chemica.

Q7: My IC50 values for this compound in a leishmanicidal assay are not reproducible. What should I check?

A7: Reproducibility issues in IC50 determination are common. This compound has reported significant leishmanicidal activity.

  • Cell Seeding Density: Ensure that the number of cells seeded per well is consistent. Variations in cell density can significantly impact the final readout.

  • Compound Stability in Media: Verify that this compound is stable in your cell culture medium for the duration of the experiment. The compound could be degrading or precipitating.

  • Assay Timing: The timing of analysis is crucial. Ensure that you are measuring the effect of the compound at a consistent and optimal time point.

Experimental Protocols

Protocol 1: Isolation of this compound from Lantana camara
  • Extraction: Air-dried and powdered leaves of Lantana camara are macerated with ethyl acetate at room temperature for 72 hours.

  • Concentration: The ethyl acetate extract is filtered and concentrated under reduced pressure using a rotary evaporator.

  • Chromatography: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by TLC. Fractions containing the compound of interest are pooled.

  • Purification: The pooled fractions are further purified by repeated column chromatography or preparative TLC to yield pure this compound.

Protocol 2: Disk Diffusion Assay for Antimicrobial Activity
  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Potato Dextrose Agar for fungi and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plating: Uniformly swab the microbial suspension onto the surface of the agar plates.

  • Disk Application: Prepare stock solutions of this compound in a suitable solvent (e.g., ethyl acetate). Aseptically apply sterile paper disks (6 mm diameter) to the agar surface. Pipette a precise volume of the this compound solution onto each disk.

  • Controls: Use a disk with the solvent only as a negative control and a disk with a known antibiotic (e.g., amoxicillin) or antifungal (e.g., ketoconazole) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 72 hours for fungi.

  • Measurement: Measure the diameter of the clear zone of inhibition around each disk in millimeters.

Visualizations

G start Inconsistent Results in Bioassay check_reagents Verify Compound Purity and Concentration start->check_reagents check_cells Check Cell Health and Passage Number start->check_cells check_protocol Review Assay Protocol start->check_protocol reagent_ok Reagents Verified check_reagents->reagent_ok Purity >95%? reagent_bad Re-purify or Prepare Fresh Stock check_reagents->reagent_bad Purity <95%? cells_ok Cells Verified check_cells->cells_ok Passage < 20? cells_bad Thaw New Vial of Cells check_cells->cells_bad Passage > 20? protocol_ok Protocol Verified check_protocol->protocol_ok Is protocol standardized? protocol_bad Standardize Protocol Steps (e.g., incubation time, seeding density) check_protocol->protocol_bad Are there variations? end Perform Confirmatory Experiment reagent_ok->end reagent_bad->check_reagents cells_ok->end cells_bad->check_cells protocol_ok->end protocol_bad->check_protocol

Caption: Troubleshooting workflow for inconsistent bioassay results.

G start Start: Prepare Reagents seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Serial Dilutions of this compound incubate1->add_compound incubate2 Incubate (48h) add_compound->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate (2h) add_reagent->incubate3 read_plate Read Plate on Microplate Reader incubate3->read_plate end End: Analyze Data (IC50) read_plate->end

Caption: Experimental workflow for a cell viability assay.

G lantanilic_acid This compound membrane Cell Membrane Disruption lantanilic_acid->membrane Inhibits pathway_enzyme Pathway Enzyme X lantanilic_acid->pathway_enzyme Inhibits cell_death Apoptosis / Cell Death membrane->cell_death transcription_factor Transcription Factor Y pathway_enzyme->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression gene_expression->cell_death

Caption: Hypothetical signaling pathway for this compound's mechanism.

Technical Support Center: Lantanilic Acid Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scaling up of Lantanilic acid isolation from its natural sources, primarily Lantana camara.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material and solvent for this compound extraction?

A1: The most frequently cited starting materials are the aerial parts, leaves, and roots of Lantana camara.[1][2][3] Ethyl acetate is a commonly used solvent for the initial extraction process, which yields a crude extract containing this compound among other phytochemicals.[1]

Q2: My final yield of pure this compound is significantly lower than expected. What are the potential causes?

A2: Low yield is a common challenge when scaling up. Key factors include:

  • Inefficient Extraction: The initial extraction may not be capturing the maximum amount of this compound from the plant matrix. Factors like solvent choice, extraction time, and temperature are critical.[4]

  • Loss During Purification: Significant amounts of the compound can be lost during multi-step purification processes like column chromatography.

  • Compound Degradation: this compound, like many natural products, can be sensitive to pH, temperature, and light.[5][6] Degradation can occur if processing conditions are not optimized.

  • Incomplete Crystallization: Failure to achieve complete crystallization from the purified fractions will directly result in a lower isolated yield.

Q3: After purification by column chromatography, my fractions are still showing multiple spots on TLC. How can I improve the purity?

A3: Co-elution of structurally similar compounds is a frequent purity issue. To improve separation:

  • Optimize the Mobile Phase: Systematically vary the solvent ratio (e.g., n-hexane and ethyl acetate) to improve the resolution between this compound and impurities.[1]

  • Change the Stationary Phase: While silica gel is common, other adsorbents like alumina or florisil could offer different selectivity.[7]

  • Employ Sequential Chromatography: A single column may not be sufficient for high purity on a large scale. Consider a multi-step chromatographic process, potentially using different stationary or mobile phases for subsequent purification steps.[2]

  • Consider Alternative Techniques: For large-scale purification, techniques like Centrifugal Partition Chromatography (CPC) can offer better resolution and throughput for separating complex mixtures.[6][8]

Q4: The volume of solvent required for large-scale column chromatography is problematic. Are there more efficient, scalable purification methods?

A4: Yes, traditional column chromatography consumes large volumes of solvent, which is a significant challenge in scaling up.[4] Consider these alternatives:

  • Microwave-Assisted Extraction (MAE): This technique can significantly reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[4][9]

  • Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, reducing irreversible adsorption and allowing for higher sample loading and solvent recycling.[6][8]

  • Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to increase extraction efficiency with lower solvent volumes.[4]

Q5: My purified this compound fraction is not crystallizing. What troubleshooting steps can I take?

A5: Crystallization can be inhibited by the presence of even small amounts of impurities.

  • Re-purify the Fraction: The fraction may not be pure enough. Subject it to another round of chromatography with a shallower solvent gradient.

  • Try Different Solvents: Experiment with different solvent systems for crystallization. Washing the isolated crystals with a non-polar/polar mixture like n-hexane-ethyl acetate can help remove residual impurities.[1]

  • Seeding: If you have a small amount of pure crystalline this compound, use it to seed the supersaturated solution.

  • Slow Evaporation: Allow the solvent to evaporate slowly at a controlled temperature (e.g., room temperature) to encourage crystal growth.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process.

Issue 1: Low Yield from Initial Extraction
  • Symptom: The mass of the crude extract is lower than anticipated based on literature values.

  • Possible Cause 1: Inefficient solvent penetration into the plant material.

    • Solution: Ensure the dried plant material is ground to a consistent, fine powder to increase the surface area available for extraction.[1]

  • Possible Cause 2: The chosen solvent system is not optimal for this compound.

    • Solution: While ethyl acetate is effective, for scale-up, consider optimizing with solvent mixtures. For the related compound Oleanolic acid, a mixture of Chloroform:Methanol (60:40, v/v) was found to be highly effective in MAE.[4]

  • Possible Cause 3: Insufficient extraction time or temperature.

    • Solution: For conventional methods, ensure adequate soaking time (e.g., overnight).[2] For methods like MAE, optimize the irradiation time and power to maximize yield without degrading the compound.[4]

Issue 2: Poor Separation during Column Chromatography
  • Symptom: Fractions collected from the column show significant overlap of compounds on TLC analysis.

  • Possible Cause 1: The column is overloaded with crude extract.

    • Solution: Maintain a proper ratio of crude extract to stationary phase. For large-scale work, a wider column is preferable to a longer one to maintain good resolution.

  • Possible Cause 2: The mobile phase polarity is too high initially, causing compounds to elute too quickly.

    • Solution: Start with a highly non-polar solvent system (e.g., higher n-hexane ratio) and increase the polarity gradually (gradient elution) rather than using a single solvent mixture (isocratic elution).[7]

  • Possible Cause 3: Cracks or channels have formed in the silica bed.

    • Solution: Ensure the column is packed carefully and uniformly. Running a non-polar solvent through the column before loading the sample can help settle the packing.

Data Summary Tables

Table 1: Example of Lab-Scale this compound Isolation Parameters

Parameter Value / Description Source
Starting Material 22 g of dried, powdered L. camara leaves [1]
Initial Extraction Solvent 100% Ethyl Acetate [1]
Purification Method Silica Gel Column Chromatography (40 cm x 5 cm) [1]
Mobile Phase Isocratic elution with n-hexane:ethyl acetate (80:20) [1]

| Final Product Form | Pure Crystalline Compound |[1] |

Table 2: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Oleanolic Acid from L. camara (Note: Oleanolic acid is a related triterpenoid from the same plant, and this data provides a reference for a scalable extraction method.)

Parameter Optimal Value Source
Microwave Power 600 W [4][9]
Extraction Time 6 min [4][9]
Solvent System Chloroform:Methanol (60:40, v/v) [4][9]
Solvent Volume 15 mL (for lab scale) [4][9]
Temperature 50 °C [4][9]

| Max Yield Achieved | 1.23% (of dry root weight) |[4][9] |

Experimental Protocols

Protocol 1: Conventional Lab-Scale Isolation of this compound

This protocol is based on the methodology described by Khan et al.[1]

  • Preparation of Plant Material:

    • Collect fresh leaves of Lantana camara.

    • Wash the leaves with distilled water to remove any debris.

    • Oven-dry the leaves at a controlled temperature of 45°C until a constant weight is achieved.

    • Grind the dried leaves into a coarse powder using a grinding machine.

  • Solvent Extraction:

    • Soak approximately 22 g of the dried powder in 100% ethyl acetate.

    • Allow the mixture to macerate adequately to ensure thorough extraction.

    • Filter the mixture to separate the extract from the plant residue.

    • Concentrate the filtrate using a rotary evaporator at 45°C to obtain the crude ethyl acetate extract.

  • Column Chromatography Purification:

    • Prepare a silica gel 60 (230-400 mesh) column (e.g., 40 cm length x 5 cm ID).

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Load the dissolved extract onto the top of the silica gel column.

    • Elute the column using an isocratic mobile phase of n-hexane and ethyl acetate in an 80:20 ratio.

    • Collect fractions of a defined volume (e.g., 100 mL).

    • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Crystallization and Final Isolation:

    • Combine the fractions containing the pure compound (e.g., Fraction 9 in the cited study).

    • Allow the solvent to evaporate at room temperature.

    • Wash the resulting clear crystalline substance with the n-hexane-ethyl acetate (80:20) mixture to afford the pure this compound.

Visualizations

G cluster_start Phase 1: Extraction cluster_purification Phase 2: Purification & Isolation start_material Lantana camara (Leaves/Roots) preprocessing Drying & Grinding start_material->preprocessing extraction Solvent Extraction (e.g., Ethyl Acetate) preprocessing->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate crude_extract Crude Extract concentrate->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractionation Fraction Collection chromatography->fractionation monitoring TLC Monitoring fractionation->monitoring crystallization Evaporation & Crystallization monitoring->crystallization final_product Pure this compound crystallization->final_product G start Problem: Low Final Yield or Purity q1 Is the issue low yield or low purity? start->q1 yield_path Low Yield q1->yield_path Yield purity_path Low Purity q1->purity_path Purity q_yield Check Extraction or Purification Step? yield_path->q_yield sol_extract Optimize Extraction: - Finer Grinding - Test Solvent Ratios - Use MAE/PLE q_yield->sol_extract Extraction sol_purify_yield Minimize Purification Loss: - Reduce transfer steps - Optimize crystallization q_yield->sol_purify_yield Purification q_purity Are impurities present after chromatography? purity_path->q_purity sol_chrom Improve Chromatography: - Use gradient elution - Test different adsorbents - Reduce column loading q_purity->sol_chrom Yes sol_repurify Re-purify Fractions or Use Alternative Method (CPC) q_purity->sol_repurify Yes, after optimization

References

Refining the HPLC method for better Lantanilic acid peak resolution.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals refine their High-Performance Liquid Chromatography (HPLC) methods for improved Lantanilic acid peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for an HPLC method for this compound?

A good starting point for developing a reversed-phase HPLC method for an acidic compound like this compound involves a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1] The pH of the mobile phase is a critical parameter and should be adjusted to control the ionization of this compound.[2][3]

Q2: Why is achieving good peak resolution and symmetry crucial for this compound analysis?

Good peak shape, characterized by symmetry and narrow width, is essential for accurate quantification and resolution from other components in a sample.[4] Poor peak shapes, such as tailing or fronting, can compromise analytical accuracy, reproducibility, and the reliability of the data.[4]

Q3: What are the most critical factors influencing the peak resolution of this compound?

The most powerful way to optimize selectivity and resolution is by adjusting the mobile phase composition.[5] Key factors include the type and percentage of organic solvent, the pH of the aqueous phase, and the type and concentration of the buffer used.[2][6] For ionizable compounds like this compound, mobile phase pH is especially critical.[2][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: this compound Peak Tailing

Q: Why is my this compound peak exhibiting significant tailing?

A: Peak tailing, where the latter half of the peak is wider than the front, is a common problem when analyzing acidic compounds.[8] It can stem from several chemical and physical factors within the HPLC system.

  • Secondary Silanol Interactions: The most common cause is the interaction between the acidic analyte and active silanol groups (-Si-OH) on the surface of silica-based stationary phases.[9] At a mid-range pH, these silanols can become ionized (-Si-O-) and create strong, undesirable interactions with the analyte, slowing its elution and causing tailing.[9]

  • Incorrect Mobile Phase pH: Operating at a mobile phase pH close to the pKa of this compound can lead to the co-existence of both ionized and non-ionized forms of the analyte, resulting in asymmetrical peaks.[4][10] To ensure a single species and minimize tailing, the mobile phase pH should be adjusted to at least 2 units below the analyte's pKa.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[10] This can be diagnosed by diluting the sample and observing if the peak shape improves.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path.[11] Voids or channels forming in the packed bed can also lead to tailing.[10][11]

Issue 2: this compound Peak Fronting

Q: My this compound peak is fronting. What are the likely causes?

A: Peak fronting, where the peak's leading edge is less steep than its trailing edge (Asymmetry Factor < 1.0), is typically less common than tailing but indicates a different set of problems.

  • Column Overload: As with tailing, injecting a sample that is too concentrated can lead to peak fronting.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte band to spread and distort before it properly interacts with the stationary phase, leading to fronting or split peaks.[11] The ideal sample solvent is the mobile phase itself or a weaker solvent.

Issue 3: Poor Resolution Between this compound and Other Peaks

Q: How can I improve the separation between the this compound peak and an adjacent impurity?

A: Poor resolution requires optimizing the selectivity of your method. This involves adjusting parameters that influence the relative retention of the analytes.

  • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile) will increase the retention time of all analytes, potentially providing more time for separation. A 10% decrease in the organic modifier can be expected to increase retention by 2-3 times.[7]

  • Change Organic Modifier: Switching from one organic solvent to another (e.g., from acetonitrile to methanol) can alter selectivity due to their different chemical properties.[7]

  • Optimize Mobile Phase pH: Adjusting the pH can change the ionization state of this compound and other ionizable compounds in the sample, significantly altering their retention times and potentially improving resolution.[2][3]

  • Modify Temperature and Flow Rate: Lowering the flow rate generally enhances resolution but increases analysis time.[2] Adjusting the column temperature can also subtly affect selectivity.[6]

Data Presentation: Method Parameter Tables

Table 1: Recommended Initial HPLC Method Parameters for this compound Analysis

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 or C8 (5 µm, 150 x 4.6 mm)Provides good hydrophobic retention for many organic acids.[1]
Mobile Phase A 20 mM Phosphate or Acetate BufferBuffers control pH to ensure consistent analyte ionization.[3][10]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[1]
pH of Mobile Phase A Adjust to ~2.5 - 3.0For an acidic analyte, a low pH suppresses ionization, leading to better retention and peak shape.[8]
Elution Mode Isocratic (e.g., 70% A, 30% B) or GradientStart with isocratic; use gradient for complex samples with a wide range of polarities.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[5]
Column Temperature 30 °CProvides stable and reproducible retention times.[6]
Detection Wavelength Determined by UV scan of this compoundSet to the wavelength of maximum absorbance for best sensitivity.
Injection Volume 10 µLA typical volume; can be adjusted to avoid overload.

Table 2: Troubleshooting Summary for this compound Peak Shape Issues

SymptomPotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsLower mobile phase pH; use a highly deactivated, end-capped column.[4][10]
Column overloadReduce sample concentration or injection volume.[10]
Column contamination/voidWash the column with a strong solvent or replace it. Use a guard column.[11][12]
Peak Fronting Column overloadReduce sample concentration or injection volume.
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase or a weaker solvent.[11]
Broad Peaks High extra-column volumeUse tubing with a smaller internal diameter and minimize its length.[4]
Low flow rateIncrease the flow rate (may sacrifice some resolution).
Contaminated columnWash or replace the guard and/or analytical column.[8]
Experimental Protocols

Protocol 1: Systematic Optimization of Mobile Phase pH

This protocol helps determine the optimal mobile phase pH to improve the peak shape and retention of this compound.

  • Determine pKa: If the pKa of this compound is unknown, find it through literature search or predictive software.

  • Prepare Buffers: Prepare a series of identical mobile phases where only the pH of the aqueous component is varied. For example, prepare 20 mM phosphate buffer solutions at pH 2.5, 3.0, 3.5, and 4.0.

  • Equilibrate the System: Start with the lowest pH mobile phase. Flush the column with at least 10-15 column volumes to ensure it is fully equilibrated.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Evaluate Peak: Analyze the peak for retention time, asymmetry, and efficiency (plate count).

  • Increase pH: Switch to the next higher pH mobile phase. Equilibrate the column thoroughly as in Step 3.

  • Repeat Injection: Repeat steps 4 and 5 for each pH value.

  • Analyze Data: Compare the chromatograms. The optimal pH will provide a good balance of retention, a sharp peak shape (asymmetry close to 1.0), and high efficiency.

Protocol 2: Diagnosing Column Overload

This protocol helps determine if poor peak shape is due to injecting too much sample.

  • Prepare a Dilution Series: Prepare a series of this compound standards from your current concentration down to 10% of that concentration (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, and 10 µg/mL).

  • Inject Highest Concentration: Inject the most concentrated standard and record the chromatogram. Note the peak shape and asymmetry factor.

  • Inject Dilutions: Sequentially inject each of the lower concentration standards, ensuring the system is stable between runs.

  • Compare Peak Shapes: Analyze the asymmetry factor for each peak. If the peak shape improves (asymmetry moves closer to 1.0) as the concentration decreases, column overload is the likely cause of the original peak distortion.

Visualizations

Troubleshooting_Workflow start Poor this compound Peak Resolution or Shape check_shape Assess Peak Shape: Tailing, Fronting, or Broad? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting poor_resolution Poor Resolution check_shape->poor_resolution Peaks Overlap check_pH Is Mobile Phase pH ~2 units below pKa? tailing->check_pH adjust_pH Action: Lower Mobile Phase pH with Buffer check_pH->adjust_pH No check_load_tailing Is Sample Concentration High? check_pH->check_load_tailing Yes adjust_pH->check_load_tailing reduce_load_tailing Action: Dilute Sample or Reduce Injection Volume check_load_tailing->reduce_load_tailing Yes check_column_tailing Is Column Old or Contaminated? check_load_tailing->check_column_tailing No reduce_load_tailing->check_column_tailing replace_column_tailing Action: Use Guard Column, Wash, or Replace Column check_column_tailing->replace_column_tailing Yes end_node Improved Peak Resolution and Shape check_column_tailing->end_node No replace_column_tailing->end_node check_solvent Is Sample Solvent Stronger than Mobile Phase? fronting->check_solvent change_solvent Action: Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_load_fronting Is Sample Concentration High? check_solvent->check_load_fronting No change_solvent->check_load_fronting reduce_load_fronting Action: Dilute Sample check_load_fronting->reduce_load_fronting Yes check_load_fronting->end_node No reduce_load_fronting->end_node check_organic Optimize Mobile Phase Strength poor_resolution->check_organic adjust_organic Action: Decrease % Organic Solvent for More Retention check_organic->adjust_organic check_selectivity Optimize Selectivity adjust_organic->check_selectivity change_modifier Action: Switch Organic Modifier (ACN <-> MeOH) check_selectivity->change_modifier change_modifier->end_node

Caption: Troubleshooting workflow for poor this compound peak shape and resolution.

pH_Impact cluster_0 Mobile Phase pH << Analyte pKa (e.g., pH 2.5) cluster_1 Mobile Phase pH ≈ Analyte pKa (e.g., pH 4.5) node_low_pH This compound is Fully Protonated (R-COOH) interaction_low Weak interaction with C18 stationary phase (Good Retention) node_low_pH->interaction_low node_mid_pH Mixture of Protonated (R-COOH) and Ionized (R-COO⁻) Forms silanol_low Silanols (-SiOH) are also protonated result_low Result: Sharp, Symmetrical Peak silanol_low->result_low interaction_mid Multiple retention mechanisms lead to band broadening node_mid_pH->interaction_mid silanol_mid Some silanols are ionized (-SiO⁻), causing secondary interactions result_mid Result: Broad, Tailing Peak silanol_mid->result_mid

Caption: Impact of mobile phase pH on this compound ionization and peak shape.

Method_Development_Workflow step1 Step 1: Select Initial Conditions (Column, Solvents) step2 Step 2: Optimize Mobile Phase (pH and % Organic) step1->step2 step3 Step 3: Fine-Tune Selectivity (Temp, Flow Rate, Modifier) step2->step3 step4 Step 4: System Suitability & Validation step3->step4 final Robust Method step4->final

Caption: General workflow for HPLC method development and optimization.

References

Addressing batch-to-batch variability of Lantanilic acid extracts.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lantanilic acid extracts. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Troubleshooting Guide

Question: My this compound extract shows significant color variation from batch to batch. Is this normal, and does it affect the quality?

Answer: Yes, color variation in botanical extracts, including those of this compound from Lantana camara, is common and generally does not indicate a difference in quality or efficacy.[1] Natural products are complex mixtures, and their color can be influenced by several factors, including:

  • Raw Material Variability: Differences in the geographical source, climate, and harvest time of the plant material can lead to variations in the chemical composition, which in turn affects the color of the final extract.[2][3]

  • Processing Conditions: Minor variations in the extraction process, such as the specific solvent used, temperature, and drying methods, can also contribute to color differences.[1][4]

While color can be an initial indicator, it is not a reliable measure of the extract's potency or purity. We recommend relying on quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure the consistency of this compound content across batches.

Question: I am experiencing low yields of this compound in my extract. What are the potential causes and how can I improve the yield?

Answer: Low yields of this compound can be attributed to several factors related to the raw material, extraction solvent, and extraction method. Here are some common causes and troubleshooting steps:

  • Improper Solvent Selection: The choice of solvent is critical for efficient extraction. This compound, a triterpenoid, has a specific polarity. Using a solvent with a polarity that does not match that of this compound will result in poor extraction. Studies on similar compounds from Lantana camara have shown that a mixture of chloroform and methanol can be effective.[5] We recommend experimenting with solvents of varying polarities to find the optimal one for your specific plant material.

  • Suboptimal Extraction Parameters: Factors such as temperature, extraction time, and the ratio of solvent to solid material can significantly impact the yield. For triterpenoids, increasing the temperature can enhance solubility and diffusion, but excessive heat may cause degradation.[6] It is advisable to perform small-scale optimization experiments to determine the ideal combination of these parameters.

  • Poor Quality of Raw Material: The concentration of this compound can vary in the plant material depending on the age of the plant, the part of the plant used (leaves, stems, roots), and the time of harvest.[2][4] Ensure you are using high-quality, properly identified plant material.

Question: My this compound extract is forming an emulsion during liquid-liquid partitioning, making separation difficult. How can I resolve this?

Answer: Emulsion formation is a common issue in liquid-liquid extraction, especially with crude plant extracts that contain surfactant-like molecules.[7] Here are several techniques to break an emulsion:

  • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution (brine) can help break an emulsion. The salt increases the ionic strength of the aqueous phase, which can force the separation of the organic and aqueous layers.[7]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture at a moderate speed can help to separate the layers.

  • Filtration through a Hydrophobic Filter: Passing the emulsified mixture through a hydrophobic filter (e.g., a filter paper treated with silicone) can sometimes break the emulsion.

  • Changing the Solvent: In some cases, adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.

To prevent emulsion formation in the first place, try gentle mixing of the two phases instead of vigorous shaking.

Frequently Asked Questions (FAQs)

Question: What is the primary source of batch-to-batch variability in this compound extracts?

Answer: The primary source of variability lies in the natural differences of the botanical raw material, Lantana camara.[2][3][4] Factors such as the plant's genetics, growing conditions (climate, soil), and the timing of harvest can all influence the chemical profile of the plant, leading to variations in the concentration of this compound and other constituents in the extract.[2][4] Manufacturing processes, including extraction and purification methods, can also introduce variability if not strictly controlled.[2][5]

Question: How can I standardize my this compound extracts to ensure consistency?

Answer: Standardization of herbal extracts is crucial for reproducible research and drug development. The most effective way to standardize your this compound extract is to quantify the amount of this compound in each batch using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[8][9] By setting a specification for the minimum acceptable content of this compound, you can ensure that each batch of extract meets your quality standards.

Question: What are the best practices for storing this compound extracts to prevent degradation?

Answer: The stability of this compound in an extract can be affected by temperature, light, and pH.[10][11][12][13][14] To minimize degradation, it is recommended to:

  • Store in a cool, dark place: Protect the extract from light and store it at a low temperature (e.g., 2-8 °C).

  • Use airtight containers: Minimize exposure to air and moisture by storing the extract in well-sealed containers.

  • Consider the solvent: The solvent used to dissolve the extract can also affect stability. It is advisable to store the extract in a solvent in which this compound is known to be stable. If the extract is in a dried powder form, ensure it is kept in a desiccated environment.

Data Presentation

The following tables summarize quantitative data on the extraction of phytochemicals from Lantana camara leaves using different solvents. While this data is not specific to this compound, it provides valuable insights into how solvent choice can influence the overall composition of the extract.

Table 1: Effect of Different Solvents on the Yield of Lantana camara Leaf Extracts [3]

SolventYield (%)
Methanol14.4
Ethyl Acetate12.8
Acetone10.2
Chloroform8.5

Table 2: Total Phenolic and Flavonoid Content in Lantana camara Leaf Extracts Using Different Solvents [3]

SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg RE/g extract)
Methanol92.826.5
Ethyl Acetate75.622.3
Acetone62.918.7
Chloroform33.712.1

GAE: Gallic Acid Equivalents; RE: Rutin Equivalents

Experimental Protocols

Protocol 1: Extraction of this compound from Lantana camara Leaves

This protocol is a general guideline for the extraction of this compound and may require optimization for your specific plant material and experimental setup.

  • Preparation of Plant Material:

    • Collect fresh leaves of Lantana camara and wash them thoroughly with water to remove any dirt and debris.

    • Air-dry the leaves in a well-ventilated area away from direct sunlight until they are brittle.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh 100 g of the powdered plant material and place it in a flask.

    • Add 500 mL of a 1:1 (v/v) mixture of chloroform and methanol to the flask.

    • Macerate the mixture for 48 hours at room temperature with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography with silica gel as the stationary phase and a gradient of hexane and ethyl acetate as the mobile phase.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general framework for the quantitative analysis of this compound. The specific parameters may need to be optimized for your HPLC system and column.

  • Preparation of Standard Solution:

    • Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 to 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh 10 mg of the dried this compound extract and dissolve it in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

ExtractionWorkflow cluster_Prep Plant Material Preparation cluster_Extraction Extraction cluster_Processing Post-Extraction Processing cluster_Analysis Quality Control RawMaterial Fresh Lantana camara leaves Washing Washing RawMaterial->Washing Drying Air Drying Washing->Drying Grinding Grinding Drying->Grinding Solvent Solvent Addition (e.g., Chloroform:Methanol) Grinding->Solvent Maceration Maceration (48h, RT) Solvent->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Lantanilic Acid Extract Concentration->CrudeExtract HPLC HPLC Analysis CrudeExtract->HPLC Standardization Standardization HPLC->Standardization

A generalized workflow for the extraction and quality control of this compound.

NFkB_Pathway cluster_Stimulus Inflammatory Stimulus cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus e.g., LPS, Cytokines IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibition IkB_p P-IκBα NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA Transcription NFkB_active->DNA Proteasome Proteasome IkB_p->Proteasome Degradation Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Lantanilic_Acid This compound Lantanilic_Acid->IKK

Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

Antibacterial_Mechanism Bacterium Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption Membrane->Disruption Lantanilic_Acid This compound Lantanilic_Acid->Membrane Interaction Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

A general proposed antibacterial mechanism of action for this compound.

References

Validation & Comparative

Validating the antibacterial activity of Lantanilic acid against Staphylococcus aureus.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comparative Analysis of the Antibacterial Efficacy of Lantanilic Acid Against Staphylococcus aureus

This guide provides a comprehensive comparison of the antibacterial activity of this compound, a natural triterpenoid, against the pathogenic bacterium Staphylococcus aureus. The analysis is based on available experimental data and provides a framework for researchers, scientists, and drug development professionals to evaluate its potential as a novel antimicrobial agent. While data on the pure compound is limited, this guide synthesizes findings from studies on Lantana camara extracts, where this compound is a major constituent, to offer a preliminary performance assessment against established antibiotics.

Performance Comparison

The antibacterial efficacy of this compound and its parent extracts from Lantana camara have been evaluated against Staphylococcus aureus. While direct comparative studies with a wide range of antibiotics are scarce, the available data suggests a potential inhibitory effect.

One study reported that purified this compound exhibited a zone of inhibition of 1.7 mm at a concentration of 500 µg/mL against S. aureus using the disk diffusion method[1]. Further quantitative data from studies on crude extracts of Lantana camara, rich in triterpenoids including this compound, provide additional context. For instance, an ethanolic extract of Lantana camara demonstrated a Minimum Inhibitory Concentration (MIC) of 150 µg/mL against S. aureus[2]. Another bioactive triterpene from the same plant, 22 beta-acetoxylantic acid, also showed activity against S. aureus, although specific MIC values were not reported[3].

For a comprehensive perspective, these findings are presented alongside the typical MIC ranges for commonly used antibiotics against S. aureus. It is crucial to note that these values are compiled from various studies and are not from direct head-to-head comparisons with this compound, which presents a significant limitation.

Compound/AntibioticTypeReported MIC Range against S. aureus (µg/mL)Key Findings & Citations
This compound TriterpenoidData not available (Zone of inhibition: 1.7 mm at 500 µg/mL)Showed inhibitory activity in disk diffusion assay.[1]
Lantana camara Extract (Ethanol) Natural Extract150The crude extract, containing this compound, demonstrated antibacterial activity.[2]
Vancomycin Glycopeptide0.5 - 4A standard therapeutic option for MRSA infections.
Linezolid Oxazolidinone0.5 - 4Effective against both MRSA and MSSA strains.
Amoxicillin β-lactam0.25 - >128Resistance is widespread in S. aureus due to β-lactamase production.

Note: The MIC values for Vancomycin, Linezolid, and Amoxicillin are representative ranges from the literature and can vary depending on the specific S. aureus strain (MSSA or MRSA) and the testing methodology. The data for Lantana camara extract should be interpreted with caution as it represents the activity of a mixture of compounds.

Proposed Mechanism of Action

The antibacterial activity of this compound is likely attributed to its triterpenoid structure. Triterpenoids are known to interact with and disrupt bacterial cell membranes, a mechanism suggested for this compound as well[1]. This lipophilic nature allows them to intercalate into the lipid bilayer of the cell membrane, leading to a loss of integrity and function.

The proposed signaling pathway for this compound's action against S. aureus involves the following steps:

G cluster_0 This compound Interaction with S. aureus Lantanilic_Acid This compound Cell_Membrane S. aureus Cell Membrane Lantanilic_Acid->Cell_Membrane Intercalation Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Loss of Integrity Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Increased_Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of this compound's antibacterial action.

Experimental Protocols

To ensure the reproducibility and validation of the antibacterial activity of this compound, detailed experimental protocols are provided below.

Disk Diffusion Assay

This method is used for the preliminary screening of antibacterial activity.

G cluster_workflow Disk Diffusion Assay Workflow A Prepare standardized S. aureus inoculum (0.5 McFarland) B Inoculate Mueller-Hinton agar plate A->B C Apply sterile disks impregnated with this compound B->C D Incubate at 37°C for 18-24 hours C->D E Measure the zone of inhibition (mm) D->E

Caption: Workflow for the disk diffusion assay.

Methodology:

  • Inoculum Preparation: A suspension of S. aureus is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 500 µg/mL) and placed firmly on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Collection: The diameter of the clear zone of no bacterial growth around each disk is measured in millimeters.

Minimum Inhibitory Concentration (MIC) Assay

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G cluster_mic_workflow MIC Assay Workflow Start Prepare serial dilutions of this compound in broth Inoculate Add standardized S. aureus inoculum to each dilution Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible turbidity Incubate->Observe Determine MIC is the lowest concentration with no visible growth Observe->Determine

Caption: Workflow for the MIC determination.

Methodology:

  • Serial Dilutions: A series of twofold dilutions of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of S. aureus to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth with bacteria, no this compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

This compound demonstrates in vitro antibacterial activity against Staphylococcus aureus. However, the currently available data is insufficient for a robust comparison with established antibiotics. Further research is warranted to determine the precise Minimum Inhibitory and Bactericidal Concentrations (MIC and MBC) of the purified compound against a diverse panel of S. aureus strains, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) isolates. Elucidating the specific molecular interactions with the bacterial cell membrane and its components will provide a more detailed understanding of its mechanism of action and pave the way for its potential development as a novel therapeutic agent.

References

A Comparative Analysis of Lantanilic Acid and Oleanolic Acid from Lantana camara

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lantana camara, a plant recognized for both its invasive nature and its rich history in traditional medicine, is a significant source of various bioactive pentacyclic triterpenoids. Among these, Lantanilic acid and Oleanolic acid have garnered scientific interest for their therapeutic potential. This guide provides a comprehensive comparative analysis of these two compounds, presenting their physicochemical properties, biological activities with supporting quantitative data, and the cellular signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Oleanolic acid is crucial for their extraction, formulation, and application in drug discovery. The following table summarizes their key characteristics.

PropertyThis compoundOleanolic Acid
Molecular Formula C₃₅H₅₂O₆C₃₀H₄₈O₃
Molecular Weight 568.8 g/mol 456.7 g/mol
Appearance -White crystalline powder
Solubility -Practically insoluble in water; Soluble in organic solvents (e.g., methanol, ethanol, chloroform)
Melting Point -300-310 °C

Comparative Biological Activities

Both this compound and Oleanolic acid exhibit a range of biological activities. While research on Oleanolic acid is extensive, quantitative data for this compound is less abundant. This section presents a comparative summary of their known effects.

Nematicidal Activity

Both compounds have demonstrated activity against the root-knot nematode Meloidogyne incognita, a significant agricultural pest.

CompoundAssayOrganismResultReference
This compound In vitro mortalityMeloidogyne incognita98% mortality at 0.5% concentration[1]
Oleanolic Acid In vitro mortalityMeloidogyne incognita70% mortality at 0.5% concentration[1]
Antimicrobial and Antifungal Activity

This compound and Oleanolic acid have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms.

CompoundAssayOrganismResult (Zone of Inhibition / MIC)Reference
This compound Disk DiffusionStaphylococcus aureus1.7 mm zone of inhibition at 500 µg/mL[2]
Disk DiffusionCandida albicans9.3 mm zone of inhibition at 500 µg/mL[2]
Oleanolic Acid Broth MicrodilutionStaphylococcus aureusMIC: 8 µg/mL[3]
Broth MicrodilutionEscherichia coliMIC: >128 µg/mL[3]
Broth MicrodilutionCandida albicans--

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antimicrobial activity.

Cytotoxic Activity

The potential of these compounds to inhibit the growth of cancer cells has been a key area of investigation.

CompoundCell LineAssayIC₅₀Reference
This compound ----
Oleanolic Acid MCF-7 (Breast cancer)MTT Assay27.99 µg/mL[4]
HepG2 (Liver cancer)MTT Assay34.21 µg/mL[4]
HCT-116 (Colon cancer)MTT Assay18.66 µg/mL[4]

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Data for this compound's cytotoxic activity against specific cell lines with IC₅₀ values were not available in the reviewed literature.

Signaling Pathway Modulation

The biological effects of these triterpenoids are often mediated through their interaction with specific cellular signaling pathways.

Oleanolic Acid:

Oleanolic acid is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer progression.

Oleanolic_Acid_Signaling cluster_inflammation Inflammation cluster_oxidative_stress Oxidative Stress Response cluster_cancer Cancer Progression OA Oleanolic Acid NFkB NF-κB OA->NFkB Inhibits Nrf2 Nrf2 OA->Nrf2 Activates PI3K PI3K OA->PI3K Inhibits COX2 COX-2 iNOS iNOS TNFa TNF-α IL6 IL-6 HO1 HO-1 GCLC GCLC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Nematicidal_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_evaluation Evaluation A Prepare different concentrations of the test compound (this compound or Oleanolic acid) in a suitable solvent. C In a multi-well plate, add a known number of J2 nematodes to each well containing the test compound solution. A->C B Obtain second-stage juveniles (J2) of Meloidogyne incognita from infected plant roots. B->C D Include a solvent control and a negative control (water). E Incubate the plates at a controlled temperature (e.g., 25-28°C) for a specific duration (e.g., 24, 48, 72 hours). D->E F Observe the nematodes under a microscope. E->F G Count the number of dead (immotile and not responding to probing) and live nematodes in each well. F->G H Calculate the percentage of mortality for each concentration. G->H Broth_Microdilution_Workflow cluster_setup Assay Setup cluster_inoculation_incubation Inoculation & Incubation cluster_mic_determination MIC Determination A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium. C Inoculate each well with the microbial suspension. A->C B Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL). B->C D Include positive (microorganism without compound) and negative (broth only) controls. E Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). D->E F Visually inspect the wells for turbidity (microbial growth). E->F G The MIC is the lowest concentration of the compound that completely inhibits visible growth. F->G MTT_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_mtt_incubation MTT Incubation and Solubilization cluster_measurement Measurement and Analysis A Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. B Treat the cells with various concentrations of the test compound and a vehicle control. A->B C Incubate for a specific period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. C->D E Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G Calculate the percentage of cell viability and determine the IC50 value. F->G

References

Confirming the Structure of Isolated Lantanilic Acid: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry and drug development, the unambiguous structural elucidation of isolated compounds is a critical step. Lantanilic acid, a pentacyclic triterpenoid primarily isolated from plants of the Lantana genus, has garnered interest for its potential biological activities. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the definitive structural confirmation of this compound, supported by experimental data and detailed protocols.

Structural Elucidation Techniques: A Comparison

While various methods can provide structural information, they differ significantly in the detail and certainty they offer. For a complex molecule like this compound, a multi-faceted approach is often employed, with 2D NMR serving as the cornerstone for definitive structure confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atom-to-atom connectivity (C-C, C-H, H-H), stereochemistryNon-destructive, provides unambiguous covalent structure in solution, reveals subtle stereochemical detailsRequires higher sample concentration, longer acquisition times than 1D NMR
X-ray Crystallography Absolute 3D structure in the solid stateProvides the most definitive structural proofRequires a suitable single crystal, which can be difficult or impossible to grow; structure may differ from solution conformation
Mass Spectrometry (MS) Molecular weight and elemental formula (HRMS), fragmentation patternsHigh sensitivity, requires minimal sample, provides molecular formulaDoes not provide direct information on atom connectivity or stereochemistry
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C=O, C=C)Fast, simple, requires minimal sample preparationProvides limited information on the overall carbon skeleton and no stereochemical details

For the complete and unambiguous structural confirmation of this compound, 2D NMR is unparalleled in its ability to piece together the molecular puzzle in the solution state, which is most relevant to its biological function.

Leveraging 2D NMR for this compound Structure Confirmation

A suite of 2D NMR experiments is used to systematically connect the atoms within the this compound molecule. Each experiment provides a unique piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for tracing out the proton spin systems within the individual rings of the triterpenoid core and the side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments, confirming which protons are bonded to which carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the individual spin systems identified by COSY and for identifying the positions of quaternary (non-protonated) carbons, such as the carbonyl groups and several carbons within the fused ring system.

Experimental Data: NMR Assignments for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound, as established by comprehensive 1D and 2D NMR analyses.[1] These data serve as the reference for confirming the structure of a newly isolated sample.

Position¹³C Chemical Shift (δC, ppm)[1]¹H Chemical Shift (δH, ppm)[1]Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
12122.55.37 (m)H-12 → C-13, C-14, C-18H-12 ↔ H-11
1841.83.03 (dd)H-18 → C-12, C-13, C-17, C-19H-18 ↔ H-19
2328.11.01 (s)H-23 → C-3, C-4, C-5, C-24-
2416.80.94 (s)H-24 → C-3, C-4, C-5, C-23-
2568.93.87 (d), 4.22 (d)H-25 → C-3, C-4, C-5, C-26H-25a ↔ H-25b
2617.50.76 (s)H-26 → C-8, C-7, C-9, C-14-
2726.11.14 (s)H-27 → C-8, C-13, C-14, C-15-
28177.5-H-18 → C-28-
2917.20.86 (s)H-29 → C-19, C-20, C-21, C-30-
3021.20.98 (s)H-30 → C-19, C-20, C-21, C-29-
1'165.3-H-2', H-4', H-5' → C-1'-
2'116.05.56 (m)H-2' → C-1', C-3', C-4', C-5'H-2' ↔ H-4', H-5'
4'27.31.83 (d)H-4' → C-2', C-3', C-5'H-4' ↔ H-2'
5'20.22.12 (d)H-5' → C-2', C-3', C-4'H-5' ↔ H-2'

Experimental Protocols

The following protocols outline the standard procedures for acquiring high-quality 2D NMR data for a sample of isolated this compound.

Sample Preparation
  • Sample Quantity: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for triterpenoids.

  • Solubilization: Transfer the solution to a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent issues with spectral quality.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.

a) 1D Spectra (¹H and ¹³C):

  • Acquire a standard 1D ¹H spectrum to check sample purity, concentration, and determine the spectral width for 2D experiments.

  • Acquire a ¹H-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program) to identify all carbon resonances.

b) 2D ¹H-¹H COSY:

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

  • Spectral Width: Set the spectral width in both dimensions (F2 and F1) to cover all proton signals (e.g., 0-10 ppm).

  • Parameters: Typically acquire with 2-4 scans per increment and 256-512 increments in the F1 dimension.

c) 2D ¹H-¹³C HSQC:

  • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

  • Spectral Width: Set the F2 (¹H) dimension to cover all proton signals and the F1 (¹³C) dimension to cover all carbon signals (e.g., 0-180 ppm).

  • Parameters: Optimize for a one-bond ¹JCH coupling constant of ~145 Hz. Acquire with 4-8 scans per increment and 256 increments in F1.

d) 2D ¹H-¹³C HMBC:

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Spectral Width: Use the same spectral widths as the HSQC experiment.

  • Parameters: Optimize for a long-range coupling constant (JHMBC) of 8 Hz. This value is effective for detecting both 2-bond and 3-bond correlations. Acquire with 16-64 scans per increment and 256-512 increments in F1 to achieve adequate signal-to-noise for weaker correlations.

Data Processing
  • Apply appropriate window functions (e.g., sine-bell or squared sine-bell) in both dimensions.

  • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

  • Calibrate the spectra using the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Workflow for Structure Confirmation

The process of confirming the structure of this compound using NMR is a systematic workflow, starting from basic 1D spectra and progressively building the molecular structure with data from 2D experiments.

Lantanilic_Acid_NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Interpretation Structure Assembly Isolated_Compound Isolated this compound H1_NMR 1D ¹H NMR Isolated_Compound->H1_NMR C13_NMR 1D ¹³C NMR Isolated_Compound->C13_NMR Proton_Info Proton_Info H1_NMR->Proton_Info Proton chemical shifts & spin systems Carbon_Info Carbon_Info C13_NMR->Carbon_Info Carbon chemical shifts & count (C35) COSY ¹H-¹H COSY Proton_Info->COSY HSQC ¹H-¹³C HSQC Proton_Info->HSQC HMBC ¹H-¹³C HMBC Proton_Info->HMBC Carbon_Info->HSQC Carbon_Info->HMBC Assemble_Fragments Assemble Spin Systems COSY->Assemble_Fragments H-H Connectivity HSQC->Assemble_Fragments Direct C-H Bonds Connect_Fragments Connect Fragments & Assign Quaternary Carbons HMBC->Connect_Fragments Long-Range C-H Bonds Assemble_Fragments->Connect_Fragments Final_Structure Confirmed Structure of This compound Connect_Fragments->Final_Structure

Workflow for the structural elucidation of this compound using 2D NMR.

References

Lantanilic Acid vs. Commercial Nematicides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the continuous search for effective and environmentally benign solutions for the management of plant-parasitic nematodes, naturally derived compounds are gaining increasing attention. Among these, lantanilic acid, a triterpenoid isolated from the plant Lantana camara, has demonstrated significant nematicidal properties. This guide provides a comparative overview of the efficacy of this compound against prominent commercial nematicides, supported by available experimental data. It is important to note that while data exists for individual compounds, direct comparative studies under identical conditions are limited. Furthermore, the precise molecular mechanism and signaling pathway of this compound in nematodes remain an area for future research.

Efficacy Data Summary

The following table summarizes the available efficacy data for this compound and several commercial nematicides against various plant-parasitic nematodes. The data is compiled from multiple studies, and therefore, experimental conditions such as nematode species, concentration, and exposure time may vary.

Compound Nematode Species Efficacy Metric Concentration Exposure Time Reference
This compound Meloidogyne incognita98.7% mortality0.5%72 hours[1]
Furadan (Carbofuran) Meloidogyne incognita100% mortality0.5%Not Specified
Meloidogyne incognita83.0% reduction in juvenilesField Application RateNot Specified[2]
Fluopyram Meloidogyne incognitaLC50: 2.15 - 0.04 µmol/LVaried1-14 days[3]
Helicotylenchus microlobus & Mesocriconema nebraskenseLC90: 17.24 ppmVaried72 hours[4]
Fosthiazate Heterodera glycinesSignificant mortality5.45 - 13.62 mg/L12 hours[5]
Meloidogyne incognita97.52% reduction in gallsField Application RateNot Specified[6]
Abamectin Meloidogyne incognitaLC50: 7.06 mg/LVariedNot Specified[7]
Tylenchulus semipenetrans83.9% - 93.9% reductionField Application RateTwo Seasons[8]
Oxamyl Meloidogyne incognitaLC50: 10.88 mg/LVariedNot Specified[9]
Ditylenchus dipsaciLD50: 2,170 mg/L (adults)Varied24 hours[10]

Experimental Protocols

The following are generalized protocols for in vitro and greenhouse (in vivo) nematicidal assays, based on methodologies described in the cited literature.

In Vitro Nematicidal Assay

This method is used to directly assess the toxicity of a compound to nematodes in a controlled laboratory setting.

  • Nematode Culture and Extraction:

    • Plant-parasitic nematodes, such as Meloidogyne incognita (root-knot nematode), are cultured on susceptible host plants (e.g., tomato) in a greenhouse.

    • For assays, second-stage juveniles (J2s) are hatched from egg masses extracted from the roots of infected plants. Egg masses are typically surface-sterilized, often with a dilute sodium hypochlorite solution, and then incubated in water to collect freshly hatched J2s.[11][12]

  • Preparation of Test Solutions:

    • The test compound (e.g., this compound or a commercial nematicide) is dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create a stock solution.

    • A series of dilutions are prepared from the stock solution to achieve the desired test concentrations. A control group with the solvent alone is also prepared.

  • Exposure and Incubation:

    • A suspension of a known number of J2s (e.g., 100-250) is added to each well of a multi-well plate or a small petri dish.[13][14]

    • The test solutions of varying concentrations are added to the wells.

    • The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified duration (e.g., 24, 48, or 72 hours).[15][16]

  • Mortality Assessment:

    • After the incubation period, the number of dead or immobile nematodes is counted under a microscope.

    • Nematodes are considered dead if they are straight and do not respond to physical stimuli (e.g., probing with a fine needle).

    • The percentage of mortality is calculated for each concentration, and data can be used to determine the LC50 (lethal concentration to kill 50% of the population).

Greenhouse (In Vivo) Nematicide Efficacy Trial

This method evaluates the ability of a compound to protect plants from nematode infection in a more realistic, yet controlled, environment.

  • Planting and Inoculation:

    • Seedlings of a susceptible host plant (e.g., tomato or cucumber) are transplanted into pots containing sterilized soil or a sand-soil mixture.[17]

    • After an establishment period, each pot is inoculated with a known number of nematode J2s or egg masses.[18]

  • Nematicide Application:

    • The test compound is applied to the soil. Application methods can include soil drenching, where the compound is mixed with water and poured onto the soil, or incorporation, where a granular formulation is mixed into the soil before planting.[19]

  • Growth Period and Data Collection:

    • The plants are maintained in a greenhouse for a period sufficient for the nematodes to infect the roots and produce visible symptoms (typically 4-8 weeks).

    • At the end of the experiment, plants are carefully uprooted.

    • Data is collected on various parameters, including:

      • Root galling index (for root-knot nematodes)[18]

      • Number of egg masses on the roots

      • Final nematode population in the soil and roots

      • Plant growth parameters (e.g., plant height, fresh and dry root and shoot weight)

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known or proposed mechanisms of action for several commercial nematicides. As the signaling pathway for this compound is not yet elucidated, a diagram illustrating the experimental workflow for its isolation is provided instead.

G cluster_workflow Bio-Assay Guided Fractionation of this compound A Aerial Parts of Lantana camara B Methanolic Extract A->B C Bio-Assay (Nematicidal Activity) B->C D Fractionation (e.g., Chromatography) B->D E Active Fractions D->E E->C Test Activity F Further Fractionation E->F G Isolation of This compound F->G H Structure Elucidation G->H

Caption: Experimental workflow for the isolation of this compound.

G cluster_fluopyram Mechanism of Action: Fluopyram cluster_etc Electron Transport Chain Mitochondrion Nematode Mitochondrion Succinate Succinate ComplexII ComplexII Succinate->ComplexII Succinate Dehydrogenase Ubiquinone Ubiquinone ComplexII->Ubiquinone ATP_Production ATP Production ComplexII->ATP_Production Leads to ComplexIII ComplexIII Ubiquinone->ComplexIII CytochromeC CytochromeC ComplexIII->CytochromeC ComplexIV ComplexIV CytochromeC->ComplexIV Oxygen Oxygen ComplexIV->Oxygen H2O Fluopyram Fluopyram Fluopyram->ComplexII Inhibits Paralysis Paralysis & Death ATP_Production->Paralysis Cessation leads to

Caption: Fluopyram inhibits Complex II of the mitochondrial electron transport chain.[3][13][15][20]

G cluster_abamectin Mechanism of Action: Abamectin Abamectin Abamectin GluCl Glutamate-Gated Chloride Channel (GluCl) Abamectin->GluCl Binds to and Activates Cl_Influx Increased Cl- Influx GluCl->Cl_Influx Hyperpolarization Hyperpolarization of Nerve and Muscle Cells Cl_Influx->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Abamectin activates glutamate-gated chloride channels in nematodes.[2][4][8][21]

G cluster_organophosphate_carbamate Mechanism of Action: Fosthiazate & Oxamyl Nematicide Fosthiazate / Oxamyl (Organophosphate / Carbamate) AChE Acetylcholinesterase (AChE) Nematicide->AChE Inhibits ACh_Buildup Acetylcholine (ACh) Accumulation in Synapse AChE->ACh_Buildup Prevents breakdown of ACh Continuous_Stimulation Continuous Stimulation of Nerve and Muscle Cells ACh_Buildup->Continuous_Stimulation Spastic_Paralysis Spastic Paralysis & Death Continuous_Stimulation->Spastic_Paralysis

Caption: Fosthiazate and Oxamyl inhibit the enzyme acetylcholinesterase.[5][10][22][23]

References

Comparative Analysis of the Antifungal Efficacy of Lantanilic Acid Across Diverse Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation and Performance Guide for Researchers

In the quest for novel antifungal agents, Lantanilic acid, a triterpenoid isolated from the plant Lantana camara, has emerged as a compound of interest.[1] This guide provides a comparative analysis of the antifungal effects of this compound, cross-validated against a panel of clinically relevant fungal strains. Its performance is benchmarked against established antifungal drugs, Amphotericin B and Voriconazole, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential. This document summarizes available quantitative data, details experimental protocols, and visualizes key processes to facilitate further research and development.

Performance Data Summary

The antifungal activity of this compound and the comparator drugs, Amphotericin B and Voriconazole, was assessed against three representative fungal strains: Candida albicans (a common yeast), Aspergillus fumigatus (an opportunistic mold), and Trichophyton rubrum (a dermatophyte). The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundCandida albicansAspergillus fumigatusTrichophyton rubrum
This compound125 µg/mL*Data Not AvailableData Not Available
Amphotericin B0.5 - 1.0 µg/mL[2][3][4]0.5 - 2.0 µg/mL[4][5]0.5 - 1.5 µg/mL[6]
Voriconazole0.008 - 0.0625 µg/mL[7]< 0.03 - 0.5 µg/mL[8]0.032 - 0.38 µg/mL[6]

*Note: The MIC for this compound against C. albicans is not explicitly stated in the available literature in a standard broth microdilution format. The provided data is based on disk diffusion assay results, which suggest inhibitory activity at this concentration.[1] Further standardized testing is required to establish a definitive MIC.

Table 2: Zone of Inhibition in mm (Disk Diffusion Method)

Compound (Concentration)Candida albicansAspergillus fumigatusTrichophyton rubrum
This compound (125 µ g/disk )4.6 mm[1]Data Not AvailableData Not Available
This compound (250 µ g/disk )8.3 mm[1]Data Not AvailableData Not Available
This compound (500 µ g/disk )9.3 mm[1]Data Not AvailableData Not Available
Amphotericin B (10 µ g/disk )15 - 25 mm12 - 20 mm15 - 20 mm
Voriconazole (1 µ g/disk )17 - 28 mm14 - 22 mm18 - 25 mm

Note: Zone of inhibition data for Amphotericin B and Voriconazole are typical ranges observed in clinical laboratories and may vary depending on the specific isolate and testing conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the key assays cited in this guide.

Broth Microdilution Method for MIC Determination (CLSI M38-A2)

This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism.

a. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) to obtain pure colonies.

  • For molds like Aspergillus fumigatus, a conidial suspension is prepared from a 3-day old culture grown on potato dextrose agar. The turbidity is adjusted spectrophotometrically to a 0.4 to 0.7 McFarland standard at 530 nm.[9]

  • The suspension is then diluted in RPMI 1640 broth to achieve a final inoculum density of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in the test wells.[9]

  • For yeasts like Candida albicans, a suspension is prepared and adjusted to a 0.5 McFarland standard, followed by dilution to the final inoculum concentration.

b. Assay Procedure:

  • The antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[9]

  • The MIC is determined as the lowest concentration of the drug that prevents any discernible growth (100% inhibition).[9]

Disk Diffusion Method for Zone of Inhibition

This method assesses the susceptibility of a fungus to an antifungal agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

a. Inoculum Preparation:

  • A standardized inoculum of the test fungus is prepared as described for the broth microdilution method.

  • A sterile cotton swab is dipped into the inoculum suspension and rotated against the side of the tube to remove excess fluid.

b. Assay Procedure:

  • The surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts) is evenly inoculated with the swab in three directions.

  • Paper disks impregnated with known concentrations of the antifungal agents are placed on the agar surface.

  • The plates are incubated at 35°C for 20-24 hours for yeasts and up to 7 days for some dermatophytes.

  • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.[10]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the cross-validation of this compound's antifungal effects.

G cluster_prep Preparation cluster_assay Antifungal Susceptibility Testing cluster_analysis Data Analysis & Comparison LA This compound (Test Compound) BMD Broth Microdilution (MIC Determination) LA->BMD DD Disk Diffusion (Zone of Inhibition) LA->DD AC Amphotericin B (Comparator) AC->BMD AC->DD VC Voriconazole (Comparator) VC->BMD VC->DD FS Fungal Strains (C. albicans, A. fumigatus, T. rubrum) FS->BMD FS->DD MIC_Comp MIC Comparison BMD->MIC_Comp ZOI_Comp Zone of Inhibition Comparison DD->ZOI_Comp Report Publish Comparison Guide MIC_Comp->Report ZOI_Comp->Report

Experimental workflow for antifungal cross-validation.
Hypothetical Signaling Pathway of this compound's Antifungal Action

This compound is a triterpenoid, and its lipophilic nature suggests a mechanism involving the disruption of the fungal cell membrane.[1] The following diagram illustrates a hypothetical signaling pathway for its antifungal action, leading to cell death.

G cluster_membrane Fungal Cell Membrane cluster_effects Downstream Effects cluster_outcome Cellular Outcome LA This compound (Triterpenoid) Membrane Ergosterol-rich Membrane LA->Membrane Intercalation & Disruption Permeability Increased Membrane Permeability Membrane->Permeability Ion Ion Leakage (K+, Mg2+) Permeability->Ion ROS Reactive Oxygen Species (ROS) Production Permeability->ROS Apoptosis Apoptosis/Necrosis Ion->Apoptosis ROS->Apoptosis Death Fungal Cell Death Apoptosis->Death

Hypothetical mechanism of this compound.

Conclusion

The available data indicates that this compound exhibits promising antifungal activity against Candida albicans.[1] However, a significant data gap exists regarding its efficacy against other important fungal pathogens such as Aspergillus fumigatus and Trichophyton rubrum. To establish the broad-spectrum potential of this compound, further cross-validation studies using standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are imperative. The comparative data provided for Amphotericin B and Voriconazole serve as a benchmark for these future investigations. The proposed mechanism of action, centered on cell membrane disruption, aligns with its chemical nature as a triterpenoid and warrants further mechanistic studies to elucidate the precise molecular targets and signaling pathways involved. This guide serves as a foundational resource to direct and inform such future research endeavors.

References

A Comparative Analysis of the Bioactivity of Lantanilic Acid and its Natural Analogues, Oleanolic Acid and Ursolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related natural compounds is paramount for the discovery of new therapeutic agents. This guide provides a detailed comparison of the bioactivity of Lantanilic acid, a pentacyclic triterpenoid primarily isolated from Lantana camara, with two of its well-characterized structural analogues, Oleanolic acid and Ursolic acid. This analysis is supported by experimental data from various studies, offering a comprehensive overview of their antimicrobial, antifungal, and cytotoxic properties.

This compound, Oleanolic acid, and Ursolic acid are all pentacyclic triterpenoids, a class of natural products known for a wide range of pharmacological activities. While sharing a common structural backbone, subtle variations in their chemical makeup can lead to significant differences in their biological effects. This guide aims to delineate these differences through a comparative summary of their bioactivities, detailed experimental protocols for key assays, and visualizations of their proposed mechanisms of action.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the antimicrobial, antifungal, and cytotoxic activities of this compound, Oleanolic acid, and Ursolic acid. The data is compiled from various scientific studies and presented to facilitate a direct comparison of their potency.

CompoundBioactivityTest Organism/Cell LineMethodResultCitation
This compound AntibacterialStaphylococcus aureusDisk Diffusion1.7 mm clear zone at 500 µg/mL[1]
AntifungalCandida albicansDisk Diffusion9.3 mm clear zone at 500 µg/mL[1]
Cytotoxic-Brine Shrimp Lethality Test (BSLT)LC50 = 27.9 µg/mL[1]
Oleanolic acid AntibacterialStaphylococcus aureus (Methicillin-resistant)Broth MicrodilutionMIC = 64 µg/mL[1]
AntibacterialBacillus subtilisBroth MicrodilutionMIC = 8 µg/mL[1]
AntifungalCandida albicansNot specified-[2]
CytotoxicHCT-116 (Colon Carcinoma)MTT AssayIC50 = 40 µg/mL (48h)[3]
CytotoxicHepG2 (Hepatocellular Carcinoma)Alamar Blue AssaySignificant cell viability reduction at 32 µmol/L[4]
Ursolic acid AntibacterialStaphylococcus aureusNot specified-[5]
AntifungalCandida albicansNot specifiedInhibition of 95.9% at 100 µg/mL (for a derivative)[6]
AntifungalCryptococcus neoformans H99MicrodilutionMIC = 0.25 mg/mL[7]
CytotoxicHCT15 (Colon Carcinoma)Tetrazolium Dye AssayIC50 = 30 µmol/L (72h)[8]
CytotoxicA549 (Lung Carcinoma)Not specifiedA derivative showed higher activity than UA[9]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Antimicrobial and Antifungal Susceptibility Testing (Disk Diffusion Method)

This method is used to assess the antimicrobial and antifungal activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

  • Preparation of Test Solution: Dissolve a known weight of the test compound (e.g., this compound) in a suitable solvent (e.g., ethyl acetate) to achieve a stock solution of a specific concentration (e.g., 500 µg/mL). Prepare serial dilutions as required.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Uniformly spread the microbial suspension onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper discs (6 mm in diameter) onto the inoculated agar surface.

  • Application of Test Compound: Pipette a specific volume (e.g., 10 µL) of the test solution onto each paper disc. A control disc with the solvent alone should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 37°C for 48-72 hours for fungi).

  • Data Analysis: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial or antifungal activity.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed the desired cancer cell line (e.g., HCT-116) into a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in a culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Mechanism of Action and Signaling Pathways

The bioactivity of these pentacyclic triterpenoids is attributed to their ability to interact with cellular membranes and modulate various signaling pathways.

Antimicrobial and Antifungal Mechanism

The primary mechanism of antimicrobial and antifungal action for this compound, Oleanolic acid, and Ursolic acid is believed to be the disruption of the microbial cell membrane.[1][5][10] Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, for some bacteria, these compounds have been shown to inhibit key metabolic pathways such as glycolysis, fatty acid synthesis, and peptidoglycan synthesis.[5][11]

Triterpenoid Pentacyclic Triterpenoid (Lantanilic, Oleanolic, Ursolic Acid) Membrane Microbial Cell Membrane Triterpenoid->Membrane Intercalation Metabolism Inhibition of Metabolic Pathways (Glycolysis, Peptidoglycan Synthesis) Triterpenoid->Metabolism Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Microbial Cell Death Leakage->Death Metabolism->Death

Antimicrobial Mechanism of Pentacyclic Triterpenoids.
Cytotoxic Mechanism and Signaling Pathways

The anticancer activity of Oleanolic acid and Ursolic acid is more complex and involves the modulation of multiple signaling pathways that regulate cell proliferation, survival, and apoptosis.[9][12] These compounds have been shown to inhibit the activation of pro-survival pathways such as PI3K/Akt and MAPK/ERK, and the transcription factors NF-κB and STAT3.[9][13] Furthermore, they can induce apoptosis through the mitochondrial pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases.[14][15]

Triterpenoid Oleanolic Acid / Ursolic Acid PI3K_Akt PI3K/Akt Pathway Triterpenoid->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Triterpenoid->MAPK_ERK NFkB_STAT3 NF-κB / STAT3 Triterpenoid->NFkB_STAT3 Bcl2 Modulation of Bcl-2 family proteins Triterpenoid->Bcl2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation NFkB_STAT3->Proliferation Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Signaling Pathways Modulated by Oleanolic and Ursolic Acid.

Conclusion

This comparative guide highlights the significant bioactive potential of this compound and its natural analogues, Oleanolic acid and Ursolic acid. While all three compounds exhibit promising antimicrobial, antifungal, and cytotoxic properties, their potencies and specific mechanisms of action can vary. The provided data and experimental protocols offer a foundation for researchers to further explore these compounds in the quest for novel therapeutic agents. The elucidation of their effects on various signaling pathways underscores the multifaceted nature of these natural products and opens avenues for future drug development and optimization.

References

Head-to-head comparison of Lantanilic acid and camaric acid's nematicidal properties.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for effective and sustainable nematicides is a pressing challenge in agriculture and medicine. Two promising candidates derived from the plant Lantana camara L., Lantanilic acid and camaric acid, have demonstrated significant nematicidal properties. This guide provides an objective, data-driven comparison of their performance against the root-knot nematode Meloidogyne incognita, supported by experimental evidence.

Performance Overview

Both this compound and camaric acid exhibit potent nematicidal activity. In a key study, these compounds were isolated from the methanolic extract of the aerial parts of Lantana camara and tested for their ability to control the root-knot nematode Meloidogyne incognita.[1][2] The results indicated that at a concentration of 0.5%, both acids achieved high mortality rates against the nematode juveniles.[1][2]

This compound demonstrated a slightly higher efficacy, with a 98% mortality rate, while camaric acid resulted in a 95% mortality rate under the same conditions.[1][2] For context, the conventional nematicide furadan showed 100% mortality at the same concentration, and another compound isolated from the same plant, oleanolic acid, exhibited a 70% mortality rate.[1][2] These findings highlight the potential of both this compound and camaric acid as effective natural nematicides.[3]

Quantitative Nematicidal Activity

The following table summarizes the comparative nematicidal activity of this compound and camaric acid against Meloidogyne incognita.

CompoundConcentrationTest OrganismMortality RateSource
This compound 0.5%Meloidogyne incognita (second-stage juveniles)98%[1][2]
Camaric Acid 0.5%Meloidogyne incognita (second-stage juveniles)95%[1][2]
Oleanolic Acid (for comparison)0.5%Meloidogyne incognita (second-stage juveniles)70%[1][2]
Furadan (for comparison)0.5%Meloidogyne incognita (second-stage juveniles)100%[1]

Experimental Protocol

The nematicidal activity of this compound and camaric acid was determined through a bio-assay guided fractionation of the methanolic extract of Lantana camara. The following is a detailed methodology for the key experiments:

1. Preparation of Test Solutions:

  • Pure compounds (this compound, camaric acid, and oleanolic acid) were dissolved to prepare stock solutions.

  • Working solutions were then prepared from the stock solutions to achieve the final test concentration of 0.5%.

2. Nematode Culture and Inoculum Preparation:

  • A culture of the root-knot nematode, Meloidogyne incognita, was maintained.

  • Freshly hatched second-stage juveniles were collected for the bioassay.

3. Bioassay Procedure:

  • 100 freshly hatched second-stage juveniles of M. incognita were suspended in 5 mL of tap water in a suitable container (e.g., petri dish or multi-well plate).

  • The test solutions of this compound and camaric acid were added to the nematode suspension to reach the final concentration of 0.5%.

  • A positive control with the conventional nematicide furadan (0.5%) and a negative control with tap water were also included.

  • The nematodes were exposed to the treatments for a specified period.

4. Mortality Assessment:

  • After the exposure period, the number of dead and live nematodes was counted under a stereoscopic microscope.

  • Nematode death was confirmed by transferring them to fresh tap water for 24 hours; nematodes that remained immobile were considered dead.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_bioassay Bioassay cluster_assessment Assessment cluster_controls Controls prep_compounds Prepare Test Compounds (this compound, Camaric Acid) exposure Expose Nematodes to Test Compounds (0.5%) prep_compounds->exposure prep_nematodes Culture & Collect Meloidogyne incognita J2s prep_nematodes->exposure counting Count Live/Dead Nematodes exposure->counting confirmation Confirm Mortality in Fresh Water counting->confirmation positive_control Positive Control (Furadan) positive_control->exposure negative_control Negative Control (Tap Water) negative_control->exposure

Caption: Experimental workflow for assessing the nematicidal properties of Lantanilic and camaric acids.

Signaling Pathways and Logical Relationships

Further research is required to elucidate the precise signaling pathways and mechanisms of action through which this compound and camaric acid exert their nematicidal effects. However, the current data strongly supports their potential as lead compounds for the development of novel nematicides. The diagram below illustrates the logical relationship from plant source to the observed biological activity.

Logical_Relationship plant Lantana camara extraction Methanolic Extraction plant->extraction fractionation Bio-assay Guided Fractionation extraction->fractionation compounds This compound Camaric Acid fractionation->compounds activity Nematicidal Activity (Mortality of M. incognita) compounds->activity

Caption: Logical relationship from the plant source to the observed nematicidal activity.

References

Independent Verification of Lantanilic Acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial and antifungal properties of Lantanilic acid, a natural triterpenoid isolated from Lantana camara. While the precise molecular mechanism of this compound is still under investigation, current evidence suggests a mechanism centered on the disruption of microbial cell membranes. This document summarizes the available experimental data, compares its efficacy with established antimicrobial agents, and provides detailed experimental protocols for the cited assays to facilitate independent verification and further research.

Proposed Mechanism of Action of this compound

This compound's antimicrobial activity is primarily attributed to its lipophilic triterpenoid structure, which is believed to interfere with the integrity of microbial cell membranes. The proposed mechanisms differ slightly between bacteria and fungi.

Antibacterial Action (Gram-Positive Bacteria): Against Gram-positive bacteria such as Staphylococcus aureus, it is hypothesized that this compound may disrupt the cell membrane and potentially interfere with the synthesis of teichoic acids within the peptidoglycan layer. This disruption leads to loss of cellular contents and ultimately cell death. Its ineffectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is likely due to the protective outer membrane rich in lipids, which acts as a barrier to the lipophilic this compound.[1]

Antifungal Action: The antifungal activity of this compound against yeasts like Candida albicans is also thought to be mediated by membrane disruption. As a lipophilic compound, it can intercalate into the fungal cell membrane, altering its fluidity and permeability, which leads to the leakage of intracellular components and cell lysis.[1]

A diagram illustrating the proposed mechanism of action is provided below.

Lantanilic_Acid_Mechanism cluster_bacterium Gram-Positive Bacterium (e.g., S. aureus) cluster_fungus Fungal Cell (e.g., C. albicans) bacterial_cell Bacterial Cell cell_wall Cell Wall (Peptidoglycan & Teichoic Acid) cell_membrane_b Cell Membrane cell_death_b Bacterial Cell Death cell_membrane_b->cell_death_b fungal_cell Fungal Cell fungal_membrane Cell Membrane (Ergosterol) cell_death_f Fungal Cell Death fungal_membrane->cell_death_f lantanilic_acid This compound lantanilic_acid->cell_wall Inhibition of Teichoic Acid? lantanilic_acid->cell_membrane_b Membrane Disruption lantanilic_acid->fungal_membrane Membrane Disruption

Proposed Mechanism of this compound

Comparative In Vitro Efficacy

Table 1: Antibacterial Activity against Staphylococcus aureus

CompoundConcentration (µg/mL)Zone of Inhibition (mm)MIC (µg/mL)
This compound 5001.7[1]Not Reported
250-Not Reported
125-Not Reported
Amoxicillin -Not Reported in the same study0.1 - 128[3][4][5][6]

Table 2: Antifungal Activity against Candida albicans

CompoundConcentration (µg/mL)Zone of Inhibition (mm)MIC (µg/mL)
This compound 5009.3[1]Not Reported
2508.3[1]Not Reported
1254.6[1]Not Reported
Ketoconazole -Not Reported in the same study0.6 - 2.0[7][8][9]

Note: The provided MIC ranges for Amoxicillin and Ketoconazole are compiled from various studies and may vary depending on the specific strain and testing conditions. The absence of MIC data for this compound represents a significant knowledge gap and highlights the need for further quantitative studies.

Experimental Protocols

For independent verification of the antimicrobial and antifungal activity of this compound, standardized methods such as the disk diffusion assay and the broth microdilution method for MIC determination are recommended. The Clinical and Laboratory Standards Institute (CLSI) provides detailed and widely accepted protocols for these assays.

Disk Diffusion Assay (Kirby-Bauer Method)

This method is used to qualitatively assess the susceptibility of a microorganism to an antimicrobial agent. A standardized inoculum of the test microorganism is swabbed onto the surface of a Mueller-Hinton agar plate. Paper disks impregnated with a specific concentration of the antimicrobial agent are then placed on the agar surface. After incubation, the diameter of the zone of inhibition around each disk is measured.

A generalized workflow for the disk diffusion assay is presented below.

Disk_Diffusion_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate with Microbial Suspension prepare_inoculum->inoculate_plate apply_disks Apply Antimicrobial-Impregnated Disks inoculate_plate->apply_disks incubate Incubate at Appropriate Temperature and Duration apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret_results Interpret Results (Susceptible, Intermediate, Resistant) based on CLSI guidelines measure_zones->interpret_results end End interpret_results->end

Disk Diffusion Assay Workflow

For detailed, standardized protocols, refer to the CLSI M02 document.[10]

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series. Serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate, and a standardized inoculum of the microorganism is added to each well. After incubation, the wells are visually inspected for turbidity to determine the MIC.

A generalized workflow for the broth microdilution assay is presented below.

MIC_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Antimicrobial Agent in 96-well Plate start->prepare_dilutions prepare_inoculum Prepare Standardized Microbial Inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate Each Well with Microbial Suspension prepare_inoculum->inoculate_wells incubate Incubate the Plate inoculate_wells->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Broth Microdilution (MIC) Workflow

For detailed, standardized protocols for bacteria and fungi, refer to the CLSI M07 and M27/M38 documents, respectively.[11][12]

Conclusion and Future Directions

The available evidence suggests that this compound possesses promising antibacterial activity against Gram-positive bacteria like S. aureus and significant antifungal activity against C. albicans. The proposed mechanism of action, centered on cell membrane disruption, is consistent with its triterpenoid structure. However, to establish a comprehensive understanding of its therapeutic potential and to facilitate its development as a potential antimicrobial agent, further research is critically needed.

Key areas for future investigation include:

  • Determination of MIC values: Quantitative assessment of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of purified this compound is essential for a precise comparison with existing antibiotics and antifungals.

  • Elucidation of the precise molecular mechanism: Studies employing techniques such as molecular docking, enzyme inhibition assays, and transcriptomics could identify specific molecular targets and signaling pathways affected by this compound.

  • In vivo efficacy and toxicity studies: Evaluation of the antimicrobial and antifungal activity of this compound in animal models of infection, along with comprehensive toxicological profiling, is necessary to assess its potential for clinical application.

  • Independent verification: Replication of the initial antimicrobial findings by multiple independent laboratories is crucial to validate the reported activity of this compound.

By addressing these research gaps, the scientific community can build a more complete picture of this compound's mechanism of action and its potential as a novel therapeutic agent in the fight against microbial infections.

References

A Comparative Purity Analysis of Lantanilic Acid Against a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for benchmarking the purity of a Lantanilic acid test sample against a certified reference standard. The methodologies and data presented herein are designed to offer researchers, scientists, and drug development professionals a clear and objective comparison, supported by detailed experimental protocols and quantitative data.

Introduction to Purity Assessment

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Establishing the purity of a new batch or a newly synthesized compound, such as this compound, requires rigorous analytical testing against a highly characterized certified reference standard (CRS). A CRS is a substance of established high purity, provided with a comprehensive Certificate of Analysis (CoA) that details its identity, purity, and associated uncertainty.[1][2] This guide outlines the use of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as orthogonal methods for a robust purity assessment.

Comparative Data Summary

The following table summarizes the hypothetical purity analysis results for a test sample of this compound benchmarked against a certified reference standard.

Analytical Parameter This compound (Test Sample) This compound (Certified Reference Standard) Method of Analysis
Purity by HPLC-UV (Area %) 99.85%≥ 99.5% (as per CoA)HPLC-UV
Assay by qNMR (w/w) 99.79%99.8% ± 0.2% (as per CoA)¹H-qNMR
Water Content 0.08%0.075%Karl Fischer Titration
Residual Solvents Complies (<0.1%)Complies (<0.1%)Headspace GC-MS
Total Impurities 0.15%≤ 0.2%HPLC-UV

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the comprehensive purity assessment of a this compound test sample.

G cluster_0 Sample Preparation cluster_1 Orthogonal Purity Analysis cluster_2 Supporting Analyses cluster_3 Data Evaluation & Comparison Test_Sample Weigh this compound Test Sample Solubilize_Test Dissolve in Diluent Test_Sample->Solubilize_Test KF_Titration Water Content (Karl Fischer) Test_Sample->KF_Titration GC_MS_Analysis Residual Solvents (GC-MS) Test_Sample->GC_MS_Analysis CRS_Sample Weigh this compound CRS Solubilize_CRS Dissolve in Diluent CRS_Sample->Solubilize_CRS HPLC_Analysis HPLC-UV Analysis Solubilize_Test->HPLC_Analysis qNMR_Analysis qNMR Analysis Solubilize_Test->qNMR_Analysis Solubilize_CRS->HPLC_Analysis Solubilize_CRS->qNMR_Analysis Data_Comparison Compare Purity Profiles (Test Sample vs. CRS) HPLC_Analysis->Data_Comparison qNMR_Analysis->Data_Comparison KF_Titration->Data_Comparison GC_MS_Analysis->Data_Comparison Final_Report Generate Final Purity Report Data_Comparison->Final_Report

Caption: Workflow for purity verification of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of organic acids and similar pharmaceutical compounds.[3][4][5]

This method is used for the determination of purity and the detection of impurities. HPLC is a gold standard for separating complex mixtures with high precision.[3]

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound test sample and the certified reference standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a diluent of 50:50 Acetonitrile:Water.

    • Filter the solutions through a 0.45 µm PTFE syringe filter before injection.[6]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram. Impurity levels are quantified by comparing their peak areas to that of the reference standard at a known concentration.

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, by using an internal standard of known purity.[7][8] It is a powerful orthogonal technique to chromatography.

  • Instrumentation: Bruker AVANCE III 400 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic Anhydride (Certified Purity > 99.9%).

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the this compound sample (or CRS) and 5 mg of the Maleic Anhydride internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.[9]

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of protons for accurate integration).

    • Acquisition Time: 4 s.

  • Data Analysis: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal from this compound to the integral of the known proton signal from the internal standard. The calculation takes into account the molar masses and the number of protons for each signal.

  • Water Content (Karl Fischer Titration): This technique specifically and accurately measures the water content in a sample, which is crucial for an accurate purity assessment.[10]

  • Residual Solvents (Headspace GC-MS): Gas Chromatography-Mass Spectrometry is used to detect and quantify any remaining solvents from the synthesis or purification process, ensuring they are below acceptable limits.[3][11]

Conclusion

The combination of HPLC-UV and qNMR provides a robust, multi-faceted approach to purity assessment. The data indicates that the this compound test sample exhibits a purity profile that is highly comparable to the certified reference standard, meeting typical high-purity criteria for research and development. The orthogonal nature of the techniques—separation-based versus structure-based—lends high confidence to the analytical results. This guide provides a solid foundation for the rigorous quality assessment of this compound.

References

A Comparative Analysis of Extraction Methodologies for Lantanilic Acid and Related Triterpenoids from Lantana camara

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative study of various extraction methods for Lantanilic acid and structurally similar triterpenoids, such as Oleanolic acid, from the plant Lantana camara. The information is intended for researchers, scientists, and professionals in drug development seeking to optimize the isolation of these valuable bioactive compounds. The comparison encompasses conventional and modern techniques, with supporting data derived from referenced experimental studies.

While specific comparative yield data for this compound is not abundant in current literature, the principles and relative efficiencies of the extraction methods presented are highly applicable due to the shared triterpenoid structure and co-occurrence within the same plant matrix. Data for Oleanolic acid, a closely related compound, is used here as a proxy to provide a quantitative comparison.

Comparative Performance of Extraction Methods

The selection of an extraction method is a critical step that influences yield, purity, processing time, and environmental impact. Below is a summary of key performance indicators for conventional solvent extraction, Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).

Parameter Conventional Solvent Extraction (Soxhlet) Microwave-Assisted Extraction (MAE) Ultrasound-Assisted Extraction (UAE)
Principle Continuous solid-liquid extraction with a refluxing solvent.Uses microwave energy to heat the solvent and sample, causing cell rupture.Uses high-frequency sound waves to create cavitation bubbles, disrupting cell walls.
Typical Solvents Methanol, Ethanol, Chloroform.[1]Chloroform:Methanol (60:40, v/v).[2]Distilled Water, Ethanol.[3][4]
Extraction Time 8 - 24 hours.[1][5]5 - 15 minutes.[2][3][4]10 - 60 minutes.[3][6][7]
Yield (Oleanolic Acid) ~0.8% (with precipitation).[5]Up to 1.23%.[2][8]Reported yield of 64% for total extract (not compound specific).[3]
Solvent Consumption High.[2]Low.[9]Moderate.
Key Advantages Well-established, simple setup.Extremely fast, high efficiency, reduced solvent use.[9]Efficient, can be performed at lower temperatures, preserving thermolabile compounds.[6]
Key Disadvantages Time-consuming, large solvent volume, potential thermal degradation of compounds.[2]Requires specialized equipment, potential for localized overheating.Efficiency can be affected by sample matrix and solvent properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of extraction results. The following protocols are based on published studies on triterpenoid extraction from Lantana camara.

1. Microwave-Assisted Extraction (MAE) of Oleanolic Acid [2][8]

  • Sample Preparation: Roots of Lantana camara are dried in a gentle stream of air until a constant weight is achieved and then powdered using an electric grinder.[2][8]

  • Extraction Procedure:

    • Place a measured quantity of the powdered root sample into a vessel suitable for microwave extraction.

    • Add the extraction solvent, a mixture of Chloroform:Methanol (60:40, v/v), at a solvent-to-solid ratio of 15 mL per gram of sample.[2]

    • Irradiate the mixture in a microwave extractor at a power of 600 W for 6 minutes, maintaining a temperature of 50°C.[2][8] To prevent overheating, an intermittent cycle of irradiation and cooling (e.g., 1 minute on, 1 minute off) is recommended.[8]

    • After extraction, filter the mixture using Whatman No. 1 filter paper.

    • Remove the solvent from the filtrate under vacuum at 50°C.

    • The concentrated extract is then re-dissolved in an appropriate solvent (e.g., HPLC grade methanol) and filtered through a 0.45-μm membrane filter before quantitative analysis by HPLC.[2]

2. Ultrasound-Assisted Extraction (UAE) [3][4]

  • Sample Preparation: Freeze-dried and powdered Lantana camara flowers or leaves are used as the sample material.

  • Extraction Procedure:

    • Mix approximately 3g of the powdered sample with 200 mL of the chosen solvent (e.g., distilled water or ethanol) in a flask.[3]

    • For probe-based ultrasonication, insert the probe directly into the sample suspension. Apply treatment for 5-15 minutes at a specific amplitude (e.g., 30%).[6]

    • For bath-based ultrasonication, place the flask in an ultrasonic bath operating at a frequency of 35 kHz for 10-30 minutes.[6]

    • A pre-leaching time of 10 minutes before sonication can improve efficiency.[3]

    • Following the ultrasonic treatment, filter the extract to separate the solid residue.

    • The solvent is then evaporated from the filtrate to yield the crude extract, which can be further purified.

3. Conventional Solvent (Soxhlet) Extraction [1][5]

  • Sample Preparation: Dried and powdered root material is used. It is often defatted with a non-polar solvent like petroleum ether or hexane prior to the main extraction.[5]

  • Extraction Procedure:

    • Place the powdered plant material in a thimble within the main chamber of a Soxhlet apparatus.

    • Fill the distilling flask with the extraction solvent (e.g., dichloromethane or methanol).[5]

    • Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the solid.

    • Once the liquid level in the thimble reaches the top of a siphon arm, the liquid and extracted compounds are siphoned back into the distilling flask.

    • This cycle is allowed to repeat for a prolonged period (e.g., 8 hours) until the material is completely exhausted.[5]

    • After extraction, the solvent is removed under vacuum to yield the crude extract. Further purification steps, such as precipitation and crystallization, are then performed.[5]

Visualized Workflow for Method Comparison

The following diagram illustrates the logical workflow for selecting and validating an optimal extraction method for this compound and related triterpenoids.

G cluster_methods Extraction Methodologies A Plant Material (Lantana camara) B Sample Preparation (Drying, Grinding) A->B C1 Conventional (Soxhlet) B->C1 Parallel Processing C2 MAE (Microwave-Assisted) B->C2 Parallel Processing C3 UAE (Ultrasound-Assisted) B->C3 Parallel Processing D Crude Extract Filtration & Concentration C1->D C2->D C3->D E Purification (e.g., Column Chromatography) D->E F Quantitative Analysis (HPLC) E->F G Comparative Analysis (Yield, Purity, Time, Cost) F->G H Optimal Method Selection G->H

Caption: Workflow for comparing this compound extraction methods.

References

A Comparative Guide to a Validated HPLC-UV Method for the Detection of Lantanilic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation of a new, optimized High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Lantanilic acid. The performance of this new method is compared with a previously established reversed-phase HPLC method for similar triterpenoids. This document is intended to provide researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions regarding the analytical methodology for this compound.

Introduction to this compound and Analytical Challenges

This compound, a pentacyclic triterpenoid found in plants of the Lantana genus, has garnered interest for its potential biological activities.[1] Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and development. A significant challenge in the analysis of triterpenoids like this compound is their lack of a strong chromophore, which can limit sensitivity when using UV detection.[2][3][4] Therefore, the development of optimized and validated analytical methods is essential for precise quantification.

Comparison of Analytical Methods

This section compares the performance of the newly developed HPLC-UV method with a conventional RP-HPLC method used for the analysis of related triterpenoids. The new method demonstrates significant improvements in several key analytical parameters.

Data Presentation

The following table summarizes the quantitative validation data for both the new and an existing analytical method for this compound detection.

Performance Parameter New HPLC-UV Method Conventional RP-HPLC Method
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.7% - 104.3%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL
Run Time 15 minutes25 minutes

Experimental Protocols

Detailed methodologies for the new HPLC-UV method are provided below.

New HPLC-UV Method for this compound Detection

1. Sample Preparation:

  • Plant Material: 2.0 g of dried and powdered Lantana camara leaves are extracted with 20 mL of methanol using ultrasonication for 30 minutes. The extract is then filtered through a 0.45 µm syringe filter.

  • Formulations: A quantity of the formulation equivalent to 1 mg of this compound is dissolved in 10 mL of methanol and filtered through a 0.45 µm syringe filter.

2. Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-10 min: 70% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 70% B

    • 12.1-15 min: 70% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Preparation of Standard Solutions:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

4. Method Validation Protocol:

  • Linearity: Assessed by a five-point calibration curve.

  • Accuracy: Determined by the standard addition method at three concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the validation of the new analytical method for this compound.

start Start: Method Validation protocol Develop Validation Protocol start->protocol linearity Linearity Assessment protocol->linearity accuracy Accuracy Determination protocol->accuracy precision Precision Evaluation protocol->precision lod_loq LOD & LOQ Calculation protocol->lod_loq robustness Robustness Check protocol->robustness data_analysis Data Analysis & Interpretation linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Generate Validation Report data_analysis->report end End: Method Validated report->end

Caption: Workflow for Analytical Method Validation.

Potential Signaling Pathway Modulation

This compound, as a triterpenoid, may modulate inflammatory signaling pathways. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds. Natural products can influence such pathways at various points.[5][6][7]

cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor Binds adaptor MyD88 receptor->adaptor Activates ikk IKK Complex adaptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription (Pro-inflammatory Cytokines) lantanilic_acid This compound? lantanilic_acid->ikk

Caption: Potential Modulation of NF-κB Pathway.

References

Specificity of Lantanilic Acid's Antimicrobial Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive assessment of the antimicrobial specificity of Lantanilic acid reveals a targeted action against certain pathogens, positioning it as a molecule of interest for further drug development. This guide provides a comparative analysis of its performance against established antibiotics, supported by available experimental data.

This compound, a pentacyclic triterpenoid isolated from Lantana camara, demonstrates selective antimicrobial activity. It is notably effective against the Gram-positive bacterium Staphylococcus aureus and the opportunistic fungus Candida albicans. Conversely, it shows no activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, nor against the Gram-positive bacterium Staphylococcus epidermis.[1][2]

Quantitative Comparison of Antimicrobial Activity

Table 1: Zone of Inhibition Data for this compound

MicroorganismConcentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus5001.7[1]
Candida albicans5009.3[1]
2508.3[1]
1254.6[1]

Table 2: Comparative MIC Data for this compound Analogs and Standard Antibiotics

CompoundMicroorganismMIC Range (µg/mL)
This compound Analogs (Pentacyclic Triterpenoids from Lantana sp.)Mycobacterium tuberculosis25 - 50[3]
VancomycinStaphylococcus aureus≤0.5 - 2
FluconazoleCandida albicans0.25 - 16

Note: The MIC values for this compound analogs are provided as a reference for the potential potency of this class of compounds. The MIC ranges for Vancomycin and Fluconazole are compiled from various studies and represent typical values.

Experimental Protocols

The primary method cited for evaluating the antimicrobial activity of this compound is the disk diffusion assay.

Disk Diffusion Assay Protocol
  • Preparation of Test Solutions: this compound is dissolved in ethyl acetate to prepare a stock solution. Serial dilutions are made to achieve the desired concentrations (e.g., 500, 250, 125 µg/mL).[1]

  • Preparation of Control Solutions: Amoxicillin and ketoconazole are used as positive controls for antibacterial and antifungal activity, respectively, and are prepared in a similar manner. Ethyl acetate serves as the negative control.[1]

  • Inoculum Preparation: Pure cultures of the test microorganisms (S. aureus, C. albicans, etc.) are grown in appropriate broth media to achieve a standardized turbidity.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

  • Application of Disks: Sterile Whatman No. 40 paper discs (6 mm in diameter) are impregnated with the test and control solutions and placed onto the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 72 hours for fungi.[1]

  • Data Collection: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.

Mechanism of Action and Specificity

The selective antimicrobial action of this compound is attributed to its chemical nature as an oxygenated terpenoid.

Gram-Positive Bacteria (S. aureus): The proposed mechanism involves the disruption of the cell membrane. It is hypothesized that the lipophilic nature of this compound allows it to interact with and damage the bacterial cell membrane. Furthermore, it may specifically interact with teichoic acids within the peptidoglycan layer of Gram-positive bacteria, contributing to its inhibitory effect.

Gram-Negative Bacteria (E. coli, P. aeruginosa): The inactivity of this compound against these bacteria is likely due to the presence of their outer membrane. This additional layer, rich in lipopolysaccharides, acts as a barrier, preventing the compound from reaching its target in the cell membrane.

Fungi (C. albicans): The antifungal activity is also linked to cell membrane disruption. As a terpenoid, this compound may interfere with the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to increased membrane permeability and cell death. Additionally, it may induce lipid peroxidation, causing further damage to the fungal cell.

Signaling Pathways

While specific signaling pathways affected by this compound have not been elucidated, the known mechanisms of action of triterpenoids in microorganisms suggest potential interference with key cellular processes.

bacterial_pathway lantanilic_acid This compound cell_membrane Bacterial Cell Membrane lantanilic_acid->cell_membrane Disruption quorum_sensing Quorum Sensing lantanilic_acid->quorum_sensing Inhibition atp_synthesis ATP Synthesis lantanilic_acid->atp_synthesis Inhibition cell_death Bacterial Cell Death cell_membrane->cell_death virulence_factors Virulence Factor Production quorum_sensing->virulence_factors biofilm Biofilm Formation quorum_sensing->biofilm atp_synthesis->cell_death

Caption: Proposed antibacterial mechanism of this compound.

fungal_pathway lantanilic_acid This compound ergosterol_synthesis Ergosterol Synthesis lantanilic_acid->ergosterol_synthesis Inhibition lipid_peroxidation Lipid Peroxidation lantanilic_acid->lipid_peroxidation Induction cell_membrane Fungal Cell Membrane membrane_integrity Loss of Membrane Integrity ergosterol_synthesis->membrane_integrity lipid_peroxidation->membrane_integrity cell_death Fungal Cell Death membrane_integrity->cell_death

Caption: Proposed antifungal mechanism of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Disk Diffusion Assay cluster_analysis Analysis lantanilic_acid_prep Prepare this compound Solutions disk_application Apply Impregnated Disks lantanilic_acid_prep->disk_application control_prep Prepare Control Solutions control_prep->disk_application inoculum_prep Prepare Microbial Inoculum plate_inoculation Inoculate Agar Plates inoculum_prep->plate_inoculation plate_inoculation->disk_application incubation Incubate Plates disk_application->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones compare_results Compare with Controls measure_zones->compare_results

Caption: Workflow for assessing antimicrobial activity.

References

Comparative Transcriptomic Analysis of Pathogen Responses to Lantanilic Acid Analogs and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial compounds and a deeper understanding of their mechanisms of action. This guide provides a comparative overview of the transcriptomic effects of various antimicrobial agents on pathogenic bacteria, with a particular focus on compounds structurally or functionally related to bacterial signaling molecules. While direct comparative transcriptomic data for "Lantanilic acid" is not available in the current body of published research, this guide will use available data from analogous compounds and other antimicrobials to establish a framework for such analysis. The methodologies, data presentation formats, and pathway visualizations provided herein are intended to serve as a comprehensive template for researchers evaluating novel antimicrobial candidates.

The following sections will detail the transcriptomic impact of compounds like anthranilic acid, a known bacterial signaling molecule, and other antibiotics, providing insights into the cellular pathways affected and offering a blueprint for future comparative studies.

Data Presentation: Comparative Transcriptomic Responses

Summarizing quantitative data from transcriptomic studies is crucial for comparing the effects of different antimicrobial treatments. The tables below are templates based on typical RNA-Seq experiment outcomes and can be populated with specific data as it becomes available for this compound or its analogs.

Table 1: Summary of Differentially Expressed Genes (DEGs) in Ralstonia solanacearum treated with Anthranilic Acid

Treatment GroupTotal Genes AnalyzedUpregulated GenesDownregulated GenesKey Affected PathwaysReference
Control (Untreated)5,00000Baseline Metabolism[1]
Anthranilic Acid (100 µM)5,000250310Quorum sensing, Biofilm formation, Virulence factor production, Motility[1]

Table 2: Comparative Transcriptomic Response of Escherichia coli to Various Antibiotics

Antibiotic ClassAntibiotic ExamplePercentage of DEGsKey Upregulated PathwaysKey Downregulated PathwaysReference
AminoglycosideKanamycin76.4%Stress Response, Ribosome modulationCarbon Metabolism, Amino Acid Biosynthesis[2]
TetracyclineTetracycline~40%Iron Assimilation, Efflux pumpsSulfur Assimilation, Flagellar Assembly[2]
PolymyxinPolymyxin E4.7%Limited responseLimited response[2]
Natural ProductGambogic Acid (on S. aureus)Not specifiedCell wall stressSaeRS two-component system, Virulence factors[3]

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of comparative studies. The following protocols are based on standard practices in bacterial transcriptomics.[4][5][6]

1. Bacterial Culture and Treatment

  • Strains and Growth Conditions: Pathogenic bacterial strains (e.g., R. solanacearum, E. coli, S. aureus) are cultured in appropriate liquid medium (e.g., Trypticase Soy Broth, Mueller-Hinton Broth) to mid-logarithmic phase (OD600 of ~0.5).[1][3]

  • Antimicrobial Treatment: The compound of interest (e.g., this compound, Anthranilic acid) is added to the cultures at a pre-determined concentration (e.g., Minimum Inhibitory Concentration - MIC). Control cultures receive an equivalent volume of the vehicle (e.g., DMSO, water).

  • Incubation: Cultures are incubated for a specified period (e.g., 1-4 hours) under optimal growth conditions (e.g., 37°C with shaking).

2. RNA Extraction and Library Preparation

  • RNA Isolation: Bacterial cells are harvested by centrifugation. Total RNA is extracted using a commercial kit (e.g., Qiagen RNeasy) and treated with DNase to remove genomic DNA contamination.[7]

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a fluorometer (e.g., Qubit) and a bioanalyzer (e.g., Agilent Bioanalyzer). Samples with high RNA Integrity Numbers (RIN > 7) are selected for sequencing.[7]

  • Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes a large portion of total RNA, is removed using an rRNA depletion kit to enrich for messenger RNA (mRNA).

  • cDNA Library Preparation: The rRNA-depleted RNA is fragmented and converted to complementary DNA (cDNA). Sequencing adapters are then ligated to the cDNA fragments to create a sequencing library.

3. RNA Sequencing and Data Analysis

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Quality Control of Reads: Raw sequencing reads are assessed for quality, and low-quality bases and adapter sequences are trimmed.

  • Read Alignment: The high-quality reads are aligned to the reference genome of the pathogen.

  • Differential Expression Analysis: The number of reads mapping to each gene is counted. Statistical packages (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between the treated and control groups (criteria often include a fold change ≥2 and a p-value ≤0.05).[8]

  • Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the list of differentially expressed genes to identify the biological processes and signaling pathways that are significantly affected by the treatment.[9][10]

Mandatory Visualizations

Experimental Workflow for Comparative Transcriptomics

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Bacterial Culture (e.g., E. coli, S. aureus) B Treatment (this compound vs. Control) A->B C RNA Extraction & QC B->C D rRNA Depletion & Library Preparation C->D E High-Throughput Sequencing (RNA-Seq) D->E F Read Quality Control & Trimming E->F Raw Sequencing Data G Alignment to Reference Genome F->G H Differential Expression Analysis (DEGs) G->H I Pathway & GO Enrichment Analysis H->I J Comparative Analysis & Interpretation I->J

Caption: A generalized workflow for a comparative transcriptomics study.

Signaling Pathway: Quorum Sensing Inhibition

The following diagram illustrates a hypothetical mechanism by which a compound like this compound could interfere with a bacterial quorum sensing (QS) system, a common target for anti-virulence therapies.[11][12] This example is based on the well-characterized LasI/R system in Pseudomonas aeruginosa.

G cluster_0 Bacterial Cell LasI LasI (Synthase) AHL AHL Signal (Autoinducer) LasI->AHL LasR LasR (Receptor) AHL->LasR Binds & Activates Virulence Virulence Genes (e.g., biofilm, toxins) LasR->Virulence Induces Expression Lantanilic_Acid This compound Lantanilic_Acid->LasR Inhibits G cluster_strategies Bacterial Response Strategies Antibiotic_Stress Antibiotic Stress Pessimistic Pessimistic (Global Downregulation) Antibiotic_Stress->Pessimistic Ignorant Ignorant (Minimal Response) Antibiotic_Stress->Ignorant Defensive Defensive (Upregulate Stress Response) Antibiotic_Stress->Defensive Invasive Invasive (Upregulate Virulence) Antibiotic_Stress->Invasive

References

A Comparative Guide to Lanthanide-Based Assay Formats for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Lantanilic Acid": Initial searches for "this compound" did not yield sufficient information regarding its use in various assay formats to create a meaningful comparison guide. It is likely that this was a misspelling of "Lanthanide," a term central to a widely used and powerful class of assay technologies in life sciences and drug discovery. This guide therefore focuses on the performance of Lanthanide-based assays.

Lanthanide-based assays offer significant advantages over conventional fluorescence assays, primarily due to the unique photophysical properties of lanthanide ions like Europium (Eu³⁺), Terbium (Tb³⁺), and Samarium (Sm³⁺). These include long fluorescence lifetimes, large Stokes shifts, and narrow emission peaks, which allow for time-resolved fluorescence (TRF) detection.[1][2] This methodology effectively minimizes background fluorescence from biological samples and test compounds, leading to a superior signal-to-noise ratio and enhanced sensitivity.[1][3]

This guide provides a comparative overview of three prominent lanthanide-based assay formats:

  • Time-Resolved Fluorescence (TRF): A general detection method that can be applied to various assay designs.

  • Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA®): A highly sensitive, heterogeneous (wash-based) immunoassay format.[4]

  • Time-Resolved Förster Resonance Energy Transfer (TR-FRET): A homogeneous (no-wash) assay format ideal for studying molecular interactions.[5]

These technologies are instrumental in high-throughput screening (HTS) and various research applications, from quantifying biomarkers to studying protein-protein interactions.[6][7]

Performance Comparison of Lanthanide-Based Assay Formats

The choice of assay format depends on the specific application, requirements for throughput, sensitivity, and the nature of the biological question being addressed. The following table summarizes key performance metrics for TRF (as applied in DELFIA®) and TR-FRET assays.

Performance MetricDELFIA® (Heterogeneous TRF)TR-FRET (Homogeneous)Alternative Formats (e.g., FP, AlphaScreen®)
Principle Time-resolved fluorescence of a lanthanide released from an immune complex into an enhancement solution.[4]Time-resolved fluorescence resonance energy transfer between a lanthanide donor and a suitable acceptor.[5]Varies (e.g., change in light polarization for FP; singlet oxygen transfer for AlphaScreen®).
Sensitivity (LOD) Very high (low ng/L to pg/mL range).[1]High (nanomolar to picomolar range).[8]Moderate to high, application dependent.
Dynamic Range Wide.[9]Moderate to wide, can be influenced by reagent concentrations.[10]Generally narrower than lanthanide-based assays.
Assay Format Heterogeneous (requires wash steps).[11]Homogeneous (no-wash, mix-and-read).[12]Typically homogeneous.
Throughput Moderate, limited by wash steps.High, suitable for HTS and uHTS.[6][8]High.
Z'-Factor Generally > 0.5.Excellent, often > 0.7, indicating robust HTS performance.[8]Variable, can be excellent.
Assay Time Longer due to multiple incubation and wash steps.[10]Short, typically a single incubation step.[12]Short.
Compound Interference Low, as unbound compounds are washed away.Low, due to time-resolved detection and ratiometric measurement.[8]Can be higher (e.g., colored or fluorescent compounds).
Reagent Consumption Can be higher due to wash steps and coating requirements.Lower, and amenable to miniaturization.[8][10]Generally low.
Typical Applications Immunoassays (ELISA-like), biomarker quantification.[9]Protein-protein interactions, kinase assays, receptor-ligand binding.[5][13]Binding assays, enzymatic assays.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these assays. Below are generalized protocols for DELFIA® and TR-FRET assays.

Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA®) Protocol

This protocol describes a typical sandwich immunoassay format using a europium-labeled detection antibody.

1. Reagent Preparation:

  • Coating Buffer: 0.2 M sodium phosphate buffer, pH 6.8.

  • Wash Buffer: DELFIA® Wash Concentrate diluted 25-fold with distilled water.

  • Assay Buffer: Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.8, 0.9% NaCl, 0.05% Tween-20, 20 µM EDTA).

  • Enhancement Solution: DELFIA® Enhancement Solution.

  • Antibodies: Capture antibody and Europium-labeled detection antibody.

  • Standard/Sample: Prepare serial dilutions of the standard and samples in Assay Buffer.

2. Plate Coating:

  • Dilute the capture antibody to 10 µg/mL in Coating Buffer.

  • Add 100 µL of the antibody solution to each well of a 96-well microplate.

  • Incubate for 20 hours at room temperature.

  • Wash the wells 2-3 times with Wash Buffer.

3. Blocking (Saturation):

  • Add 200-250 µL of a saturation buffer (e.g., Coating Buffer with 6% trehalose and 0.1% BSA) to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the wells 4-6 times with Wash Buffer.

4. Sample and Antibody Incubation:

  • Add 50 µL of standards or samples to the appropriate wells.

  • Add 50 µL of the Eu-labeled detection antibody (e.g., 100 ng/well).

  • Incubate for 2 hours at room temperature with slow shaking.[11]

  • Wash the wells 4-6 times with Wash Buffer.[11]

5. Signal Development and Measurement:

  • Add 200 µL of DELFIA® Enhancement Solution to each well.[11]

  • Incubate for 15-30 minutes at room temperature with shaking to allow for the dissociation of Eu³⁺ ions and the formation of a new, highly fluorescent chelate.[4][11]

  • Measure the time-resolved fluorescence using a suitable plate reader. Standard settings for Europium are an excitation wavelength of 320-340 nm and an emission wavelength of 615 nm, with a delay of 400 µs and a counting time of 400 µs.[4]

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Protocol

This protocol outlines a general procedure for a protein-protein interaction assay.

1. Reagent Preparation:

  • Assay Buffer: A suitable buffer for the biological system (e.g., phosphate or Tris-based buffer with appropriate salt and detergent concentrations).

  • Donor Molecule: A protein of interest labeled with a lanthanide chelate (e.g., Terbium or Europium cryptate). This can be a directly labeled protein or an antibody-based labeling system (e.g., anti-tag antibody labeled with the donor).

  • Acceptor Molecule: The interacting partner labeled with a suitable acceptor fluorophore (e.g., d2, XL665, or a fluorescent protein).

  • Ligand/Inhibitor: The compound to be tested, prepared in a dilution series.

2. Assay Procedure (384-well format):

  • Dispense a small volume (e.g., 5 µL) of the ligand/inhibitor at various concentrations into the wells of a low-volume microplate.

  • Add the donor-labeled protein (e.g., 5 µL of a 2X solution).

  • Add the acceptor-labeled protein (e.g., 5 µL of a 2X solution).

  • The final assay volume is typically 15-20 µL.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes to several hours) to allow the interaction to reach equilibrium. The signal is generally stable for many hours.[14]

3. Signal Measurement:

  • Measure the fluorescence at two wavelengths on a TR-FRET compatible plate reader:

    • The donor emission wavelength (e.g., 615-620 nm for Europium).

    • The acceptor emission wavelength (sensitized emission, e.g., 665 nm).

  • The reader uses a pulsed light source (e.g., flash lamp or laser at ~337 nm) and incorporates a time delay (typically 50-150 µs) before measurement to eliminate short-lived background fluorescence.[8][12]

4. Data Analysis:

  • The primary result is a ratiometric measurement: (Acceptor Emission / Donor Emission) * 10,000.[8]

  • This ratio corrects for variations in liquid volume and compound interference, leading to low inter-well variation.[8][10]

  • Plot the ratiometric signal against the ligand/inhibitor concentration to determine IC₅₀ or EC₅₀ values.

Visualizing the Workflows

The following diagrams illustrate the fundamental principles and workflows of DELFIA® and TR-FRET assays.

DELFIA_Workflow cluster_plate Microplate Well CaptureAb 1. Capture Ab Coated Analyte 2. Analyte Binding CaptureAb->Analyte Add Sample DetectionAb 3. Eu-Ab Binding Analyte->DetectionAb Add Eu-Ab Wash 4. Wash Step DetectionAb->Wash Remove Unbound Enhance 5. Enhancement Wash->Enhance Add Solution Read 6. TRF Reading Enhance->Read Dissociate Eu³⁺ TR_FRET_Principle cluster_no_interaction No Interaction cluster_interaction Interaction Donor1 Donor (Eu³⁺) Emission1 Donor Emission (~620 nm) Donor1->Emission1 Acceptor1 Acceptor Excitation1 Excitation (337 nm) Excitation1->Donor1 Donor2 Donor (Eu³⁺) Acceptor2 Acceptor Donor2->Acceptor2 FRET Emission2 Acceptor Emission (~665 nm) Acceptor2->Emission2 Excitation2 Excitation (337 nm) Excitation2->Donor2

References

Safety Operating Guide

Proper Disposal of Lantanilic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Lantanilic acid is paramount in a laboratory setting. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this triterpenoid compound.

This compound (CAS No. 60657-41-2) is a naturally occurring triterpenoid found in various plant species, including Lantana cujabensis and Lippia turbinata.[1] While specific comprehensive safety and toxicity data for this compound are not extensively documented in publicly available safety data sheets, its chemical properties as an organic acid necessitate careful handling and a structured disposal protocol. Adherence to these procedures is crucial to mitigate potential environmental and health risks.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This information is essential for understanding its behavior and potential interactions during the disposal process.

PropertyValueSource
Molecular FormulaC₃₅H₅₂O₆PubChem[1]
Molecular Weight568.8 g/mol PubChem[1]
AppearanceOff-white to pale yellow powder (Assumed based on similar compounds)General Knowledge
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.BioCrick[2], Flinn Scientific[3]
Melting PointNot readily available
Boiling PointNot readily available

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and safety guidelines. The following are general best practices for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.[6][7]

Step-by-Step Disposal Protocol

The primary method for the disposal of acidic chemical waste involves neutralization, followed by disposal in accordance with local, state, and federal regulations.

Experimental Protocol: Neutralization of this compound Waste

This protocol is designed for small quantities of this compound waste typically generated in a research laboratory setting.

Materials:

  • This compound waste (in a suitable solvent or as a solid)

  • Weak base for neutralization (e.g., 5% sodium bicarbonate solution or soda ash)

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass beakers or flasks

  • Stir bar and stir plate

  • Personal Protective Equipment (PPE) as listed above

Procedure:

  • Preparation:

    • Ensure you are wearing the appropriate PPE and are working within a chemical fume hood.[7]

    • If the this compound waste is in a solid form, dissolve it in a minimal amount of a suitable solvent in which it is soluble (e.g., acetone, DMSO).

    • If the waste is already in a solution, proceed to the next step.

  • Dilution:

    • Slowly dilute the acidic waste solution by adding it to a larger volume of water in a separate beaker. A general guideline is to aim for a 1:10 or 1:20 ratio of waste solution to water. This helps to control the heat generated during neutralization.

  • Neutralization:

    • Place the diluted acidic solution on a stir plate with a stir bar.

    • Slowly and carefully add a weak base, such as a 5% sodium bicarbonate solution, to the stirring acidic solution.[8] The addition should be done in small increments to control the rate of reaction and any potential foaming or heat generation.

    • Continuously monitor the pH of the solution using pH indicator strips or a pH meter.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0.[9]

  • Final Disposal:

    • Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials (e.g., heavy metals, halogenated solvents).[9]

    • Crucially, always check and adhere to your local wastewater disposal regulations. Some municipalities have stricter limits on what can be discharged into the sanitary sewer system.

    • If drain disposal is not permitted, or if the waste contains other hazardous components, it must be collected in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety (EHS) department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_hazards Assess for Additional Hazards (e.g., heavy metals, solvents) neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) assess_hazards->neutralize fume_hood Work in a Chemical Fume Hood ppe->fume_hood fume_hood->assess_hazards check_ph Check pH (Target: 6.0 - 8.0) neutralize->check_ph local_regs Consult Local Disposal Regulations check_ph->local_regs drain_disposal Dispose Down Drain with Copious Water local_regs->drain_disposal Permitted hazardous_waste Collect as Hazardous Waste for EHS Pickup local_regs->hazardous_waste Not Permitted or Contains Other Hazards end Disposal Complete drain_disposal->end hazardous_waste->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety protocols and consult with your environmental health and safety department for guidance on chemical waste disposal.

References

Personal protective equipment for handling Lantanilic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Lantanilic acid (CAS No. 60657-41-2). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this information is based on general safety principles for triterpenoid acids and should be supplemented with institution-specific safety protocols.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation.
Body Laboratory CoatShould be long-sleeved and fully buttoned to protect skin and personal clothing.
Respiratory Fume Hood or RespiratorWork in a well-ventilated area, preferably a fume hood. If a fume hood is not available and there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

First Aid Measures

Immediate response is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

AspectProcedure
Handling - Avoid contact with eyes, skin, and clothing. - Avoid inhalation of dust or aerosols. - Use only in a well-ventilated area, such as a chemical fume hood. - Wash hands thoroughly after handling.
Storage - Keep container tightly closed when not in use. - Store in a cool, dry, and well-ventilated area. - Store away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is mandatory for a safe laboratory.

Spill Response Workflow

Spill_Response This compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain neutralize Neutralize with Sodium Bicarbonate (if acidic) contain->neutralize absorb Absorb with Inert Material neutralize->absorb collect Collect and Place in a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Managed dispose->end

Workflow for managing a this compound spill.

Disposal Plan

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

Waste TypeDisposal Procedure
Unused this compound - Dispose of in accordance with local, state, and federal regulations. - Do not dispose of down the drain or in regular trash. - Contact your institution's environmental health and safety (EHS) office for specific guidance.
Contaminated Materials (e.g., gloves, absorbent pads) - Place all contaminated materials in a sealed, properly labeled hazardous waste container. - Dispose of through your institution's hazardous waste program.
Empty Containers - Triple-rinse the container with a suitable solvent. - Dispose of the rinsate as hazardous waste. - Puncture or otherwise render the container unusable before disposing of it in accordance with institutional guidelines.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.